3-Amino-5-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLCDHIWWCZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468495 | |
| Record name | 3-Amino-5-iodorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-73-1 | |
| Record name | 3-Amino-5-iodorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-5-iodobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Amino-5-iodobenzoic Acid: Synthesis, Properties, and Applications
Introduction
Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, allows for the systematic development of molecules with tailored biological activities and material properties. Among these, halogenated aminobenzoic acids are particularly valuable as chemical intermediates. This guide provides a comprehensive technical overview of this compound, a key building block whose unique substitution pattern offers significant strategic advantages in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development.[1][2] We will explore its chemical identity, synthetic routes, reactivity, and critical role in modern drug discovery.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 102153-73-1 .[1][3] Its structure features a benzoic acid core with an amino group and an iodine atom positioned meta to each other, a configuration that dictates its reactivity and synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102153-73-1 | [1][3] |
| Molecular Formula | C₇H₆INO₂ | [3] |
| Molecular Weight | 263.03 g/mol | [1][3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Synthesis and Purification
The regioselective synthesis of polysubstituted benzene rings is a classic challenge in organic chemistry. For this compound, controlling the placement of the three distinct functional groups is paramount. While direct iodination of 3-aminobenzoic acid is possible, multi-step routes often provide superior control and yield, which is critical for pharmaceutical applications.[1][4]
Strategic Synthesis via a Nitro-Intermediate
A robust and scalable synthetic strategy involves the sequential introduction of functional groups, leveraging their directing effects to ensure the desired substitution pattern. This multi-step process allows for precise control over the regiochemistry, which is essential for preparing specific isomers.[1][4][5]
The causality behind this experimental choice is rooted in the principles of electrophilic aromatic substitution:
-
Nitration: A nitro group is first introduced. The nitro group is a strong deactivating group and a meta-director, which controls the regioselectivity of subsequent reactions.[1]
-
Iodination: The C2-amino group is converted to an iodide, often via a Sandmeyer-type reaction, which transforms an amino group into a halide through a diazonium salt intermediate.[1][4]
-
Reduction: Finally, the nitro group is reduced to the target C3-amino group, yielding the desired product.[1][4]
Caption: A generalized workflow for the regioselective synthesis of amino-iodobenzoates.
Detailed Experimental Protocol: Synthesis via Iodination of 3-Aminobenzoic Acid
This protocol describes an alternative route involving direct electrophilic aromatic substitution, where the outcome is governed by the combined directing effects of the existing substituents.
-
Principle of Regioselectivity: The amino (-NH₂) group is a powerful activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. When iodinating 3-aminobenzoic acid, these effects work in concert. The C5 position is ortho to the activating amino group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for electrophilic attack.[1]
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a flask cooled to 0-5°C in an ice-salt bath, dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes until the formation of the diazonium salt is complete. The presence of nitrous acid can be tested with starch-iodide paper.
Step 2: Iodination (Sandmeyer-type Reaction)
-
In a separate beaker, dissolve potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for approximately one hour to ensure the complete decomposition of the diazonium salt.
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
For purification, recrystallize the crude solid from an ethanol/water mixture.[1] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Step 4: Purity Validation
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λ = 254 nm), comparing the retention time to a known standard.[1]
-
Confirm the melting point of the purified product.
Spectroscopic Characterization and Structural Elucidation
Unequivocal structural confirmation is a prerequisite for any further application. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the detailed structural elucidation of this compound.[1]
-
Proton (¹H) NMR Spectroscopy: This technique confirms the substitution pattern on the aromatic ring. The aromatic region will display distinct signals for the non-equivalent protons. While specific data for the 3-amino-5-iodo isomer is not detailed in the provided search results, the principles of analysis are universal. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm, corresponding to the aromatic protons.[1][6] The chemical shifts and coupling patterns (splitting) of the aromatic protons are key identifiers of the substitution pattern.
-
Carbon-13 (¹³C) NMR Spectroscopy: This complements ¹H NMR by providing a map of the molecule's carbon framework. Each unique carbon atom (the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons) will give a distinct signal, with its chemical shift influenced by its electronic environment.[1]
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the distinct reactivity of its three functional groups, making it a versatile building block for more complex molecules.[1]
Key Sites of Reactivity
-
The Iodine Atom: As an aryl iodide, the iodine atom is a key site for chemical transformation. It is an excellent leaving group in various nucleophilic substitution reactions and, critically, a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1]
-
The Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups.
-
The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing another point for molecular elaboration.
Caption: Role of this compound as a versatile synthetic building block.
Role in Pharmaceutical Research
Substituted benzoic acid scaffolds are foundational in a vast number of bioactive molecules.[1] The structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. By independently modifying the three functional groups, chemists can generate large libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties. For instance, such scaffolds have been used to develop inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy.[1]
Safety and Handling
Disclaimer: This information is based on safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Hazard Identification:
-
Similar iodo- and aminobenzoic acids are classified as causing skin irritation and serious eye irritation.[7][8]
-
May cause respiratory irritation.[9]
-
Some related compounds may cause damage to organs through prolonged or repeated exposure.
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wash hands and face thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[7][9] In case of insufficient ventilation, wear suitable respiratory protection.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The product may be sensitive to light and moisture.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. From its controlled synthesis to its application in building libraries for drug discovery, this compound embodies the principles of a modern chemical building block. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.
References
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . ResearchGate. [Link]
- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
Methyl 3-amino-5-iodobenzoate . PubChem. [Link]
-
Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . Korea University Pure. [Link]
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Supplementary Information . The Royal Society of Chemistry. [Link]
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Supporting information . The Royal Society of Chemistry. [Link]
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m-IODOBENZOIC ACID . Organic Syntheses Procedure. [Link]
-
Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9 . ResearchGate. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. [Link]
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Introduction: The Strategic Importance of 3-Amino-5-iodobenzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-iodobenzoic Acid
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core substituted with an amino group and an iodine atom, provides a trifecta of reactive sites, making it an exceptionally versatile building block for complex molecular architectures.[1] The interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid, and the bulky, reactive iodine atom governs its unique chemical behavior and physicochemical profile.
This guide offers an in-depth exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of data; we will delve into the causality behind these properties, provide validated experimental protocols for their determination, and contextualize their importance for researchers, particularly those in drug discovery and development. Understanding these fundamental characteristics is paramount for predicting molecular interactions, designing synthetic routes, and formulating stable, effective final products.
Molecular Identity and Structural Framework
A precise understanding of a molecule begins with its fundamental identifiers and structure. This compound is an organic compound whose properties are a direct consequence of the spatial arrangement and electronic effects of its constituent atoms.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 102153-73-1[1] |
| Molecular Formula | C₇H₆INO₂[2] |
| Molecular Weight | 263.03 g/mol [1] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)[2] |
| InChIKey | KBYLCDHIWWCZLX-UHFFFAOYSA-N[1][2] |
| SMILES | C1=C(C=C(C=C1N)I)C(=O)O[2] |
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in both laboratory and physiological environments. These characteristics are critical for tasks ranging from solvent selection in synthesis to predicting absorption and distribution in vivo.
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Significance in Research & Development |
| Appearance | White to light yellow or beige crystalline powder. | Influences formulation, purity assessment, and handling procedures. |
| Melting Point | 250 °C (decomposes) | A key indicator of purity. The decomposition temperature highlights thermal instability. |
| Solubility | Insoluble in water; Soluble in alcohols.[3][4] Slightly soluble in DMSO and Methanol.[3][4] | Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. Poor aqueous solubility is a common challenge in drug development. |
| pKa | (Predicted) ~4.6 | The pKa of the carboxylic acid and amino groups dictates the ionization state at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. |
Spectroscopic Profile: Elucidating the Molecular Signature
Spectroscopy is the cornerstone of molecular characterization, providing an empirical fingerprint that confirms structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for the identification of functional groups.[1] The IR spectrum of this compound displays characteristic absorption bands that confirm its tripartite structure. The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded dimeric structure typical of carboxylic acids.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Rationale |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad)[1] | The broad signal is due to strong intermolecular hydrogen bonding. |
| Amino Group | N-H Stretch | 3300-3500[1] | Typically appears as two distinct peaks for a primary amine (-NH₂). |
| Carbonyl Group | C=O Stretch | 1680-1710[1] | Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic carboxylic acids. |
| Aromatic Ring | C=C Stretch | 1450-1600[1] | Confirms the presence of the benzene ring. |
| Amino Group | C-N Stretch | 1250-1340[1] | Indicates the bond between the aromatic ring and the nitrogen atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the precise connectivity and chemical environment of atoms within a molecule.[1] While specific spectral data for this exact isomer is not readily published, a robust prediction can be made based on established principles and data from analogous compounds like 3-aminobenzoic acid.[5]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are dictated by the electronic effects of the three different substituents. The protons on the amino (-NH₂) and carboxylic acid (-COOH) groups will typically appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (typically δ > 165 ppm) and the six aromatic carbons, with the carbons directly attached to the electronegative iodine, nitrogen, and carbonyl group being the most deshielded.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule's conjugated π system.[1] The substituted benzene ring in this compound gives rise to characteristic π → π* transitions. The absorption maxima (λ_max) are influenced by the substituents; for the related 3-Aminobenzoic acid, absorptions are seen at 194 nm, 226 nm, and 272 nm.[6] The position and intensity of these bands are sensitive to solvent polarity and pH, which can alter the protonation state of the amino and carboxyl groups, thereby modifying the electronic structure.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the high-resolution mass spectrum should show a molecular ion peak [M]+ at an m/z value corresponding to its molecular weight of 263.03. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Validated Experimental Protocols and Workflows
Trustworthy data is built on robust methodology. The following section details standardized protocols for determining the key physicochemical properties discussed.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Melting Point Determination via Capillary Method
-
Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 20°C below the expected melting point (250°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (e.g., color change, gas evolution).
Causality Note: A slow heating rate near the melting point is critical for accuracy. A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.
Protocol 2: Systematic Solubility Assessment
-
Setup: Prepare a series of labeled vials, each containing a pre-weighed amount of the compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 1.0 mL) of a different analytical-grade solvent (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, dichloromethane).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour) to ensure equilibrium is reached. Sonication can be used to aid dissolution.
-
Observation: Visually inspect each vial for undissolved solid. Classify the solubility qualitatively (e.g., soluble, partially soluble, insoluble).
-
Quantification (Optional): For a quantitative measure, the saturated solution can be filtered, and the concentration of the filtrate determined using a calibrated analytical technique like UV-Vis spectroscopy or HPLC.
Synthesis Pathway Overview
As a functionalized intermediate, the synthesis of this compound requires a strategic, multi-step approach to ensure correct regiochemistry. A common and effective strategy involves the controlled, stepwise introduction of the functional groups.[1] This method leverages the directing effects of the substituents to control the position of subsequent additions. A notable synthetic route has been developed for the broader class of 3-amino-5-halo-2-iodobenzoates, which can be adapted for this specific compound.[7][8]
Caption: Generalized Synthetic Pathway.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound must be handled with appropriate care.
-
Hazards: The compound is classified as causing severe skin burns and eye damage. It may also cause damage to organs through prolonged or repeated exposure if inhaled. It is corrosive to the respiratory tract.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Do not breathe dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
The product is sensitive to light and moisture; handle and store under an inert gas if possible.
-
Conclusion
This compound presents a rich and complex physicochemical profile that is directly responsible for its utility as a synthetic intermediate. Its moderate solubility, distinct spectroscopic signature, and defined thermal properties are all critical parameters for the medicinal chemist and materials scientist. The protocols and data presented in this guide provide a comprehensive foundation for researchers, enabling them to handle, characterize, and utilize this valuable compound with confidence and precision. A thorough understanding of these fundamental properties is not merely academic; it is the bedrock upon which successful, innovative research and development are built.
References
- Benchchem. (n.d.). This compound | 102153-73-1.
- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027.
- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - General handling.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-amino-5-iodo-benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ChemicalBook. (2025). 2-Amino-5-iodobenzoic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid.
- PubChemLite. (n.d.). This compound (C7H6INO2).
- ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid CAS#: 5326-47-6.
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- 4. 2-Amino-5-iodobenzoic acid CAS#: 5326-47-6 [m.chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Amino-5-iodobenzoic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Amino-5-iodobenzoic acid, a key chemical intermediate for researchers, chemists, and professionals in drug development. We will delve into its core molecular properties, established synthetic routes, significant applications in modern organic chemistry, and essential safety protocols. This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in synthetic chemistry.[1] The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine substituents dictates its chemical reactivity and utility.[1]
The aryl iodide moiety is particularly significant; the carbon-iodine bond is the weakest among carbon-halogen bonds, making iodine an excellent leaving group.[1] This characteristic is extensively exploited in metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1]
Table 1: Key Properties and Identifiers of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆INO₂ | [1][2] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| CAS Number | 102153-73-1 | [1][2] |
| Appearance | Solid | |
| Melting Point | ~250 °C (decomposes) | [3] |
| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1)N)I)C(=O)O |
Synthesis and Purification: A Protocol Grounded in Mechanistic Principles
The synthesis of this compound is a prime example of leveraging substituent directing effects in electrophilic aromatic substitution. The primary route involves the direct iodination of 3-Aminobenzoic acid.
Causality of Experimental Design: The regioselectivity of this reaction is governed by the existing substituents. The amino (-NH₂) group is a potent activating group and an ortho, para-director, strongly increasing electron density at the C2, C4, and C6 positions.[1] Conversely, the carboxylic acid (-COOH) group is a deactivating group and a meta-director.[1] The C5 position is ortho to the powerfully activating amino group and meta to the deactivating carboxylic acid group. This convergence of directing effects makes the C5 position the most electronically favorable and sterically accessible site for electrophilic attack by an iodinating agent, leading to the desired product with high selectivity.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminobenzoic acid
-
Iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent
-
Glacial acetic acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, dissolve 3-aminobenzoic acid in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of iodine chloride in glacial acetic acid to the stirring solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration.
-
Wash the solid sequentially with cold deionized water to remove residual acid and salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified crystals under vacuum. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Chemical Reactivity and Key Applications in Drug Development
As a substituted benzoic acid, this compound is a foundational scaffold in medicinal chemistry, allowing for systematic exploration of structure-activity relationships (SAR).[1] Its true synthetic power, however, lies in the reactivity of the C-I bond, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are indispensable tools for constructing the complex molecular architectures found in many modern pharmaceuticals.[1] For example, this building block can be used to synthesize novel inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy.[1]
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An appropriate arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water or DMF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and the base to a reaction vessel.
-
Add the solvent system, followed by the palladium catalyst.
-
Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to isolate the desired coupled product.
Safety, Handling, and Storage
Due to its chemical nature, this compound must be handled with appropriate precautions.
-
Hazard Identification : The compound causes severe skin burns and eye damage.[3] It may cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[4][5] Prolonged or repeated exposure can cause organ damage.[3]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood.[3] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][6]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.[3][4] In case of accidental contact, flush skin or eyes with copious amounts of water and seek immediate medical attention.[3][4][6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][6] The product is reported to be sensitive to light and moisture; storage under an inert gas is recommended for long-term stability.[3]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its unique trifunctional structure provides a stable scaffold, while the highly reactive carbon-iodine bond opens a gateway to vast chemical diversity through robust and reliable cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, allows researchers to fully harness its potential in the creation of novel and complex molecules.
References
- Benchchem. (n.d.). This compound | 102153-73-1.
-
ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Amino-5-iodobenzoic Acid: From Historical Obscurity to a Cornerstone of Modern Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-iodobenzoic acid, a seemingly unassuming substituted aromatic molecule, holds a significant place in the annals of synthetic and medicinal chemistry. While its "discovery" wasn't a singular, celebrated event, its emergence is intrinsically linked to the foundational advancements in organic chemistry in the late 19th and early 20th centuries. This period was characterized by a fervent exploration of aromatic compounds and the development of novel synthetic methodologies. The introduction of iodine into an aminobenzoic acid framework created a versatile building block, a precursor to a class of compounds that would later prove vital in diagnostic medicine and drug discovery. This in-depth guide will traverse the historical context of its development, delve into the intricacies of its synthesis, and explore its multifaceted applications, providing a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
The Genesis of a Key Intermediate: A Historical Perspective
The story of this compound is not one of a sudden breakthrough but rather a tale of gradual evolution in the understanding of organic reactions. Its conceptualization lies at the intersection of several key developments in late 19th and early 20th-century chemistry:
-
The Rise of Aromatic Chemistry: The elucidation of the structure of benzene by August Kekulé in 1865 opened the floodgates to the systematic study of aromatic compounds. Chemists began to explore the substitution reactions of the benzene ring, leading to a vast array of new molecules with diverse properties.
-
The Power of Diazotization: The discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer was a watershed moment.[1] This reaction provided a reliable method to convert aromatic amines into a wide range of functional groups, including halogens, via a diazonium salt intermediate. This powerful tool undoubtedly paved the way for the synthesis of various halogenated anilines and their derivatives.
-
The Dawn of Medicinal Chemistry: The late 19th and early 20th centuries witnessed the birth of the pharmaceutical industry. The quest for new therapeutic agents spurred the synthesis of novel organic molecules. Halogenated compounds, in particular, were of great interest due to their potential to modulate the biological activity of parent molecules.
While a specific first synthesis of this compound is not prominently documented, its existence can be inferred from the growing body of literature on iodinated organic compounds during this era. The primary impetus for the development of poly-iodinated aromatic compounds came from the field of radiology. Following the discovery of X-rays by Wilhelm Röntgen in 1895, the need for substances that could enhance the contrast of soft tissues became apparent. Iodine, with its high atomic number, proved to be an excellent candidate for absorbing X-rays.[2] The first organic iodide preparation for this purpose, Selectan, was introduced in 1929 and was based on an iodinated benzoic acid ring.[2][3] This marked the beginning of a long and fruitful journey in the development of iodinated contrast media, a field where derivatives of this compound would eventually play a crucial role.
Synthetic Methodologies: Crafting the Molecule
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the desired purity, scale, and the availability of starting materials.
Direct Iodination of 3-Aminobenzoic Acid
This is the most straightforward conceptual approach, involving the direct electrophilic substitution of an iodine atom onto the 3-aminobenzoic acid backbone.
Reaction Causality: The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring: the amino group (-NH₂) and the carboxylic acid group (-COOH).
-
Amino Group (-NH₂): A powerful activating and ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.
The iodine electrophile will preferentially attack the positions most activated by the amino group, which are the C2, C4, and C6 positions. However, the C5 position is meta to the deactivating carboxylic acid group, making it less deactivated than the ortho and para positions relative to the carboxyl group. The interplay of these electronic effects, coupled with steric considerations, can be exploited to favor iodination at the C5 position.
Experimental Protocol: Direct Iodination
A common method for direct iodination involves the use of an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺).
Caption: Workflow for the direct iodination of 3-aminobenzoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Iodine: Add molecular iodine (I₂) to the solution and stir until it is fully dissolved.
-
Initiation of Reaction: Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Multi-step Synthesis via Nitration, Iodination, and Reduction
This approach offers greater control over the regioselectivity, particularly when synthesizing more complex, polysubstituted derivatives.
Reaction Causality: This strategy leverages the powerful directing effects of the nitro group (-NO₂).
-
Nitration of Benzoic Acid: The initial nitration of benzoic acid places a nitro group at the 3-position due to the meta-directing effect of the carboxylic acid group.
-
Iodination of 3-Nitrobenzoic Acid: The nitro group is strongly deactivating, making the subsequent iodination more challenging. However, the iodine will be directed to the positions meta to the nitro group (and meta to the carboxylic acid group), which includes the 5-position.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, yielding the desired this compound.
Experimental Protocol: Multi-step Synthesis
Caption: Multi-step synthesis of this compound.
Step-by-Step Methodology:
-
Step 1: Synthesis of 3-Nitrobenzoic Acid
-
Carefully add benzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction to proceed at room temperature with stirring.
-
Pour the reaction mixture onto crushed ice to precipitate the 3-nitrobenzoic acid.
-
Collect the product by filtration and recrystallize from water.
-
-
Step 2: Synthesis of 3-Nitro-5-iodobenzoic Acid
-
Dissolve 3-nitrobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.
-
Add iodine and an oxidizing agent (e.g., iodic acid or nitric acid).
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
-
-
Step 3: Synthesis of this compound
-
Suspend 3-Nitro-5-iodobenzoic acid in a mixture of ethanol and hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride or carry out catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
-
Heat the reaction mixture under reflux until the reduction is complete.
-
Cool the reaction and neutralize it with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Collect the product by filtration and recrystallize from an appropriate solvent.
-
Applications in Science and Medicine
The utility of this compound stems from its trifunctional nature: an aromatic ring, an amino group, a carboxylic acid group, and an iodine atom. This unique combination makes it a valuable intermediate in several fields.
Precursor to Radiocontrast Agents
The most significant application of this compound and its derivatives is in the synthesis of iodinated contrast media for X-ray imaging.[2] The presence of multiple iodine atoms on a single molecule increases the radiodensity, leading to better image contrast. The amino and carboxylic acid groups provide handles for further chemical modification to improve solubility, reduce toxicity, and control the pharmacokinetic properties of the contrast agent.
Many modern non-ionic, low-osmolar contrast agents are based on a tri-iodinated benzene ring scaffold, often derived from precursors like this compound. These modifications are crucial for patient safety and comfort during diagnostic procedures.
Caption: Role of this compound in radiocontrast agent synthesis.
Building Block in Medicinal Chemistry
The substituted benzoic acid motif is a common scaffold in drug discovery. The functional groups on this compound allow for the synthesis of a diverse library of compounds for screening against various biological targets. The iodine atom can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of further molecular complexity. The amino and carboxylic acid groups can be readily converted into amides, esters, and other functional groups, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential. While specific drugs directly derived from this compound are not widely commercialized, its derivatives have been explored for various biological activities.
Research Chemical
As a readily available and versatile starting material, this compound serves as a valuable research chemical in academic and industrial laboratories. It is used to explore new synthetic methodologies, develop novel materials, and as a probe to study biological processes.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | - |
| Molecular Weight | 263.03 g/mol | - |
| Appearance | Off-white to slightly yellow crystalline powder | Commercial Suppliers |
| Melting Point | 210-214 °C (decomposes) | Commercial Suppliers |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO | General Chemical Knowledge |
Conclusion
This compound stands as a testament to the enduring power of fundamental organic synthesis. Its journey from a likely product of early explorations in aromatic chemistry to a key component in the development of life-saving diagnostic tools highlights the profound impact of chemical innovation. For today's researchers, it remains a versatile and valuable building block, offering a gateway to the synthesis of complex molecules with the potential to address a wide range of scientific and medical challenges. Understanding its historical context, mastering its synthesis, and appreciating its diverse applications are essential for any scientist working at the forefront of chemical and pharmaceutical research.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Lichtenberg, A. V., & Swick, M. (1929). Klinische Prüfung des Uroselectans. Klinische Wochenschrift, 8(46), 2089-2091.
-
Radiology Key. (2016). Iodinated Radiocontrast Agents. [Link]
-
Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]
- US Patent 2,012,004,122,4A1. (2012). Process for the iodination of aromatic compounds.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-iodobenzoic Acid
Abstract
3-Amino-5-iodobenzoic acid is a pivotal molecular building block, finding extensive application in the realms of pharmaceutical synthesis and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising an amino group, an iodo group, and a carboxylic acid—renders it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, delving into the mechanistic rationale behind these methodologies. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the synthesized compound, employing a suite of modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical entity.
Introduction: The Strategic Importance of this compound
Substituted benzoic acids are a cornerstone in medicinal chemistry, providing a rigid scaffold for the development of a wide array of bioactive molecules.[1] The strategic placement of functional groups on the benzoic acid core allows for the fine-tuning of pharmacological properties. This compound (Molecular Formula: C₇H₆INO₂, Molecular Weight: 263.03 g/mol ) is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups.[2]
The amino group serves as a nucleophile or a site for diazotization, enabling further functionalization. The carboxylic acid moiety provides a handle for amide bond formation or other modifications.[1] Crucially, the iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[1] This reactivity profile makes this compound an indispensable tool for synthetic chemists aiming to construct complex organic molecules, including novel pharmaceutical agents.[1][3] The demand for such functionalized intermediates has driven the development of reliable synthetic routes and robust characterization protocols.[1]
Synthesis Methodologies: A Tale of Two Strategies
The synthesis of this compound can be approached via two primary strategies: direct iodination of a pre-functionalized precursor or a multi-step approach that builds the desired substitution pattern in a controlled manner.
Strategy 1: Direct Electrophilic Iodination
A straightforward approach to the synthesis of this compound is the direct iodination of 3-aminobenzoic acid. This reaction falls under the category of electrophilic aromatic substitution. The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the aromatic ring: the amino (-NH₂) group and the carboxylic acid (-COOH) group.[1]
-
The Role of Directing Groups: The amino group is a potent activating group and an ortho, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director.[1] In the case of 3-aminobenzoic acid, the C5 position is ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group. This synergistic directing effect makes the C5 position the most electronically favorable site for electrophilic attack, leading to the preferential formation of this compound.[1]
A typical procedure involves the use of molecular iodine in the presence of an oxidizing agent. The oxidizing agent is crucial as it generates a more potent electrophilic iodine species, which is necessary to react with the aromatic ring.[1]
Experimental Protocol: Direct Iodination of 3-Aminobenzoic Acid
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Addition of Iodine: To this solution, add molecular iodine.
-
Introduction of Oxidizing Agent: Slowly add an oxidizing agent (e.g., hydrogen peroxide, nitric acid) to the reaction mixture. The temperature should be carefully monitored and controlled, often at elevated temperatures (e.g., 50-85°C) to ensure a reasonable reaction rate.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove any unreacted reagents and inorganic byproducts, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A conceptual multi-step synthesis of an iodobenzoic acid via a Sandmeyer-type reaction.
Comprehensive Characterization: Confirming Structure and Purity
Once synthesized, a rigorous characterization of this compound is imperative to confirm its identity, structure, and purity. A combination of spectroscopic and physical methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. [1]Both ¹H and ¹³C NMR should be performed.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the substitution pattern of the aromatic ring. For this compound, one would expect to see distinct signals for the non-equivalent aromatic protons. The chemical shifts and coupling patterns of these protons are key identifiers. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm. [1][4]A similar pattern of signals, albeit with different chemical shifts and coupling constants, would be expected for the 3-amino-5-iodo isomer. The protons of the amino group and the carboxylic acid will also give rise to characteristic signals.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show signals for the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons. [1]
Representative ¹H NMR Data for an Iodo-Aminobenzoic Acid Derivative Proton Assignment Chemical Shift (ppm) Aromatic H ~7.95 Aromatic H ~7.47 Aromatic H ~6.63 | This table is illustrative and based on data for a structural isomer (2-amino-5-iodobenzoic acid in DMSO-d₆). [1]| |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm its structure. [1]
| Expected IR Absorption Bands for this compound | |
|---|---|
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H Stretch (Amino Group) | 3300-3500 |
| C=O Stretch (Carboxylic Acid) | 1680-1710 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-I Stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy. [1]The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
Melting Point (MP)
The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. For comparison, the melting point of the related 2-amino-5-iodobenzoic acid is reported to be 219-221 °C (with decomposition).
Applications in Drug Development and Beyond
This compound is more than just a chemical curiosity; it is a key starting material in the synthesis of pharmaceuticals and other functional materials. [3][5]The ability to selectively functionalize the amino, iodo, and carboxylic acid groups allows for the construction of diverse molecular libraries for drug discovery. For instance, substituted benzoic acid scaffolds are found in a multitude of bioactive molecules, including those with anticancer properties. [1]The presence of the iodo group is particularly advantageous for introducing further complexity through cross-coupling reactions, a cornerstone of modern drug synthesis.
Conclusion
The synthesis and characterization of this compound are well-established processes that are crucial for its application in research and development. The choice of synthetic strategy, either direct iodination or a multi-step approach, depends on the desired scale, purity requirements, and available starting materials. A thorough characterization using a combination of NMR, IR, and MS, along with physical property measurements, is essential to ensure the quality of this versatile building block. As the demand for novel and complex organic molecules continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will only increase.
References
-
Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]
-
ResearchGate. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. Retrieved from [Link]
- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
YouTube. (2020). Synthesis of p iodo benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5081. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H6INO2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Iodobenzoic acid. PubChem Compound Summary for CID 12060. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-iodo-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
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An In-depth Technical Guide to the Electronic Properties of Substituted Iodobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of Iodobenzoic Acids in Modern Chemistry
Substituted iodobenzoic acids represent a class of molecules that, while seemingly simple in their core structure, offer a profound depth of chemical diversity and utility. Their importance resonates across multiple scientific disciplines, most notably in medicinal chemistry and materials science.[1][2][3] In the realm of drug development, these compounds serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1][2] The iodine substituent, in particular, imparts unique reactivity, enabling a variety of powerful cross-coupling reactions such as Suzuki and Heck couplings, which are foundational to the construction of complex molecular architectures.[2] Furthermore, the incorporation of iodine can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This guide, intended for the discerning researcher, aims to provide a comprehensive exploration of the electronic properties of substituted iodobenzoic acids, offering insights into how these properties can be understood, manipulated, and ultimately harnessed for the rational design of novel chemical entities.
Section 1: The Electronic Influence of Substituents on the Benzoic Acid Core
The electronic character of a substituted iodobenzoic acid is fundamentally governed by the interplay of inductive and resonance effects of its substituents. These effects directly impact the acidity of the carboxylic acid group, which is a critical parameter influencing a molecule's solubility, membrane permeability, and interaction with biological targets. The acidity is quantified by the pKa value, the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] It relates the equilibrium constant (K) of a reaction for a substituted aromatic compound to the equilibrium constant (K₀) of the unsubstituted compound through the following relationship:
log(K/K₀) = σρ
where:
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent in a specific position (meta or para).
-
ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.
For the dissociation of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. Therefore, the substituent constant (σ) can be directly determined from the pKa values of substituted benzoic acids:
σ = pKₐ(unsubstituted) - pKₐ(substituted)
A positive σ value indicates an electron-withdrawing group, which stabilizes the carboxylate anion and increases acidity (lowers pKa). Conversely, a negative σ value signifies an electron-donating group, which destabilizes the carboxylate anion and decreases acidity (raises pKa).
The iodine substituent, for instance, has positive Hammett constants, indicating its electron-withdrawing nature. This is primarily due to its inductive effect.
Table 1: Hammett Substituent Constants (σ) for Iodine
| Substituent | σ (meta) | σ (para) |
| -I | +0.35 | +0.18 |
Data sourced from various chemistry resources.
This table illustrates that the electron-withdrawing effect of iodine is more pronounced from the meta position than the para position.
The Curious Case of the Ortho-Effect
A notable phenomenon in substituted benzoic acids is the "ortho-effect," where the presence of a substituent at the ortho position almost always increases the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[4][6][7][8] This effect is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.
For 2-iodobenzoic acid, this ortho-effect is particularly significant, making it a stronger acid than its meta and para isomers.
Table 2: pKa Values of Isomeric Iodobenzoic Acids
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Iodobenzoic Acid | 2.86 |
| 3-Iodobenzoic Acid | 3.86 |
| 4-Iodobenzoic Acid | 4.05 |
Note: pKa values can vary slightly depending on the experimental conditions.
The significantly lower pKa of 2-iodobenzoic acid highlights the pronounced impact of the ortho-effect.
Section 2: Experimental Determination of pKa
The accurate determination of pKa is crucial for understanding and predicting the behavior of substituted iodobenzoic acids. Potentiometric titration is a widely used and reliable method for this purpose.
Experimental Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa of a substituted iodobenzoic acid in a mixed solvent system (e.g., ethanol-water).
Materials:
-
Substituted iodobenzoic acid of interest
-
Benzoic acid (for reference)
-
Ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M) in the same ethanol-water mixture
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Solution Preparation:
-
Prepare a 70:30 (v/v) ethanol-water solvent mixture.
-
Accurately weigh approximately 4.0 x 10⁻⁴ moles of the substituted iodobenzoic acid and dissolve it in 25 mL of the ethanol-water solvent in a beaker.
-
Prepare a standardized solution of 0.05 M NaOH in the same 70:30 ethanol-water solvent.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the buret with the standardized NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Causality Behind Experimental Choices:
-
Mixed Solvent System: Using a mixed solvent system like ethanol-water is often necessary to dissolve the often sparingly soluble substituted benzoic acids.
-
Standardized Titrant: A standardized NaOH solution is crucial for accurate determination of the equivalence point and, consequently, the pKa.
-
Potentiometric Monitoring: Continuously monitoring the pH allows for the precise determination of the titration curve and the half-equivalence point.
Section 3: Spectroscopic and Computational Approaches to Elucidating Electronic Properties
While pKa determination provides a macroscopic measure of electronic effects, spectroscopic and computational methods offer a deeper, microscopic understanding of how substituents influence the electronic structure of iodobenzoic acids.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for probing the electronic environment of the carboxylic acid group. The position of the carbonyl (C=O) stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it. By analyzing a series of substituted iodobenzoic acids, a correlation between the C=O stretching frequency and the Hammett substituent constants can often be established.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electron distribution within the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. For example, electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals for the aromatic protons and carbons.[11][12][13] Analyzing the changes in chemical shifts upon substitution can provide qualitative and sometimes quantitative insights into the electronic properties.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying the electronic properties of molecules.[14][15][16][17][18][19] These methods can be used to:
-
Calculate Atomic Charges: DFT calculations can provide a quantitative measure of the electron density at each atom in the molecule. This information can be directly correlated with the acidity of the carboxylic acid. For instance, a more positive charge on the acidic proton of the carboxyl group is indicative of a stronger acid.
-
Model Molecular Geometries: Computational methods can accurately predict the three-dimensional structure of substituted iodobenzoic acids, including the dihedral angle between the carboxylic acid group and the benzene ring. This is particularly useful for understanding the steric component of the ortho-effect.
-
Predict pKa Values: Advanced computational models can be used to predict the pKa values of new or uncharacterized substituted iodobenzoic acids, guiding synthetic efforts towards molecules with desired electronic properties.
Section 4: Synthesis of Substituted Iodobenzoic Acids
The ability to synthesize a diverse range of substituted iodobenzoic acids is fundamental to exploring their electronic properties and harnessing them in various applications. Several synthetic strategies can be employed, often involving the introduction of the iodine and other substituents in a controlled manner.
Key Synthetic Transformations
-
Sandmeyer Reaction: A classic and reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction.[3] This involves the diazotization of an aminobenzoic acid followed by treatment with an iodide salt.
-
Electrophilic Aromatic Substitution: Other substituents can be introduced onto the iodobenzoic acid core through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing iodo and carboxyl groups must be considered to achieve the desired regioselectivity.
-
Functional Group Interconversions: Existing functional groups can be converted into others. For example, a nitro group can be reduced to an amino group, providing access to a different set of electronic properties.[3]
Representative Synthetic Scheme
The following scheme illustrates a potential route to a di-substituted iodobenzoic acid, highlighting the strategic application of different reactions.
Caption: A synthetic pathway to p-iodobenzoic acid.
Conclusion: A Foundation for Innovation
The electronic properties of substituted iodobenzoic acids are a rich and multifaceted area of study with significant implications for drug discovery and materials science. By understanding and applying the principles of substituent effects, quantified by the Hammett equation and elucidated by spectroscopic and computational methods, researchers can rationally design and synthesize novel molecules with tailored electronic characteristics. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for further exploration and innovation in this exciting field. The continued investigation into the synthesis and properties of new substituted iodobenzoic acids will undoubtedly lead to the development of new and improved therapeutic agents and functional materials.
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Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved January 12, 2026, from [Link]
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Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. (2015). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
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Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Theoretical Exploration of 3-Amino-5-iodobenzoic Acid's Reactivity: A Guide for Drug Discovery and Development
Abstract
3-Amino-5-iodobenzoic acid is a key building block in medicinal chemistry, valued for its trifunctionality which allows for diverse synthetic modifications. Understanding the intricate interplay of its amino, iodo, and carboxylic acid substituents is paramount for predicting its chemical behavior and designing efficient synthetic routes for novel therapeutics. This technical guide provides a comprehensive theoretical framework for the reactivity of this compound, leveraging computational chemistry principles to offer researchers and drug development professionals a deeper understanding of its electronic structure and reaction mechanisms. We will explore the molecule's electrophilic and nucleophilic propensities, the directing effects of its functional groups in aromatic substitution reactions, and the underlying quantum chemical principles that govern its reactivity.
Introduction: The Strategic Importance of this compound
This compound (3A5IBA) has emerged as a versatile scaffold in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its strategic importance lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the carboxylic acid capable of amide bond formation, and the carbon-iodine bond which is a handle for cross-coupling reactions. The development of synthetic routes to access 3A5IBA and its derivatives highlights its role as a valuable intermediate for creating libraries of compounds for drug discovery.[2][3] A thorough understanding of its reactivity from a theoretical standpoint can significantly accelerate the design of novel synthetic strategies and the prediction of reaction outcomes.
Electronic Landscape: The Interplay of Substituent Effects
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In this compound, the amino (-NH₂), iodo (-I), and carboxylic acid (-COOH) groups exert a combination of inductive and resonance effects, shaping the electron density distribution around the benzene ring.
2.1. Inductive and Resonance Effects
-
Amino Group (-NH₂): The amino group is a strong activating group. It exerts a -I (inductive withdrawal) effect due to the electronegativity of nitrogen, but its +R (resonance donation) effect is significantly stronger. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group. It exhibits both -I and -R effects, withdrawing electron density from the ring and making it less susceptible to electrophilic attack.[4]
-
Iodo Group (-I): The iodine atom is a deactivating group. It has a -I effect due to its electronegativity. While halogens can theoretically exhibit a +R effect by donating a lone pair, this is weak for iodine due to the poor overlap between its 5p orbital and the 2p orbitals of the carbon atoms in the ring. Therefore, the -I effect dominates.
2.2. Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[5] The Hammett constants (σ) for the amino and iodo groups are:
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -I | +0.35 | +0.18 |
Table 1: Hammett constants for amino and iodo substituents.[6][7]
The negative values for the amino group indicate its electron-donating nature, while the positive values for the iodo group confirm its electron-withdrawing character. These constants are invaluable for predicting how these substituents will influence reaction rates and equilibria.
Theoretical Approaches to Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules.[8][9] By calculating various molecular properties, we can gain insights into the most probable sites for electrophilic and nucleophilic attack.
3.1. Molecular Orbital Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: The energy and location of the HOMO indicate the ability to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: The energy and location of the LUMO indicate the ability to accept electrons. Regions of high LUMO density are likely sites for nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the amino group, making the ring susceptible to electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid group and the carbon atom attached to the iodine, suggesting these as potential sites for nucleophilic attack.[10][11]
3.2. Fukui Functions: Pinpointing Reactive Sites
Fukui functions provide a more quantitative measure of the change in electron density at a specific point in a molecule upon the addition or removal of an electron. They are used to identify the most electrophilic and nucleophilic sites.[8][9]
-
f+(r): Predicts the most likely site for nucleophilic attack.
-
f-(r): Predicts the most likely site for electrophilic attack.
A DFT calculation of the Fukui functions for this compound would provide a detailed map of its reactivity, guiding the choice of reagents and reaction conditions.
Reactivity in Key Chemical Transformations
4.1. Electrophilic Aromatic Substitution
The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions. In this compound:
-
The amino group is a powerful ortho, para-director.
-
The carboxylic acid group is a meta-director.
-
The iodo group is an ortho, para-director, but deactivating.
The positions ortho and para to the strongly activating amino group (C2, C4, and C6) are the most electron-rich and therefore the most susceptible to electrophilic attack. The C2 and C6 positions are ortho to the amino group, while the C4 position is para. The final outcome of an electrophilic substitution will depend on the interplay of these directing effects and steric hindrance.
Directing effects of the amino group on the aromatic ring.
4.2. Nucleophilic Reactions
The primary sites for nucleophilic attack are the carbonyl carbon of the carboxylic acid and the carbon atom bonded to the iodine.
-
Carboxylic Acid: The carboxylic acid can be readily converted to amides, esters, or other derivatives through nucleophilic acyl substitution.
-
Carbon-Iodine Bond: The iodine atom is a good leaving group, making the C-I bond susceptible to nucleophilic substitution, although this typically requires harsh conditions. More importantly, this bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug synthesis.
4.3. Acidity and Basicity
-
Acidity: The carboxylic acid group is the primary acidic site. The pKa of the carboxylic acid is influenced by the electron-withdrawing iodo group and the electron-donating amino group. Theoretical calculations can predict the pKa with good accuracy.[12]
-
Basicity: The amino group is the basic site. Its basicity is reduced by the electron-withdrawing effects of the carboxylic acid and iodo groups.
Computational Protocol for Reactivity Analysis
For researchers wishing to perform their own theoretical studies on this compound or its derivatives, the following computational protocol is recommended:
-
Geometry Optimization:
-
Electronic Property Calculations:
-
Calculate molecular orbitals (HOMO, LUMO) and their energies.
-
Perform Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions.[11]
-
Calculate Fukui functions to identify electrophilic and nucleophilic centers.
-
-
Reaction Mechanism Studies:
-
Locate transition state structures for reactions of interest.
-
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products.
-
Calculate activation energies and reaction enthalpies to predict reaction kinetics and thermodynamics.
-
Workflow for computational reactivity analysis.
Conclusion
The reactivity of this compound is a complex interplay of the electronic and steric effects of its three distinct functional groups. Theoretical and computational chemistry provides an invaluable toolkit for dissecting these effects and predicting the molecule's behavior in chemical reactions. By understanding the electronic landscape, identifying the most probable reactive sites, and modeling reaction pathways, researchers can make more informed decisions in the design and synthesis of novel drug candidates. This guide provides a foundational understanding and a practical framework for applying these theoretical principles to accelerate innovation in drug discovery and development.
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Li, Y., et al. (2022). Ag2O-mediated Tandem Reaction between Terminal Alkyne and o-Iodibenzoic Acid: Construction of 3-Ethylideneisobenzofuran-1(3H)-ones. ACS Omega, 7(3), 3060–3063. Available from: [Link]
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solubility of 3-Amino-5-iodobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Amino-5-iodobenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Research and Development
In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable product is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a foundational pillar, dictating the feasibility of reaction conditions, purification strategies, and ultimately, the bioavailability of a drug candidate.[1][2] The compound this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception. Its solubility profile in organic solvents is a crucial piece of data for any researcher or drug development professional working with this molecule.
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, provide a field-proven experimental protocol for its determination, discuss its expected solubility profile based on its molecular structure and data from analogous compounds, and explore the factors that can influence this critical property.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[3] To understand the solubility of this compound, we must first dissect its molecular structure.
The this compound molecule is amphiphilic, possessing both polar and non-polar characteristics:
-
Polar Moieties: The molecule contains a carboxylic acid group (-COOH) and an amino group (-NH2). The carboxylic acid is a strong hydrogen bond donor and acceptor, while the amino group is also capable of hydrogen bonding. These groups impart a high degree of polarity to one side of the molecule.
-
Non-Polar Moiety: The benzene ring is inherently non-polar and lipophilic.
-
The Iodine Substituent: The iodine atom at the 5-position significantly increases the molecular weight and the overall lipophilicity of the molecule due to its large size and relatively low electronegativity.
The interplay of these functional groups dictates the compound's solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and amino groups, this compound is expected to be soluble in these solvents through the formation of strong hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipoles but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. The strong dipole moments of these solvents can interact favorably with the polar functional groups of this compound, leading to good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The non-polar benzene ring and the iodine atom will have some affinity for these solvents, but the highly polar carboxylic acid and amino groups will be energetically disfavored, leading to poor solubility.
Below is a diagram illustrating the key functional groups of this compound and their potential interactions.
Caption: Functional group analysis of this compound.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][5] This method is reliable and directly measures the saturation point of a solute in a solvent at a given temperature. Below is a detailed protocol for determining the solubility of this compound in an organic solvent.
Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Sources
An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-iodobenzoic Acid: A Keystone for Drug Discovery and Materials Science
This guide provides a comprehensive technical overview of the anticipated crystal structure of 3-Amino-5-iodobenzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive, publicly available crystal structure has yet to be deposited in crystallographic databases, this document synthesizes data from analogous structures and theoretical principles to present a robust model. We will delve into the expected molecular architecture, the critical intermolecular forces that govern its solid-state packing, and the experimental methodologies required for its empirical determination.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and solid-state behavior. This compound is a particularly compelling example, integrating three key functional moieties: a carboxylic acid, an amino group, and an iodine atom. This unique combination makes it a versatile building block for the synthesis of novel pharmaceuticals and functional materials. The amino group and carboxylic acid can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems, while the iodine atom can engage in halogen bonding, a directional interaction increasingly exploited in crystal engineering.
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a benzene ring substituted at the 1, 3, and 5 positions with a carboxylic acid group, an amino group, and an iodine atom, respectively. The intramolecular arrangement of these groups will influence the overall molecular conformation. The carboxylic acid group is likely to be coplanar with the benzene ring to maximize resonance stabilization. The rotational barrier around the C-C bond connecting the carboxylic acid to the ring is significant. Similarly, the amino group is expected to be largely planar with the aromatic ring.
The Anticipated Crystal Structure: A World of Intermolecular Interactions
The solid-state packing of this compound will be dictated by a hierarchy of intermolecular interactions. Based on the structures of related aminobenzoic acids and iodo-substituted aromatic compounds, we can predict the key interactions that will define the crystal lattice.
Hydrogen Bonding: The Primary Organizing Force
The primary drivers of the crystal packing will undoubtedly be the strong hydrogen bonds formed by the carboxylic acid and amino groups. Carboxylic acids are well-known to form robust dimeric synthons via O-H···O hydrogen bonds.[2] Additionally, the amino group can act as a hydrogen bond donor (N-H···O) to the carboxylic acid oxygen atoms of neighboring molecules. These interactions are expected to create a highly stable, networked structure.
Halogen Bonding: A Directional Influence
The iodine atom introduces the potential for halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the iodine atom could form I···O or I···N halogen bonds with the carboxylic acid or amino groups of adjacent molecules. These directional interactions play a crucial role in controlling the supramolecular architecture of halogenated organic compounds.
π-π Stacking: A Contribution to Stability
The aromatic rings of this compound are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, will influence the layered aspects of the crystal packing.
The interplay of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—will determine the final three-dimensional arrangement of the molecules in the crystal. A hypothetical packing arrangement is illustrated in the diagram below.
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Experimental Determination of the Crystal Structure: A Practical Workflow
The definitive determination of the crystal structure of this compound requires single-crystal X-ray diffraction analysis. The following protocol outlines the key steps in this process.
Synthesis and Crystallization
The first and often most challenging step is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis: A common synthetic route involves the direct iodination of 3-aminobenzoic acid.[1]
Crystallization Protocol:
-
Solvent Screening: Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) at elevated temperatures to achieve saturation.
-
Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature in loosely covered vials. This method is often successful for obtaining well-formed crystals.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.
Caption: Workflow for obtaining single crystals for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal.
Data Collection and Structure Solution Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a CCD or CMOS detector.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Predicted Crystallographic Data
While experimental data is not available, we can anticipate the key crystallographic parameters based on similar structures.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzoic acids. |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | The presence of the carboxylic acid dimer often leads to centrosymmetric packing. |
| Key Bond Lengths | C-I: ~2.10 Å, C-N: ~1.38 Å, C-C(OOH): ~1.49 Å | Based on typical bond lengths for these functional groups on an aromatic ring. |
| Key Angles | C-C-I: ~120°, C-C-N: ~120° | Consistent with sp² hybridization of the aromatic carbon atoms. |
| Hydrogen Bond Distances | O-H···O: ~2.6 Å, N-H···O: ~2.9 Å | Typical distances for strong and moderate hydrogen bonds. |
| Halogen Bond Distance | I···O/N: ~3.0 - 3.5 Å | Within the expected range for halogen bonds involving iodine. |
Conclusion and Future Directions
This technical guide has provided a detailed, albeit theoretical, exploration of the crystal structure of this compound. The interplay of strong hydrogen bonding, directional halogen bonding, and supportive π-π stacking is expected to create a robust and well-defined supramolecular architecture. The experimental determination of this crystal structure through single-crystal X-ray diffraction is a critical next step. Elucidating the precise solid-state structure will provide invaluable insights for the rational design of new drug candidates and advanced materials, leveraging the unique properties of this versatile molecular building block. The crystallographic data will serve as a benchmark for computational studies and will undoubtedly spur further innovation in the fields of medicinal chemistry and crystal engineering.
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Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1481. Available at: [Link].
- Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol-keto tautomeric equilibrium. Journal of the American Chemical Society, 111(3), 1023-1028.
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Methodological & Application
The Strategic Utility of 3-Amino-5-iodobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
3-Amino-5-iodobenzoic acid and its structural analogs represent a cornerstone scaffold in modern medicinal chemistry. The strategic placement of the amino, iodo, and carboxylic acid functionalities provides a versatile platform for the synthesis of complex pharmaceutical agents, most notably in the field of diagnostic imaging. The iodine atom not only imparts radiopacity for contrast agents but also serves as a key reactive handle for intricate molecular elaborations via cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways leveraging this scaffold, complete with detailed protocols, mechanistic insights, and a focus on the development of iodinated contrast media.
Introduction: The Privileged Scaffold
Substituted benzoic acids are a foundational element in drug discovery, offering a rigid and predictable framework for the systematic investigation of structure-activity relationships (SAR).[1] The this compound moiety is of particular interest due to the unique interplay of its functional groups. The carboxylic acid can act as a crucial anchoring point, forming strong hydrogen bonds with biological targets, while the amino group provides a site for further derivatization.[1]
The most impactful feature, however, is the carbon-iodine (C-I) bond. Iodine's status as an excellent leaving group makes aryl iodides highly versatile intermediates for a multitude of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[1] This reactivity enables the construction of complex molecular architectures from simpler precursors, solidifying the role of this scaffold as an indispensable tool for the synthetic chemist.[1]
Synthesis of the Core Intermediate: 3-Amino-5-halo-2-iodobenzoates
A robust and scalable synthesis of the core scaffold is paramount for its utility in pharmaceutical development. A practical route has been developed starting from commercially available 2-aminobenzoates, which allows for precise control over the substitution pattern on the benzene ring.[1][2][3]
The general synthetic strategy involves a three-step sequence:
-
Nitration: Introduction of a nitro group at the C3 position.
-
Iodination: Conversion of the C2-amino group into an iodide, often via a Sandmeyer-type reaction.[1]
-
Reduction: Reduction of the C3-nitro group to the desired amino functionality.[1][2][3]
This multi-step process ensures the regioselective installation of the key functional groups, yielding the versatile 3-amino-5-halo-2-iodobenzoate intermediate.
Experimental Protocol: Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate
This protocol is adapted from a demonstrated, scalable synthesis.[2][4]
Step 1: Nitration of Methyl 2-amino-5-fluorobenzoate
-
To a solution of methyl 2-amino-5-fluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield methyl 2-amino-5-fluoro-3-nitrobenzoate.
Step 2: Diazotization and Iodination
-
Suspend the product from Step 1 (1.0 eq) in a mixture of water and sulfuric acid.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes, then add a solution of potassium iodide (1.5 eq) in water.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate. Wash the organic layer with sodium thiosulfate solution, brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure to obtain methyl 5-fluoro-2-iodo-3-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 (1.0 eq) in ethanol.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 3-amino-5-fluoro-2-iodobenzoate.
Synthetic Workflow Diagram
Caption: General synthetic workflow for 3-amino-5-halo-2-iodobenzoates.
Application in the Synthesis of Iodinated X-ray Contrast Agents
The primary pharmaceutical application of the this compound scaffold is in the synthesis of iodinated contrast agents. These agents are crucial for enhancing the visibility of internal body structures in X-ray-based imaging techniques. The high atomic number of iodine allows for the efficient absorption of X-rays, creating the desired contrast. Key examples include Iopamidol, Iomeprol, and Ioxaglic acid.
Case Study 1: Synthesis of Iopamidol
Iopamidol is a non-ionic, low-osmolality contrast agent widely used in medical imaging. A common synthetic approach starts from 5-amino-2,4,6-triiodoisophthalyl dichloride, a derivative of the core scaffold.
Retrosynthetic Analysis and Key Steps:
The synthesis of Iopamidol generally involves the amidation of a tri-iodinated isophthaloyl chloride core with appropriate side chains. One patented process involves:
-
Reacting 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) with 2(S)-acetoxypropionyl chloride.[5][6][7]
-
Amidation of the resulting intermediate with serinol (2-amino-1,3-propanediol).[5][6][7]
-
Hydrolysis of the acetate protecting groups to yield the final Iopamidol product.[5][6][7]
Synthetic Pathway for Iopamidol
Caption: Key steps in a common synthetic route to Iopamidol.
Case Study 2: Synthesis of Iomeprol
Iomeprol is another non-ionic contrast agent. Its synthesis also relies on a heavily functionalized tri-iodinated benzene core. A representative synthesis starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide.[8]
Key Synthetic Transformations:
-
Chloroacetylation: The starting amine is reacted with chloroacetyl chloride.[8]
-
Methylation: The resulting intermediate undergoes methylation, for instance, with dimethyl sulfate.[8]
-
Hydrolysis and Hydroxylation: The final steps involve hydrolysis of ester groups followed by hydroxylation to yield Iomeprol.[8]
Case Study 3: Synthesis of Ioxaglic Acid
Ioxaglic acid is an ionic, low-osmolality contrast agent.[9][10] It is a dimeric structure, essentially linking two functionalized tri-iodinated benzoic acid units. The synthesis is consequently more complex, involving the formation of an amide bond between two distinct, highly substituted aminobenzoic acid derivatives. The core principle remains the same: leveraging the aminobenzoic acid scaffold to build a poly-iodinated, water-soluble molecule.[10]
Quantitative Data Summary
The efficiency of these synthetic transformations is critical for industrial-scale production. The following table summarizes typical yields for key steps in the synthesis of the core intermediate and related compounds.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Nitration | Methyl 2-amino-5-fluorobenzoate | Methyl 2-amino-5-fluoro-3-nitrobenzoate | Good | [2] |
| Iodination | Methyl 2-amino-5-fluoro-3-nitrobenzoate | Methyl 5-fluoro-2-iodo-3-nitrobenzoate | Good | [2] |
| Reduction | Methyl 5-fluoro-2-iodo-3-nitrobenzoate | Methyl 3-amino-5-fluoro-2-iodobenzoate | Good | [2] |
| Iodination | 3-acetamido-5-aminobenzoic acid | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | ~85-95% | [11] |
Note: "Good" indicates that the transformation can be conducted on a significant scale (e.g., 50 mmol) with high efficiency as described in the literature, though specific percentages may vary.
Conclusion and Future Outlook
This compound is a testament to the power of a well-designed chemical scaffold. Its strategic functionalization provides a robust platform for the synthesis of complex and vital pharmaceuticals, particularly in the realm of diagnostic imaging. The synthetic routes are well-established and scalable, ensuring the continued availability of these life-saving compounds. Future work in this area may focus on developing more sustainable synthetic methods, exploring novel derivatives with improved safety and efficacy profiles, and applying the scaffold to new therapeutic areas through innovative cross-coupling strategies.
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Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. [Link]
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Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐Amino‐5‐fluoro‐2‐iodobenzoate (1). ResearchGate. [Link]
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Organic Chemistry practical. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Ioxaglic Acid. PubChem Compound Database. [Link]
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MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. PubMed. [Link]
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
-
CRIPS. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5). [Link]
- Google Patents. (n.d.). CN1314659C - Method for preparing ioxitalamic acid.
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National Center for Biotechnology Information. (n.d.). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
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ResearchGate. (2004). The role of the medicinal chemist in drug discovery - Then and now. ResearchGate. [Link]
- Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
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Application Notes & Protocols: 3-Amino-5-iodobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-amino-5-iodobenzoic acid, a trifunctional building block of significant utility in organic synthesis. We delve into the molecule's unique reactivity profile, stemming from the distinct electronic and steric properties of its amino, iodo, and carboxylic acid moieties. This guide offers researchers, scientists, and drug development professionals a comprehensive resource, detailing field-proven insights and step-by-step protocols for its application in key synthetic transformations. The focus is on leveraging this versatile scaffold in palladium-catalyzed cross-coupling reactions and amide bond formations to construct complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors.
Introduction: The Strategic Value of this compound
Substituted benzoic acids are a cornerstone in medicinal chemistry, providing a rigid and highly adaptable scaffold for designing bioactive molecules.[1] The carboxylic acid group often serves as a crucial anchoring point, forming strong hydrogen bonds with residues in the active sites of target proteins.[1] Among these scaffolds, this compound stands out due to its trifunctional nature, offering a convergence of synthetic handles for molecular elaboration.
The strategic placement of the three functional groups dictates its reactivity:
-
Aryl Iodide: The carbon-iodine (C-I) bond is the most reactive of the aryl halides towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Iodine's role as an excellent leaving group makes this position the primary site for forming new carbon-carbon and carbon-heteroatom bonds.[1]
-
Amino Group: This primary amine is a versatile functional group. It can be readily acylated, alkylated, or used to form Schiff bases. Its electron-donating nature also influences the reactivity of the aromatic ring.
-
Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. It is a key site for peptide coupling, enabling the linkage of amino acid residues to the aromatic core.[1][2]
The demand for such highly functionalized intermediates has driven the development of robust synthetic routes, often involving a stepwise introduction of the functional groups to ensure precise regiochemical control.[1][3][4]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-5-iodobenzoic Acid
Introduction: The Strategic Importance of 3-Amino-5-iodobenzoic Acid in Synthesis
In the landscape of modern drug discovery and materials science, the architectural complexity of molecules is a paramount determinant of function.[1][2] this compound stands as a pivotal building block, offering a trifunctional scaffold—an amine, a carboxylic acid, and a highly reactive iodine substituent. This unique arrangement provides synthetic chemists with a versatile platform for constructing intricate molecular frameworks. The iodine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent method for forging new carbon-carbon bonds.[1][3]
The Suzuki-Miyaura reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most robust and widely utilized transformations in organic synthesis.[4][5] This guide provides in-depth protocols and technical insights for the successful Suzuki-Miyaura coupling of this compound, tailored for researchers, scientists, and professionals in drug development.
The Mechanism: A Palladium-Catalyzed Dance
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. This step is often rate-determining and is facilitated by the relatively weak carbon-iodine bond, making iodo-derivatives highly reactive substrates.[1][3]
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or its ester) undergoes transmetalation with the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4][9]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Thermal Heating
This protocol is a robust and widely applicable method for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to acidic (e.g., pH 2-3) with 1M HCl to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF, 3 mL)
-
Microwave process vial
-
Microwave reactor
Procedure:
-
To a microwave process vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (3 mol%), and the base (1.0 mmol).
-
Add the anhydrous solvent to the vial.
-
Cap the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave heating at a temperature between 120-150 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Reaction Parameters and Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9][10] For challenging substrates, more advanced catalyst systems may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid.[4] The choice of base can influence the reaction rate and yield.[11][12] Inorganic bases are commonly used, with Cs₂CO₃ and K₃PO₄ often being more effective for less reactive substrates.[10][12] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and the base.[4] A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base.[11] |
| Temperature | Room temperature to 120 °C | Iodo-substituted substrates are generally more reactive and may proceed at lower temperatures.[1] However, heating is often necessary to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized or poisoned).- Ineffective base or poor solubility.- Low reaction temperature. | - Ensure a strictly inert atmosphere and use fresh, high-quality reagents.[13]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or switch to microwave heating. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Thoroughly degas the reaction mixture and solvents.[4]- Use a Pd(0) catalyst directly or ensure complete in situ reduction of a Pd(II) precatalyst. |
| Dehalogenation of Starting Material | - Presence of a hydride source in the reaction mixture. | - Use anhydrous solvents and high-purity reagents.[4] |
| Protodeborylation of Boronic Acid | - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids. | - Use boronic esters (e.g., pinacol esters) which are more stable.[4]- Minimize the amount of water in the reaction or run under anhydrous conditions if possible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl compounds that are of significant interest in pharmaceutical and materials science research. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this important transformation to access a wide range of novel molecular architectures. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this reaction in the laboratory.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ACS Publications. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
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- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of 3-Amino-5-iodobenzoic Acid in Cross-Coupling
An Application Guide to the Heck Reaction: Leveraging 3-Amino-5-iodobenzoic Acid in Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of this compound in the Mizoroki-Heck reaction. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations, and practical execution of this powerful carbon-carbon bond-forming reaction, empowering you to effectively utilize this versatile building block in your synthetic campaigns.
The Mizoroki-Heck reaction, a palladium-catalyzed olefination of aryl halides, stands as a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's power lies in its ability to forge new carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]
Within the vast library of synthetic building blocks, this compound emerges as a particularly valuable trifunctional scaffold. Its structure offers three distinct points for chemical modification: a nucleophilic amino group, a carboxylic acid handle for amide or ester formation, and, most critically for our purposes, an aryl iodide. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the Heck catalytic cycle, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] This guide will provide the foundational knowledge and practical protocols to successfully employ this substrate in your research.
The Heck Reaction: Mechanism and Critical Parameters
A successful Heck reaction hinges on the interplay of several key components that drive the palladium catalytic cycle. Understanding their roles is paramount to reaction optimization and troubleshooting.
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The olefinic coupling partner coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond. This step is typically regioselective and proceeds via a syn-addition.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the trans selectivity often observed in Heck reactions.[1]
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated H-X, regenerating the Pd(0) catalyst to re-enter the cycle.
Sources
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
An Application Guide for the Sonogashira Coupling with 3-Amino-5-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, catalyzed by palladium and copper, is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][5]
This guide focuses on a particularly valuable building block: This compound . This trifunctional reagent presents a unique synthetic platform. The aryl iodide is highly reactive in cross-coupling reactions, the amino group offers a site for amidation or further functionalization, and the carboxylic acid provides a handle for forming esters, amides, or serving as a key pharmacophoric element.[6] Mastering the Sonogashira coupling with this substrate allows researchers to construct complex molecular architectures with precision, embedding a versatile alkynyl moiety into a synthetically pliable aromatic core. This application note provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and field-proven insights for troubleshooting and optimization.
Part 1: The Catalytic Machinery: Mechanism and Rationale
The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the mechanism is complex and not fully elucidated, a widely accepted model provides a strong predictive framework for experimental design.[2][3]
The Dual-Catalyst System
-
The Palladium Cycle (The Cross-Coupling Engine): The primary role of the palladium catalyst is to bring the aryl iodide and the alkyne together.
-
Oxidative Addition: A low-valent Palladium(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, initiates the cycle by inserting into the carbon-iodine bond of this compound.[1][7] This forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making aryl iodides highly efficient substrates for this step.[1][7]
-
Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, is transferred from the copper cycle to the palladium center, displacing the halide. This is a critical step where the two cycles intersect.
-
Reductive Elimination: The newly formed aryl and alkynyl ligands on the palladium complex undergo reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
-
-
The Copper Cycle (The Alkyne Activator): The copper(I) co-catalyst is crucial for activating the terminal alkyne.[1]
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate.[8] This species is significantly more nucleophilic than the parent alkyne and is primed for the transmetalation step with the palladium complex.[1][2]
-
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Critical Experimental Parameters: A Causal Explanation
| Parameter | Recommended Choice | Rationale & Causality |
| Aryl Halide | This compound | The Carbon-Iodine bond is the weakest among halogens, facilitating rapid oxidative addition to the Pd(0) center, often allowing for room temperature reactions.[1][7] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Phosphine ligands (PPh₃) stabilize the palladium center and modulate its reactivity. |
| Copper Co-catalyst | Copper(I) Iodide (CuI, 0.5-2 mol%) | CuI is essential for the formation of the copper acetylide, which dramatically increases the rate of the transmetalation step.[1][9] Note: Its presence can promote alkyne homocoupling (Glaser coupling). |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base serves two critical functions: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI byproduct generated during the reaction.[1][10] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | The solvent must dissolve all components.[10][11] THF is a good general-purpose choice. DMF is more polar and can be beneficial for less soluble substrates, though it may slow some reactions.[10] The amine base can also serve as the solvent.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | A rigorously deaerated, oxygen-free atmosphere is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst (forming palladium black) and promotes the undesirable oxidative homocoupling of the alkyne.[10] |
| Temperature | Room Temperature to 50 °C | The high reactivity of aryl iodides often allows the reaction to proceed efficiently at ambient temperatures.[1][4] Gentle heating may be required for less reactive alkynes or to improve solubility. |
Part 2: Field-Proven Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
-
Reactants:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1-1.2 eq)
-
-
Catalysts:
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
-
Base & Solvent:
-
Triethylamine [Et₃N] (or Diisopropylethylamine [DIPEA]) (10 vol)
-
Anhydrous Tetrahydrofuran (THF), if co-solvent is needed
-
-
Work-up Reagents:
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® for filtration
-
-
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles for liquid transfers
-
Standard glassware for work-up and purification
-
Step-by-Step Methodology
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.lucp.net [books.lucp.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Amino-5-iodobenzoic Acid
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and materials science by enabling the efficient coupling of amines with aryl halides or pseudohalides, often under conditions that tolerate a wide array of functional groups.[1][3] The reaction's development overcame the significant limitations of traditional methods, which frequently required harsh conditions and suffered from a narrow substrate scope.[1]
This guide focuses on a particularly valuable application: the amination of 3-Amino-5-iodobenzoic acid. This substrate is a trifunctional building block, presenting unique opportunities and challenges. Its structure allows for the synthesis of complex 1,3,5-trisubstituted aromatic scaffolds, which are privileged motifs in pharmaceutical agents and functional materials.[4][5] However, the presence of a free amine (-NH₂) and a carboxylic acid (-COOH) group on the aromatic ring necessitates careful selection of reaction conditions to achieve high selectivity and yield, avoiding unwanted side reactions or catalyst inhibition.
These application notes provide a comprehensive technical overview, from the fundamental catalytic cycle to a detailed, field-tested experimental protocol and troubleshooting guide, designed for researchers engaged in synthetic chemistry and drug development.
Part 1: The Reaction Profile - Mechanism and Key Parameters
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0) active species.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[6][7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]
- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-5-iodobenzoic acid as a versatile scaffold in the synthesis of kinase inhibitors.
Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology and immunology.[1] The success of these agents hinges on the rational design of molecules that can selectively bind to the ATP-binding pocket of a target kinase.[2][3] In this pursuit, medicinal chemists rely on "building blocks" or scaffolds—core molecular frameworks that provide a structural foundation for derivatization and optimization.[4][5][6]
Among these, substituted aminobenzoic acids are particularly valuable due to their structural rigidity and the versatile chemical functionality they offer.[7][8] this compound has emerged as a particularly strategic starting material. Its unique trifunctional nature—an amine, a carboxylic acid, and an aryl iodide—provides three distinct points for chemical modification, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[9][10]
The Strategic Advantage: Deconstructing this compound
The power of this compound lies in the distinct and complementary roles of its functional groups, which can be addressed with high chemical selectivity.
-
The Carboxylic Acid: This group is a critical pharmacophoric feature. It frequently acts as a key hydrogen bond donor, forming strong interactions with positively charged residues like arginine or lysine in the kinase hinge region or solvent-exposed areas of the active site.[9] This anchoring interaction can significantly enhance binding affinity and is a common feature in many potent kinase inhibitors.[11][12]
-
The Amino Group: The nucleophilic amino group serves as a versatile handle for building out the molecule. It is most commonly acylated to form amides or used in reductive amination reactions. These linkages allow for the introduction of diverse side chains that can occupy different pockets within the kinase active site, thereby tuning potency and selectivity.
-
The Aryl Iodide: This is arguably the most powerful feature for synthetic diversification. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in metal-catalyzed cross-coupling reactions.[9] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is the primary method for constructing the core of many kinase inhibitors. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are readily employed at this position to introduce aryl, heteroaryl, or alkyl groups that are essential for target engagement.
The specific meta-substitution pattern of the amine and carboxylic acid, combined with the iodine at the C5 position, provides a geometrically defined and predictable framework for building inhibitors with precise three-dimensional structures.
Application Showcase: Palladium-Catalyzed Synthesis of a Biaryl Kinase Inhibitor Core
A foundational step in synthesizing many kinase inhibitors is the creation of a biaryl or heteroaryl-aryl core. The Suzuki-Miyaura coupling is a robust and widely used method for achieving this transformation, leveraging the aryl iodide of our scaffold.
Below is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound. This procedure serves as a template that can be adapted for various boronic acids to generate a library of intermediates for kinase inhibitor discovery programs.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (here, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium catalyst, a step facilitated by a base.
-
Reductive Elimination: The two aryl groups are joined, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Arylboronic Acid | >95% | Commercial | Coupling partner (1.1 - 1.5 equivalents). |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Commercial | Pd(PPh₃)₄. Other Pd catalysts can be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial | Base (2.0 - 3.0 equivalents). Cesium carbonate can also be used. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. |
| Deionized Water | N/A | In-house | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | Commercial | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Critical):
-
Place a stir bar into a round-bottom flask appropriately sized for the reaction scale.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. Causality: This step removes atmospheric moisture and oxygen, which can degrade the palladium catalyst and interfere with the reaction.
-
Add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) to the flask.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Causality: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high reaction yield.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
-
Reaction Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Pour the mixture into a separatory funnel and wash sequentially with water and then brine. Causality: The water wash removes the inorganic base and salts, while the brine wash helps to break up emulsions and further remove water from the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final product to confirm its identity and purity using:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Caption: Step-by-step experimental workflow for synthesis.
Structure-Activity Relationship (SAR) and Further Derivatization
The synthesized biaryl product is a versatile intermediate. The amino and carboxylic acid groups remain available for further modification, allowing for a systematic SAR study.[13][14]
-
Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore interactions in the solvent-exposed region of the kinase.
-
N-Acylation/Alkylation: The amino group can be acylated or alkylated to introduce functionalities that can probe deeper into the ATP-binding pocket.
By systematically varying the arylboronic acid in the initial Suzuki coupling and then diversifying at the amine and carboxylate positions, researchers can rapidly generate a focused library of compounds to identify potent and selective inhibitors for a given kinase target. This modular approach underscores the value of this compound as a foundational building block in modern drug discovery.[15]
References
- A Technical Guide to this compound Methyl Ester for Chemical Researchers. Benchchem.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. National Center for Biotechnology Information.
- Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. R Discovery.
- This compound | 102153-73-1. Benchchem.
- Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publisher.
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed.
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. National Center for Biotechnology Information.
- The selectivity of protein kinase inhibitors: a further update. Symansis.
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available at:
- Drug evolution: p-aminobenzoic acid as a building block. PubMed.
- Drug discovery and drug marketing with the critical roles of modern administration - PMC. National Center for Biotechnology Information.
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation | Request PDF. ResearchGate.
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed.
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Application Note & Protocols: 3-Amino-5-iodobenzoic Acid as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
3-Amino-5-iodobenzoic acid is a trifunctional synthetic building block of significant value in medicinal chemistry and drug development. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing carboxylic acid, and a reactive iodine atom—provides a versatile platform for constructing a diverse array of heterocyclic compounds. The aryl iodide moiety is particularly amenable to modern palladium-catalyzed cross-coupling reactions, while the ortho-amino-carboxylic acid arrangement is a classical precursor for fused heterocyclic systems like quinazolinones. This document provides an in-depth guide to key synthetic strategies, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound
The strategic placement of three distinct functional groups on a benzene ring makes this compound a privileged starting material. Each group offers a unique handle for chemical manipulation, allowing for sequential or domino reactions to build molecular complexity efficiently.
-
The Aryl Iodide (C-I bond): This is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making it an ideal substrate for a wide range of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This functionality serves as the primary gateway for introducing diverse carbon and nitrogen substituents at the C5 position.
-
The Aminobenzoic Acid Moiety: The 1,2-relationship of the amino and carboxylic acid groups is the quintessential structural alert for the synthesis of fused six-membered heterocycles. This arrangement is readily converted into therapeutically relevant scaffolds, most notably quinazolinones, through cyclocondensation reactions.[3][4]
The convergence of these functionalities allows for the synthesis of complex polycyclic systems where the core heterocycle is constructed via the aminobenzoic acid portion, and peripheral diversity is introduced via the iodo group.
Overview of Synthetic Pathways
The synthetic utility of this compound can be broadly categorized into three main strategies, which can be employed independently or in sequence to achieve the desired molecular architecture.
Figure 1: Key synthetic transformations of this compound.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the C-I bond makes it the preferred site for initial functionalization using palladium catalysis. This allows for the introduction of various substituents before any potential cyclization.
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a powerful method to install an alkynyl group.[5][6] This is particularly useful as the resulting alkyne can participate in subsequent cyclization reactions to form a variety of heterocycles.[7][8]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which accelerates the crucial transmetalation step.[6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is required to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used to ensure solubility of the reactants and catalysts.
Protocol 1: Synthesis of 3-Amino-5-(phenylethynyl)benzoic acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (3.0 eq.). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard, air-stable Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (4 mol%) | Accelerates the reaction by forming copper acetylide.[5] |
| Base | Triethylamine (TEA) | Neutralizes HI byproduct and deprotonates the alkyne. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, good for reactant solubility. |
| Temperature | 60 °C | Provides sufficient energy for catalysis without degrading components. |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-N bonds.[2][9] It enables the coupling of the aryl iodide with a wide range of primary or secondary amines, including other heterocycles.
Causality Behind Protocol Choices:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical and substrate-dependent.[10] For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often superior, as they promote the rate-limiting reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₂CO₃ can be used for more sensitive substrates.[9]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 3-Amino-5-(phenylamino)benzoic acid
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃ (0.015 eq.), XPhos (0.06 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline (1.2 eq.).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-18 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1.5 mol%) | Common source of Pd(0). |
| Ligand | XPhos (6 mol%) | Bulky, electron-rich ligand that promotes reductive elimination.[11] |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation.[9] |
| Solvent | Toluene | Anhydrous, apolar solvent standard for this reaction. |
| Temperature | 100 °C | Ensures efficient catalysis for C-N bond formation. |
Strategy 2: Synthesis of 6-Iodoquinazolinones
The synthesis of the quinazolinone core is a robust and widely used transformation of anthranilic acid derivatives.[3][4][12] This strategy preserves the iodine atom, allowing it to be used as a handle for diversification after the core heterocycle has been formed. A common method involves acylation followed by cyclization with a nitrogen source.[13]
Protocol 3: Synthesis of 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
This protocol proceeds via a two-step, one-pot sequence involving the formation of a benzoxazinone intermediate.
-
Step 1: Benzoxazinone Formation:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in acetic anhydride (5.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 2 hours. The solid should dissolve to form a clear solution.
-
Isolation (Optional): Cool the mixture. The intermediate 6-iodo-2-methyl-3,1-benzoxazin-4-one may precipitate and can be filtered, but it is typically used directly in the next step.
-
-
Step 2: Quinazolinone Formation:
-
Reagent Addition: Cool the reaction mixture to ~80 °C. Carefully add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq.) dropwise. An exothermic reaction will occur.
-
Reaction: After the addition is complete, reflux the mixture for an additional 1 hour.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice water. A precipitate will form.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.[13]
-
| Parameter | Condition | Rationale |
| Reagent 1 | Acetic Anhydride | Serves as both the acylating agent (for the methyl group) and dehydrating agent for cyclization to the benzoxazinone. |
| Reagent 2 | Hydrazine Hydrate | Acts as the nitrogen source to convert the benzoxazinone into the 3-aminoquinazolinone. |
| Temperature | Reflux | High temperature is required for both the initial cyclization and the subsequent ring-opening/ring-closing cascade. |
Conclusion
This compound stands out as a highly adaptable starting material for the synthesis of diverse heterocyclic structures. By leveraging well-established palladium-catalyzed cross-coupling reactions, chemists can precisely functionalize the C5 position. Concurrently, the inherent reactivity of the ortho-amino-carboxylic acid moiety provides a reliable route to fused heterocycles like quinazolinones. The ability to perform these transformations sequentially offers a powerful strategy for building libraries of complex molecules for applications in drug discovery and materials science.
References
- Park, J., Seo, J. A., & Cheon, C. H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry.
- Al-Obaydi, J., & Yaseen, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 13(9), 1457-1463.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Meyyanathan, S. N., et al. (2006). Synthesis of some amino acids incorporated 4(3H)-quinazolinones as possible antiherpes viral agents. Indian Drugs, 43(6), 497-502.
-
Korea University. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic routes to quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubMed. (2012). Iodocyclization, Followed by Palladium-Catalyzed Coupling: A Versatile Strategy for Heterocyclic Library Construction. Retrieved from [Link]
-
Synthesis and heterocyclizations of ortho-amino(alkynyl)naphthalenes. (n.d.). Retrieved from [Link]
-
Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved from [Link]
-
The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Zenodo. (2018). Current applications of the sonogashira reaction in the synthesis of heterocyclic compounds: An update. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Current applications of the sonogashira reaction in the synthesis of heterocyclic compounds: An update [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodocyclization, followed by palladium-catalyzed coupling: a versatile strategy for heterocyclic library construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
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- 13. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
Application Note: A Strategic Synthesis of Key Rucaparib Intermediates from 3-Amino-5-iodobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Rucaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian and prostate cancer.[1][2] Its complex tricyclic azepinoindole core necessitates an efficient and robust synthetic strategy for large-scale production. This application note provides a detailed, research-grade guide for the preparation of key Rucaparib intermediates. We present a modern synthetic approach that, while starting from a close derivative of 3-Amino-5-iodobenzoic acid, showcases the strategic use of advanced organic transformations, including the Heck reaction and the cyanide-catalyzed imino-Stetter reaction, to construct the required substituted indole framework.[3][4] The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high yields, reflecting field-proven insights for drug development professionals.
Introduction and Retrosynthetic Strategy
The molecular architecture of Rucaparib, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, presents a significant synthetic challenge. The core structure is a tetracyclic system featuring a crucial 8-fluoro-substituted indole ring fused to a seven-membered lactam (azepinone). The development of a practical synthetic route hinges on the efficient construction of a fully substituted indole precursor.[3]
While various starting materials can be envisioned, substituted halo-aminobenzoic acids offer a versatile platform. These compounds contain orthogonal functional groups—an amine for indole formation, a halogen for cross-coupling reactions, and a carboxylic acid for further functionalization—that can be manipulated selectively.
Our retrosynthetic analysis breaks down Rucaparib into a key azepinoindole intermediate (I ), which can be formed via an intramolecular cyclization of a substituted indole-3-acetonitrile (II ). This indole intermediate is the product of a powerful cyanide-catalyzed imino-Stetter reaction between a 2-aminocinnamonitrile derivative (III ) and a protected benzaldehyde (IV ). The 2-aminocinnamonitrile itself can be efficiently synthesized via a Palladium-catalyzed Heck reaction from a strategically substituted iodoaniline precursor (V ). This precursor, Methyl 3-amino-5-fluoro-2-iodobenzoate, is a direct and highly effective starting point for this modern synthetic route.[4][5]
Caption: Retrosynthetic analysis of Rucaparib.
Synthesis of the Key Precursor: Methyl 3-amino-5-fluoro-2-iodobenzoate
To execute the main synthetic strategy, a highly functionalized starting material is required. While this compound is a related motif, the presence of a fluorine atom is critical for the final drug structure. The following multi-step procedure outlines the preparation of the ideal precursor, Methyl 3-amino-5-fluoro-2-iodobenzoate, from commercially available 2-amino-5-fluorobenzoic acid. This preamble ensures the synthesis begins with a well-defined, high-purity material.[5][6]
Workflow:
Caption: Workflow for key precursor synthesis.
Protocol 1: Preparation of Methyl 3-amino-5-fluoro-2-iodobenzoate
A. Nitration of 2-Amino-5-fluorobenzoic acid:
-
Cool a stirred solution of concentrated sulfuric acid (H₂SO₄) to 0°C in a three-necked flask.
-
Slowly add 2-amino-5-fluorobenzoic acid in portions, maintaining the temperature below 10°C.
-
In a separate flask, prepare a solution of potassium nitrate (KNO₃) in concentrated H₂SO₄.
-
Add the KNO₃ solution dropwise to the reaction mixture, keeping the temperature below 5°C.
-
Stir the reaction for 2-4 hours at 0-5°C until TLC analysis confirms consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-fluoro-3-nitrobenzoic acid.
B. Sandmeyer Iodination:
-
Suspend the 2-amino-5-fluoro-3-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid (HCl) and cool to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt. Maintain the temperature strictly between 0-5°C.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with ethyl acetate, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain 5-fluoro-2-iodo-3-nitrobenzoic acid.
C. Reduction and Esterification:
-
Dissolve the nitro compound in ethanol. Add a solution of tin(II) chloride (SnCl₂) in concentrated HCl.
-
Heat the mixture to reflux for 3-5 hours.[7]
-
Cool the reaction, neutralize with aqueous NaOH, and extract with ethyl acetate.
-
Dry the organic phase and evaporate the solvent.
-
Dissolve the crude amino acid in methanol, add a catalytic amount of H₂SO₄, and reflux for 4-6 hours.
-
Cool, neutralize with NaHCO₃ solution, and extract with ethyl acetate. Purify by column chromatography to yield Methyl 3-amino-5-fluoro-2-iodobenzoate as the final precursor.
Core Synthesis: From Iodoaniline to the Azepinoindole Intermediate
This section details the primary synthetic sequence to construct the tricyclic core of Rucaparib from the precursor prepared above.
Part 1: Heck Reaction for C-C Bond Formation
The Heck reaction is a powerful method for coupling aryl halides with alkenes. Here, it is employed to install the side chain necessary for the subsequent indole formation.[4]
Mechanism Overview:
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 3. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]
- 4. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-iodobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-5-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your experimental success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the electrophilic iodination of 3-aminobenzoic acid. This guide will focus on troubleshooting issues related to this primary synthetic pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis of this compound.
FAQ 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield is a frequent issue that can stem from several factors, primarily related to the iodinating agent and the reaction conditions.
Causality and Expert Insights:
The iodination of 3-aminobenzoic acid is an electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The iodine will preferentially substitute at the positions most activated by the amino group, which are ortho and para to it (positions 2, 4, and 6). To achieve selective iodination at the 5-position (meta to the amino group and ortho to the carboxylic acid), direct iodination is challenging. A more common and reliable method is the Sandmeyer reaction starting from 3,5-diaminobenzoic acid, where one amino group is selectively diazotized and replaced with iodine.
However, if you are attempting a direct iodination of 3-aminobenzoic acid, the choice of iodinating agent and catalyst is critical.
Troubleshooting Steps & Protocol:
-
Choice of Iodinating Agent:
-
Problem: Using molecular iodine (I₂) alone is often insufficient as it is not electrophilic enough to react with the deactivated ring.
-
Solution: Employ a more potent iodinating agent. Iodine monochloride (ICl) is a good option. Alternatively, a mixture of I₂ and an oxidizing agent like hydrogen peroxide or nitric acid can be used to generate a more electrophilic iodine species in situ.[1]
-
-
Reaction Conditions:
-
Problem: Suboptimal temperature and pH can significantly hinder the reaction.
-
Solution: The reaction is typically performed in an acidic medium to protonate the amino group, which can help direct the substitution. However, excessive acidity can also deactivate the ring. Careful pH control is necessary. The temperature should be controlled to prevent side reactions.
-
Recommended Protocol for Direct Iodination:
A method for the synthesis of a related compound, 2-amino-5-iodobenzoic acid, uses molecular iodine in the presence of an oxidizing agent. A similar approach can be adapted for this compound.
| Parameter | Recommended Value |
| Starting Material | 3-Aminobenzoic acid |
| Iodinating Agent | Molecular Iodine (I₂) |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetic Acid |
| Temperature | Room Temperature |
Step-by-Step Protocol:
-
Dissolve 3-aminobenzoic acid in glacial acetic acid in a round-bottom flask.
-
Add molecular iodine to the solution and stir until it is well-dispersed.
-
Slowly add 30% hydrogen peroxide dropwise to the mixture while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the crude product, wash with water, and then purify by recrystallization.
FAQ 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of iodinated products, making purification difficult. How can I improve the selectivity for this compound?
Answer:
The formation of multiple products, including di-iodinated and other isomeric mono-iodinated species, is a common problem due to the directing effects of the amino and carboxyl groups.
Causality and Expert Insights:
The amino group strongly directs iodination to the ortho and para positions (2, 4, and 6). The carboxyl group directs to the meta positions (5). The interplay of these directing effects can lead to a mixture of products. Di-iodination can also occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used. A patent for a related synthesis highlights the issue of diiodinated contaminants.[2]
Troubleshooting Steps & Visualization:
-
Control Stoichiometry:
-
Problem: Using an excess of the iodinating agent can lead to di-iodination.
-
Solution: Use a stoichiometric amount or a slight excess of the iodinating agent. Carefully control the addition of the iodinating agent to the reaction mixture.
-
-
Protecting Groups:
-
Problem: The strong activating effect of the amino group leads to poor regioselectivity.
-
Solution: Protect the amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to better control of the iodination. The protecting group can be removed by hydrolysis after the iodination step.
-
Workflow with Protecting Group:
Caption: Workflow for the synthesis of this compound using a protecting group strategy.
FAQ 3: Purification Challenges
Question: I am struggling to purify the crude this compound. What are the best methods for purification?
Answer:
Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and potentially tarry impurities.
Causality and Expert Insights:
The product and starting material have similar polarities, which can make chromatographic separation difficult. Recrystallization is often the most effective method for purification. A procedure for purifying a similar compound, m-iodobenzoic acid, involves the recrystallization of its ammonium salt, which can be a useful technique.[3]
Troubleshooting Steps & Protocol:
-
Recrystallization of the Ammonium Salt:
-
Problem: Direct recrystallization of the acidic product may not be efficient in removing all impurities.
-
Solution: Convert the crude product to its ammonium salt, which can be recrystallized from water. The purified ammonium salt can then be acidified to regenerate the pure this compound.
-
Protocol for Purification via Ammonium Salt Recrystallization:
-
Suspend the crude this compound in hot water.
-
Add concentrated ammonia solution dropwise until the solid dissolves completely, forming the ammonium salt.
-
If the solution is colored, add a small amount of decolorizing charcoal and heat to 90°C.
-
Filter the hot solution through a preheated Büchner funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to crystallize the ammonium salt.
-
Filter the crystals and wash with a small amount of cold water.
-
Repeat the recrystallization of the ammonium salt if necessary to achieve the desired purity.
-
Dissolve the purified ammonium salt in hot water and acidify with hydrochloric acid until the solution is acidic to Congo red paper.
-
Cool the mixture in an ice bath to precipitate the pure this compound.
-
Filter the pure product, wash thoroughly with cold water, and dry.
Preventative Measures and Best Practices
To minimize the occurrence of the problems discussed above, consider the following best practices:
-
Starting Material Quality: Ensure the purity of the starting 3-aminobenzoic acid. Impurities can lead to side reactions and complicate purification.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if using sensitive reagents.
-
Reaction Monitoring: Regularly monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
Temperature Control: Maintain strict control over the reaction temperature. Use an ice bath for exothermic additions and a temperature-controlled heating mantle for reactions requiring elevated temperatures. Overheating can lead to the formation of tar-like byproducts.[4]
References
- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]
-
Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. ResearchGate. [Link]
-
p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. [Link]
-
Synthesis of p iodo benzoic acid. YouTube. [Link]
-
Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
-
Preparation of 4-amino-3,5-diiodobenzoic acid. PrepChem.com. [Link]
- Method for preparing 2-amino-5-iodo benzoic acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
Sources
- 1. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 2. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Sandmeyer Reaction for 3-Amino-5-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the transformation of 3-Amino-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who seek to master this powerful synthetic tool. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aryl amine into a versatile diazonium salt intermediate, which can then be substituted with a wide array of nucleophiles.[1][2] When applied to a substituted aniline like this compound, careful control of reaction parameters is paramount to navigate potential side reactions and maximize the yield of the desired product.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the diazotization of this compound and the subsequent nucleophilic substitution.
Q1: My diazotization reaction is failing or giving very low yields. What are the likely causes?
Answer: Failure in the initial diazotization step is the most common bottleneck. The stability of the aryl diazonium salt is critically dependent on several factors.
-
Cause 1: Improper Temperature Control. The formation of the diazonium salt from this compound must be conducted at low temperatures, strictly maintained between 0-5 °C.[3][4] Aryl diazonium salts are thermally unstable; at higher temperatures, they rapidly decompose, releasing nitrogen gas and reacting with water to form undesired phenolic byproducts.[3][5]
-
Solution 1: Rigorous Temperature Management.
-
Use an ice-salt bath to achieve and maintain temperatures below 5 °C.
-
Add the sodium nitrite (NaNO₂) solution dropwise and slowly to the acidic solution of your amine, allowing the heat of reaction to dissipate without causing a temperature spike.
-
Monitor the internal temperature of the reaction vessel continuously with a low-temperature thermometer.
-
-
Cause 2: Insufficient Acidity. A sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is crucial. The acid serves two purposes: it converts sodium nitrite into the active diazotizing agent, nitrous acid (HNO₂), and it protonates the unreacted this compound, deactivating it towards azo coupling with the newly formed diazonium salt.[3][6]
-
Solution 2: Ensure Acid Stoichiometry.
-
Typically, 2.5 to 3 equivalents of acid are used relative to the starting amine.
-
Ensure the reaction medium remains strongly acidic throughout the sodium nitrite addition. This can be checked with Congo red paper.[7]
-
-
Cause 3: Poor Reagent Quality. Old or improperly stored sodium nitrite may have degraded, leading to incomplete diazotization.
-
Solution 3: Use Fresh Reagents. Always use a fresh, unopened container of sodium nitrite or one that has been stored in a desiccator.
Q2: I'm observing excessive foaming and the formation of a dark, tarry precipitate in my reaction.
Answer: This indicates premature and uncontrolled decomposition of your diazonium salt and the formation of significant side products.
-
Cause 1: Azo Coupling. If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted (and unprotonated) this compound, forming a colored azo compound.[3] This is a common source of colored, tarry impurities.
-
Solution 1: Maintain High Acidity. As detailed in Q1, ensure a strong excess of mineral acid is present before and during the addition of sodium nitrite.
-
Cause 2: Phenolic Byproducts. As mentioned, elevated temperatures cause the diazonium salt to react with water, forming 3-hydroxy-5-iodobenzoic acid.[5] These phenols can undergo further reactions, contributing to the formation of dark, complex mixtures.
-
Solution 2: Strict Temperature Control. Revisit the cooling protocol. Slower addition of the nitrite solution may be necessary to prevent localized heating.
Q3: The final substitution step with the copper(I) salt is inefficient. Why is my product yield so low?
Answer: Assuming the diazotization was successful, issues in the substitution step typically point to the catalyst or the stability of the diazonium intermediate.
-
Cause 1: Inactive Catalyst. Copper(I) salts, such as CuCl or CuBr, are susceptible to air oxidation to the less active copper(II) form.[6] The Sandmeyer mechanism relies on a single-electron transfer from the copper(I) species to the diazonium salt, initiating the radical substitution.[8][9]
-
Solution 1: Use High-Quality Copper(I) Salts.
-
Use freshly purchased, high-purity Cu(I) salts.
-
If the quality is suspect, you can prepare the Cu(I) salt in situ. For example, CuCl can be made by the reduction of CuSO₄ with a reducing agent like sodium bisulfite.[5]
-
Ensure the Cu(I) salt is fully dissolved or suspended in the appropriate acid (e.g., CuCl in HCl) before adding the diazonium salt solution.
-
-
Cause 2: Premature Decomposition. The diazonium salt solution should be used immediately after its preparation. Allowing it to stand, even at low temperatures, will lead to gradual decomposition and a lower yield in the subsequent step.
-
Solution 2: Prompt Use of Intermediate. Prepare the copper(I) salt solution while the diazotization is proceeding. Once the diazotization is complete (confirmed by a positive starch-iodide test), add the cold diazonium solution to the catalyst solution without delay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[8][9] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases stable nitrogen gas. The aryl radical then abstracts a halogen or pseudohalogen from the now copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[1] The detection of biaryl byproducts lends strong support to this radical mechanism.[9]
Q2: Do I need a copper catalyst to replace the diazonium group with iodine?
Typically, no. The Sandmeyer reaction for introducing an iodo group is often performed without a copper catalyst by simply treating the diazonium salt solution with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI).[4][10] The iodide ion is a strong enough nucleophile to effect the substitution on its own. However, for replacing the amino group of this compound with a different halogen like chlorine or bromine, a copper(I) catalyst is essential for good yields.[11]
Q3: What are the primary safety precautions for this reaction?
The primary safety hazard is the explosive nature of aryl diazonium salts when isolated and dried.[12] Under no circumstances should you attempt to isolate the solid diazonium salt. Always keep it in a cold, aqueous solution and use it immediately. Additionally, the reaction liberates nitrogen gas, which can cause pressure buildup in a closed system.[5] Always perform the reaction in an open or vented vessel within a fume hood.
Data and Protocols
Data Summary: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[3] |
| Amine : NaNO₂ Ratio | 1 : 1.05-1.1 | A slight excess of nitrite ensures complete conversion of the amine. |
| Amine : Mineral Acid Ratio | 1 : 2.5-3.0 | Prevents azo-coupling and generates nitrous acid.[3] |
| Amine : Cu(I) Salt Ratio | 1 : 1.0-1.2 | Catalytic amounts can work, but stoichiometric amounts often give better reactivity.[9] |
| Substitution Temperature | 0 °C to Room Temp (or gentle warming) | Varies by substrate; start cold and allow to warm to drive the reaction to completion. |
Experimental Workflow: A Validated Protocol
This protocol provides an example for the conversion of this compound to 3-Chloro-5-iodobenzoic acid.
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend this compound (1 eq.) in water.
-
Add concentrated HCl (3 eq.) and stir until the amine salt dissolves, forming a clear solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 20-30 minutes, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C.
-
Confirm the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper (should turn blue instantly).[6] Keep this solution cold for immediate use in Part B.
Part B: Sandmeyer Chlorination
-
In a separate, larger beaker (to accommodate foaming), dissolve copper(I) chloride (1.1 eq.) in concentrated HCl (1 eq.).
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution.
-
Observe for the evolution of nitrogen gas (bubbling).[5]
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-2 hours.
-
The crude product can then be isolated by vacuum filtration, washed with cold water, and purified by recrystallization.
Visualizations
Diagram 1: The Sandmeyer Reaction Mechanism
Caption: Radical-nucleophilic mechanism of the Sandmeyer reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Sandmeyer reaction.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction failures.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]
-
Shafi, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1347–1376. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Sandmeyer Reaction - Common Conditions. Retrieved from [Link]
-
YouTube. (2023, January 2). Sandmeyer reaction - experimental procedure and set up. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2023, July 30). Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(1), 185-187. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Diatrizoate Contrast Agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Chegg. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2. Retrieved from [Link]
-
Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Retrieved from [Link]
-
YouTube. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Optimizing Yield in the Iodination of 3-Aminobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield in the iodination of 3-aminobenzoic acid. This document offers a detailed exploration of the common synthetic routes, addresses potential challenges, and provides validated protocols to ensure successful and reproducible outcomes.
Introduction
The iodination of 3-aminobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The introduction of an iodine atom onto the aromatic ring can be achieved through several methods, with the most common being the Sandmeyer reaction of the corresponding diazonium salt and direct electrophilic iodination. Both methods, while effective, present unique challenges that can lead to diminished yields. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues and optimize reaction conditions for both synthetic strategies.
Section 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1] In the context of 3-aminobenzoic acid, this involves two key steps: diazotization of the amino group followed by displacement of the diazonium group with iodide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization of 3-aminobenzoic acid appears incomplete or has failed. What are the signs and how can I fix it?
A1: Successful diazotization is critical for a high-yield Sandmeyer reaction. Here are the common indicators of a problematic diazotization and the corresponding corrective actions:
-
Visual Cues of Failure:
-
No formation of a precipitate or a clear solution remains: The diazonium salt of 3-aminobenzoic acid is often sparingly soluble and may precipitate from the reaction mixture. A lack of any solid formation can indicate that the reaction has not initiated.
-
Immediate and vigorous gas evolution upon addition of sodium nitrite: This suggests the reaction temperature is too high, leading to the rapid decomposition of the newly formed diazonium salt.[2]
-
Dark brown or black coloration: This often points to the formation of azo coupling byproducts, where the diazonium salt reacts with unreacted 3-aminobenzoic acid.[3]
-
-
Troubleshooting Steps:
-
Strict Temperature Control: The stability of aryldiazonium salts is highly temperature-dependent.[4] For the 3-carboxybenzenediazonium salt, it is imperative to maintain the reaction temperature between 0-5 °C.[5] Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction mixture with a thermometer.
-
Proper Reagent Addition: Add the sodium nitrite solution slowly and dropwise, ensuring that the temperature does not rise above 5 °C.[6]
-
Ensure Acidity: The reaction should be conducted in a sufficiently acidic medium (e.g., using hydrochloric or sulfuric acid). The acid serves two purposes: it converts sodium nitrite to the active diazotizing agent, nitrous acid, and it protonates the amino group of 3-aminobenzoic acid, preventing unwanted azo coupling side reactions.[5]
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite, it is good practice to test for a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue-black).[6] This ensures that all the 3-aminobenzoic acid has reacted. If the test is negative, add a small amount of additional sodium nitrite solution.
-
Q2: I've successfully diazotized the 3-aminobenzoic acid, but the subsequent iodination with potassium iodide gives a low yield. What are the likely causes?
A2: A low yield in the iodide displacement step can be attributed to several factors:
-
Premature Decomposition of the Diazonium Salt: Even if the diazotization is successful, the diazonium salt can decompose if not used promptly or if the temperature is allowed to rise.
-
Side Reactions: The primary side reaction is the formation of 3-hydroxybenzoic acid (phenol) through the reaction of the diazonium salt with water.[7] Biaryl formation, leading to 3,3'-dicarboxybiphenyl, can also occur through a radical-mediated side reaction.[8]
-
Troubleshooting Steps:
-
Use the Diazonium Salt Immediately: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the iodination step as soon as the diazotization is complete.
-
Control the Temperature of Iodide Addition: Add the potassium iodide solution to the cold diazonium salt solution. While some protocols involve warming the reaction mixture to drive the displacement, this should be done cautiously to avoid excessive decomposition.
-
Optimize Reagent Stoichiometry: An excess of potassium iodide is typically used to ensure complete reaction. A molar ratio of at least 1.5 to 2 equivalents of KI to the diazonium salt is recommended.
-
Q3: My final product is impure. What are the common byproducts and how can I remove them?
A3: Common impurities include unreacted 3-aminobenzoic acid, 3-hydroxybenzoic acid, and azo compounds.
-
Purification Strategy:
-
Work-up: After the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate or sodium bisulfite until the dark color disappears. Acidify the solution to precipitate the crude 3-iodobenzoic acid.
-
Recrystallization: 3-Iodobenzoic acid has low solubility in cold water but is more soluble in hot water, making recrystallization from water an effective purification method.[9][10] For more stubborn impurities, a mixed solvent system such as ethanol-water or acetone-water can be used.
-
-
Analytical Monitoring (TLC):
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 1:2) can effectively separate the more polar starting material and byproducts from the less polar product.
-
Visualization: UV light (254 nm) is effective for visualizing the aromatic compounds. Iodine vapor can also be used.[11][12] 3-Aminobenzoic acid will appear as a more polar spot (lower Rf) compared to 3-iodobenzoic acid.
-
Optimized Protocol for Sandmeyer Iodination
This protocol is designed to maximize yield and purity.
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 3-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 30 mL of water.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 5.5 g of sodium nitrite in 15 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the 3-aminobenzoic acid suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
Test for excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate beaker, dissolve 20 g of potassium iodide in 50 mL of water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine is discharged.
-
Acidify the solution with HCl to a pH of 1-2 to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure 3-iodobenzoic acid.
-
Section 2: Troubleshooting Direct Electrophilic Iodination
Direct iodination offers an alternative to the Sandmeyer reaction, avoiding the use of potentially hazardous diazonium salts. This method typically involves an iodine source (e.g., I₂) and an oxidizing agent (e.g., H₂O₂, ICl) to generate a more electrophilic iodine species.[13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct iodination reaction is sluggish or gives a low yield. What factors should I consider?
A1: The efficiency of direct iodination is highly dependent on the reaction conditions:
-
Choice of Iodinating System: The combination of iodine and an oxidizing agent is crucial. Common systems include I₂/H₂O₂, I₂/HNO₃, and iodine monochloride (ICl).[14][15] The reactivity of these systems varies, and the optimal choice may depend on the specific substrate and desired reaction time.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts or decomposition of the starting material. A typical temperature range for direct iodination is 50-80 °C.[13]
-
pH of the Reaction Medium: The reaction is often carried out in an acidic medium, which can enhance the electrophilicity of the iodinating species.
-
Troubleshooting Steps:
-
Ensure Efficient Mixing: The reaction is often heterogeneous, so vigorous stirring is necessary to ensure good contact between the reactants.
-
Optimize Oxidant Concentration: The molar ratio of the oxidizing agent to iodine is a critical parameter. An excess of the oxidant is typically used.
-
Consider a More Reactive Iodinating Agent: If the reaction with I₂/H₂O₂ is too slow, using a more reactive agent like ICl may improve the conversion.
-
Q2: I am observing the formation of multiple products in my direct iodination. How can I improve the regioselectivity?
A2: The amino group is a strong activating and ortho, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. In 3-aminobenzoic acid, these directing effects can lead to a mixture of iodinated products.
-
Controlling Regioselectivity:
-
The primary product is typically the one where the directing effects of the two groups are complementary.
-
Careful control of the reaction temperature and the stoichiometry of the iodinating agent can help to minimize the formation of di- and tri-iodinated byproducts.[16]
-
Optimized Protocol for Direct Iodination with I₂/H₂O₂
This protocol offers a milder and often more environmentally friendly approach to iodination.
Materials:
-
3-Aminobenzoic acid
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 10.0 g of 3-aminobenzoic acid in 100 mL of acetic acid.
-
Add 18.5 g of iodine to the suspension.
-
Heat the mixture to 50 °C with stirring.
-
-
Iodination:
-
Slowly add 12.5 mL of 30% hydrogen peroxide dropwise to the heated mixture.
-
Maintain the temperature at 50-60 °C and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield pure 3-iodobenzoic acid.
-
Section 3: Data and Diagrams for Experimental Guidance
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Sandmeyer Reaction | Direct Iodination (I₂/H₂O₂) |
| 3-Aminobenzoic Acid | 1.0 eq | 1.0 eq |
| Sodium Nitrite | 1.05-1.1 eq | - |
| Acid (e.g., HCl) | 2.5-3.0 eq | - |
| Potassium Iodide | 1.5-2.0 eq | - |
| **Iodine (I₂) ** | - | 1.0-1.2 eq |
| Hydrogen Peroxide (30%) | - | 2.0-3.0 eq (relative to I₂) |
| Temperature | 0-5 °C (Diazotization), 50-60 °C (Iodination) | 50-80 °C |
| Typical Yield | 60-80% | 70-90% |
Diagrams
Caption: Workflow for the Sandmeyer Iodination of 3-Aminobenzoic Acid.
Caption: Workflow for the Direct Iodination of 3-Aminobenzoic Acid.
Section 4: Safety Considerations
-
Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive in the solid state.[17] Always prepare them in situ and use them immediately. Never attempt to isolate the solid diazonium salt. Ensure adequate cooling and slow addition of reagents to prevent uncontrolled decomposition.
-
Nitrous Acid: Excess nitrous acid should be quenched at the end of the diazotization step. This can be done by adding a small amount of urea or sulfamic acid, which converts it to nitrogen gas.[8]
-
Iodine: Iodine and its compounds can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Arkat USA, Inc. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. ARKIVOC, 2000(ii), 181-185.
- Google Patents. (Year).
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
- Unacademy. (Year).
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2098-2104.
- ResearchGate. (Year).
- Organic Chemistry Portal. (Year). Azo Coupling.
- ResearchGate. (Year). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt.
- Truman ChemLab. (2012). Decomposition of a Diazonium Salt.
- NOP. (2006).
- Wikipedia. (Year). Azo coupling.
- Online Chemistry notes. (2023).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Yields: Sandmeyer Reaction vs.
- Google Patents. (Year).
- (Year).
- Google Patents. (Year).
- ChemicalBook. (Year). 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum.
- HMDB. (Year). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466).
- Organic Syntheses. (Year). p-IODOBENZOIC ACID.
- Organic Syntheses. (Year). m-IODOBENZOIC ACID.
- The Royal Society of Chemistry. (Year).
- BenchChem. (2025). comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.
- SpectraBase. (Year). 3-Hydroxy-benzoic acid - Optional[1H NMR] - Chemical Shifts.
- BenchChem. (2025).
- PMC - NIH. (Year). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Scirp.org. (2016).
- ResearchGate. (Year). (PDF)
- (Year).
- Wikipedia. (Year). Sandmeyer reaction.
- Thieme. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
- ResearchGate. (Year). How can i reduce the oxidising effect of nitrous acid (HNO2) on diazonium chloride??.
- (Year).
- Gavin Publishers. (Year). Applied Clinical Pharmacology and Toxicology.
- ResearchGate. (Year). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ).
- (Year).
- (Year).
- FAMU. (2016).
- (2002). Elli Font CHEM 231 January 1, 2002 Solubility and Recrystallization of Organic Substances PURPOSE In this experiment the solubil.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (Year). Sandmeyer Reaction.
- Google Patents. (Year).
- (Year).
- Baba Farid Group of Institutions. (Year).
- (Year). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Slideshare. (Year).
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- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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- 17. Diazotisation and coupling reaction | PPTX [slideshare.net]
Technical Support Center: Synthesis of 3-Amino-5-iodobenzoic Acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-iodobenzoic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges related to by-product formation and overall reaction success. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My final product is a dark, discolored powder, not the expected off-white solid. What is the likely cause and how can I fix it?
Answer:
Discoloration in the final product is a common issue and typically points to the presence of two main types of impurities: residual iodine and azo-compound by-products.
-
Residual Iodine: Molecular iodine (I₂) used in the iodination step can be carried through the work-up. It imparts a characteristic brown or purplish tint to the product.
-
Causality: Insufficient quenching of unreacted iodine after the reaction is complete.
-
Solution: During the work-up procedure, after the reaction is deemed complete, wash the crude product with a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). These reducing agents will convert the colored I₂ into colorless iodide ions (I⁻). A typical procedure involves washing the filtered solid with a dilute aqueous solution of sodium sulfite until the color disappears.[1]
-
-
Azo-Compound Formation: Aromatic amines, especially under diazotization conditions (if using a Sandmeyer-type route), can form highly colored azo compounds.[2][3] These impurities are often yellow, orange, or red.
-
Causality: This occurs when the diazonium salt intermediate reacts with unreacted 3-aminobenzoic acid. This side reaction is favored if there is an insufficient amount of acid present during diazotization.[4]
-
Solution: Ensure a sufficient excess of mineral acid (e.g., HCl) is used during the diazotization step. This protonates the unreacted amine, deactivating it towards electrophilic attack by the diazonium salt. Maintaining a low temperature (0-5 °C) is also crucial to minimize this and other side reactions.[2]
-
Question 2: My reaction yield is low, and I've isolated a significant amount of a water-soluble by-product. What could this be?
Answer:
A common cause for low yields of the desired product, accompanied by a water-soluble by-product, is the formation of a phenolic impurity, 3-amino-5-hydroxybenzoic acid. This is particularly prevalent when employing a Sandmeyer-type synthesis route involving a diazonium salt intermediate.
-
Causality: The diazonium salt is highly reactive and can be attacked by water, which acts as a nucleophile, leading to the formation of a phenol and the evolution of nitrogen gas. This reaction is highly temperature-dependent and will proceed more rapidly at elevated temperatures.[4][5]
-
Mechanism: Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺
-
-
Solution: Strict temperature control is paramount. The diazotization and subsequent Sandmeyer reaction should be carried out at low temperatures, typically between 0-5 °C, to minimize the decomposition of the unstable diazonium salt.[1][2] Ensure that the solution of the diazonium salt is used promptly and not allowed to warm up before the introduction of the iodide source.
Question 3: My NMR and HPLC analyses show the presence of multiple isomers in my final product. How can I improve the regioselectivity of the iodination?
Answer:
The formation of isomeric by-products is a frequent challenge in the direct iodination of 3-aminobenzoic acid. The regiochemical outcome is dictated by the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups.[6]
-
Causality: The -NH₂ group is a powerful activating ortho-, para-director, while the -COOH group is a deactivating meta-director. This leads to the possibility of iodination at positions ortho and para to the amino group (positions 2, 4, and 6) and meta to the carboxylic acid group (position 5). The desired product is formed by iodination at position 5. However, iodination can also occur at other positions, leading to a mixture of isomers.
-
Solutions:
-
Control of Reaction Conditions: The choice of iodinating agent and reaction conditions can influence regioselectivity. Using a milder iodinating system, such as I₂ with a suitable oxidizing agent (e.g., H₂O₂), and carefully controlling the temperature can favor the desired isomer.[6]
-
Protecting Group Strategy: A more robust method to ensure high regioselectivity is to use a protecting group strategy. The amino group can be acetylated to form 3-acetamidobenzoic acid. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled iodination. The protecting group can be removed by hydrolysis after the iodination step.
-
Multi-step Synthesis: A highly regioselective route involves a multi-step synthesis starting from a different precursor, such as nitration followed by a Sandmeyer reaction and subsequent reduction.[6] This provides greater control over the substitution pattern.
-
Question 4: I'm observing a significant amount of starting material even after a prolonged reaction time. What could be the issue?
Answer:
Incomplete conversion can be due to several factors, primarily related to the activity of the iodinating species and the reaction conditions.
-
Causality:
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is often not electrophilic enough to efficiently iodinate the aromatic ring. An oxidizing agent is required to generate a more potent electrophilic iodine species (I⁺).[6]
-
Deactivated Substrate: While the amino group is activating, the carboxylic acid group is deactivating. If the reaction conditions are not sufficiently forcing, the reaction may be sluggish.
-
Poor Reagent Quality: The oxidizing agent may have degraded, or if using a Sandmeyer route, the sodium nitrite or copper(I) salt may be of poor quality.
-
-
Solutions:
-
Ensure Proper Activation of Iodine: If performing a direct iodination, ensure that a suitable oxidizing agent, such as hydrogen peroxide or iodic acid, is used in the correct stoichiometric amount.[6]
-
Optimize Reaction Temperature: While low temperatures are crucial for some steps (like diazotization), the iodination step itself may require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific method being used.
-
Verify Reagent Quality: Use fresh, high-quality reagents. Copper(I) salts are particularly susceptible to oxidation to copper(II), which is less effective in the Sandmeyer reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most common by-products depend on the synthetic route:
-
Direct Iodination:
-
Isomeric Products: 3-Amino-2-iodobenzoic acid, 3-amino-4-iodobenzoic acid, and 3-amino-6-iodobenzoic acid.
-
Di-iodinated Products: 3-Amino-x,y-diiodobenzoic acids.
-
-
Sandmeyer Route:
-
Phenolic By-product: 3-Amino-5-hydroxybenzoic acid.
-
Azo-compounds: Colored impurities from the coupling of the diazonium salt with the starting material.
-
Biaryl Compounds: From the radical coupling of aryl intermediates.[5]
-
Q2: What is the role of the oxidizing agent in the direct iodination of 3-aminobenzoic acid?
A2: Molecular iodine (I₂) is not electrophilic enough to react readily with the aromatic ring of 3-aminobenzoic acid. An oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which can then undergo electrophilic aromatic substitution.[6]
Q3: Why is temperature control so critical in the Sandmeyer synthesis route?
A3: The diazonium salt intermediate formed during the Sandmeyer reaction is thermally unstable. At temperatures above 5-10 °C, it can readily decompose. A primary decomposition pathway involves the reaction with water to form a phenol, which reduces the yield of the desired iodo-compound.[4][5] Low temperatures (0-5 °C) are essential to maintain the stability of the diazonium salt until it can react with the iodide source.[2]
Q4: How can I purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the impurities present. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Additionally, washing the crude product with a solution of sodium sulfite can remove colored iodine impurities.[1] If acidic or basic impurities are present, adjusting the pH of an aqueous suspension to selectively dissolve either the product or the impurity can be an effective purification strategy.
Q5: What analytical techniques are best for identifying and quantifying by-products?
A5:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and its isomers, as well as other impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and a phosphate or formate buffer) is a good starting point for method development.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the desired product and any isolated by-products. The substitution pattern of the isomers will result in distinct chemical shifts and coupling patterns for the aromatic protons.[9]
III. Experimental Protocols and Data
Table 1: Representative ¹H NMR Data for Iodinated 3-Aminobenzoic Acid Isomers
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | δ 7.9-8.1 (m, 2H), 7.4-7.6 (m, 1H) |
| 3-Amino-2-iodobenzoic acid | δ 7.6-7.8 (d), 7.2-7.4 (t), 6.8-7.0 (d) |
| 3-Amino-4-iodobenzoic acid | δ 8.2-8.4 (d), 7.8-8.0 (d), 6.9-7.1 (dd) |
| 3-Amino-6-iodobenzoic acid | δ 7.7-7.9 (d), 7.3-7.5 (d), 7.0-7.2 (t) |
Note: Predicted values based on typical substituent effects. Actual values may vary depending on the solvent and other experimental conditions.
Protocol 1: General Procedure for Direct Iodination of 3-Aminobenzoic Acid
-
Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Add molecular iodine (I₂) to the solution.
-
Slowly add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the desired reaction temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the crude product and wash it with a dilute solution of sodium sulfite to remove excess iodine, followed by washing with water.
-
Purify the crude product by recrystallization.
Protocol 2: General Procedure for HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key By-Product Formation Pathways in Direct Iodination
Caption: Pathways for desired product and by-product formation in direct iodination.
Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Synthesis
Caption: Decision tree for troubleshooting low yields in Sandmeyer synthesis.
V. References
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Yates, E., & Yates, A. (2015). The diazotization process. [Image]. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]
-
NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Chegg. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
National Institutes of Health. (2022, October 20). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Retrieved from [Link]
-
Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]
-
Studylib. (n.d.). NMR Spectroscopy: Chemical Shifts, Integration, Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. [Video]. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
National Institutes of Health. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]
-
eScholarship. (2014, October 7). UC Riverside. Retrieved from [Link]
Sources
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Amino-5-iodobenzoic Acid
Welcome to the technical support center for the purification of 3-Amino-5-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile chemical intermediate. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The final product is off-color (e.g., brown, purple, or yellow) instead of the expected beige or light tan.
-
Question: My isolated this compound is highly colored. What are the likely impurities, and how can I remove them?
-
Answer: Discoloration in the final product typically indicates the presence of residual iodine or oxidized impurities. Crude crystals obtained after iodination reactions often have a brown to purple color.[1]
-
Causality: The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, unreacted iodine from the synthesis step can be adsorbed onto the product crystals. The compound itself is also known to be light-sensitive, which can contribute to discoloration.[2]
-
Troubleshooting Protocol: Decolorization
-
Charcoal Treatment: A common and effective method is to use activated charcoal. Dissolve the crude product in a suitable hot solvent (e.g., an aqueous base or an alcohol-water mixture). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Stir and Heat: Stir the mixture at an elevated temperature for 10-15 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product in the funnel.
-
Recrystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified this compound.
-
-
Issue 2: Low yield after recrystallization.
-
Question: I am losing a significant amount of product during the recrystallization step. What factors could be contributing to this, and how can I improve my yield?
-
Answer: Low recovery from recrystallization is a frequent challenge and can be attributed to several factors, primarily related to solvent choice and procedural execution.[3]
-
Causality:
-
Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor crystal formation and low yield.[3]
-
Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel, leading to mechanical losses.
-
-
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Selection: Conduct small-scale solubility tests with various solvents. For this compound, which is an amino acid derivative, consider solvent systems like ethanol-water or propanol-water mixtures.[5] The solubility of amino acids is often pH-dependent, being lowest at their isoelectric point.[5][6]
-
Minimize Solvent Volume: When dissolving the crude solid, add the hot solvent portion-wise with continuous stirring and heating until the solid just dissolves.[3] This ensures a saturated solution.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Mother Liquor Recovery: To recover additional product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. However, be aware that this second crop may be less pure.
-
-
Issue 3: The purified product shows a broad melting point range.
-
Question: The melting point of my purified this compound is not sharp, indicating impurities. What are the likely contaminants?
-
Answer: A broad melting point range is a classic sign of an impure solid. For this compound, common impurities include starting materials, regioisomers, or di-iodinated byproducts.
-
Causality:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-aminobenzoic acid in the product.
-
Isomeric Impurities: During the iodination of 3-aminobenzoic acid, other isomers such as 3-amino-2-iodobenzoic acid or 3-amino-6-iodobenzoic acid could potentially form, though this compound is the major product due to the directing effects of the amino and carboxylic acid groups.[4]
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated aminobenzoic acids.[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad melting point.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, recrystallization is generally the most practical and cost-effective method.[4] Acid-base extraction can also be highly effective. The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), which converts the carboxylic acid to its water-soluble salt.[8][9] Insoluble impurities can then be removed by filtration. The aqueous solution is then acidified (e.g., with HCl) to precipitate the purified this compound, which is collected by filtration.[8][9] This method is particularly useful for removing neutral impurities.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, column chromatography can be used, but it is often more suitable for small-scale purifications due to the cost of the stationary phase and solvents. This compound is a polar molecule, so a polar stationary phase like silica gel would be appropriate. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) would likely be used as the mobile phase. The polarity of the mobile phase would need to be optimized to achieve good separation.
Q3: How can I confirm the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[10][11] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value is a good indicator of high purity.[3] The reported melting point for 2-Amino-5-iodobenzoic acid (a related compound) is 219-221 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹).[4]
Q4: My this compound seems to be degrading during storage. How can I store it properly?
A4: this compound is sensitive to light.[2] It should be stored in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Storing it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), will help to prevent degradation.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization from an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask to create a slurry.
-
Heat the mixture on a hot plate with stirring.
-
Slowly add hot deionized water to the mixture until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.
-
If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification via Acid-Base Extraction
This protocol describes the purification of this compound by taking advantage of its acidic nature.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The sodium salt of this compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with another portion of the sodium bicarbonate solution to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Slowly add 5% aqueous hydrochloric acid to the combined aqueous extracts while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration.
-
Wash the crystals with cold deionized water.
-
Dry the purified this compound in a vacuum oven.
Caption: Workflow for Acid-Base Extraction Purification.
IV. References
-
US Patent 3,991,105A, "Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid"
-
Benchchem, "this compound | 102153-73-1"
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
-
DigitalCommons@URI, "The Solubility of Amino Acids in Various Solvent Systems"
-
Indian Journal of Chemistry, "Solubilities of Amino Acids in Different Mixed Solvents"
-
Organic Syntheses, "m-IODOBENZOIC ACID"
-
University of California, Irvine, "Recrystallization and Crystallization"
-
University of California, Davis, "Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base"
-
Professor Dave Explains, "Recrystallization" - YouTube
-
CAMAG, "Planar chromatography – an essential component of modern analysis"
-
US Patent 7,378,546B2, "Method for producing 2-amino-5-iodobenzoic acid"
-
PrepChem.com, "Preparation of 4-amino-3,5-diiodobenzoic acid"
-
ChemicalBook, "2-Amino-5-iodobenzoic acid CAS#: 5326-47-6"
-
Sigma-Aldrich, "2-Amino-5-iodobenzoic acid 97 5326-47-6"
-
Organic Syntheses, "p-IODOBENZOIC ACID"
-
BioTopics, "Chromatography of amino acids"
-
ResearchGate, "Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis"
-
Chemistry LibreTexts, "4.8: Acid-Base Extraction"
-
Korea University Pure, "Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis"
-
GoldBio, "Troubleshooting: Purification of a Tagged Protein"
-
CUTM Courseware, "SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY"
-
International Journal of ChemTech Research, "Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent"
-
US Patent 5,118,815A, "Method for crystallization of amino acids"
Sources
- 1. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Amino-5-iodobenzoic acid CAS#: 5326-47-6 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis and Handling of Arenediazonium Salts
Welcome to the Technical Support Center for the synthesis and application of arenediazonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis and use of these versatile but often unstable intermediates. Our goal is to equip you with the knowledge to prevent decomposition and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of diazonium salts.
Q1: Why are arenediazonium salts so unstable, and what are the primary decomposition pathways?
Arenediazonium salts are highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂), which is thermodynamically very stable.[1][2] Decomposition can occur through several pathways, primarily:
-
Sɴ1-type decomposition: This is a common pathway, especially in aqueous solutions upon warming. The diazonium salt loses N₂ to form a highly reactive aryl cation. This cation will then react with any available nucleophile, such as water to form phenols, or halides to form aryl halides.
-
Radical decomposition: One-electron reduction of the diazonium ion can lead to the formation of an aryl radical and N₂. This pathway is often facilitated by reducing agents like copper(I) salts (as in the Sandmeyer reaction).[3]
Q2: What is the single most critical factor for preventing decomposition during diazotization?
Temperature control. The vast majority of arenediazonium salts are thermally unstable.[1][4] It is imperative to maintain a low temperature, typically between 0-5 °C , throughout the diazotization process.[4][5][6] Exceeding this temperature range can lead to rapid decomposition, evolution of nitrogen gas, and the formation of unwanted byproducts, most commonly phenols from reaction with water.[4][7]
Q3: How does the choice of acid and its concentration impact the stability of diazonium salts?
The use of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial for several reasons:
-
Generation of the nitrosating agent: The acid reacts with sodium nitrite (NaNO₂) in situ to form nitrous acid (HNO₂), which is then protonated to generate the active electrophile, the nitrosonium ion (NO⁺).[3][4][8]
-
Preventing self-coupling: High acidity ensures that the starting primary aromatic amine is fully protonated. This prevents the newly formed diazonium salt (an electrophile) from coupling with the unreacted amine (a nucleophile), which would form an unwanted azo-dye byproduct.[4][8]
Q4: Does the counter-ion affect the stability of the diazonium salt?
Yes, the counter-ion has a significant impact on the stability of diazonium salts, especially in their solid form. While chloride salts are notoriously unstable and potentially explosive when isolated, salts with non-nucleophilic, bulky counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) are considerably more stable.[3][9] Benzenediazonium tetrafluoroborate, for instance, can often be isolated as a solid that is stable at room temperature.[5][9] This increased stability is due to the reduced nucleophilicity of the counter-ion, which disfavors decomposition.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of the diazonium salt: The temperature may have exceeded the critical 0-5 °C range.[4] 2. Insufficient acidity: This can lead to incomplete diazotization or side reactions.[4] 3. Reagent quality: The starting amine may be impure, or the sodium nitrite solution may have degraded. | 1. Strict temperature control: Use an ice-salt bath to maintain the temperature between 0-5 °C. Add the sodium nitrite solution slowly and dropwise to prevent exothermic spikes.[4][6] 2. Ensure excess acid: A molar ratio of at least 2.5:1 of acid to amine is recommended.[6] 3. Use high-purity starting materials: Ensure the amine is pure and use a freshly prepared solution of sodium nitrite.[4] |
| The reaction mixture turns dark brown, black, or oily | 1. Phenol formation: This is a strong indicator that the diazonium salt has decomposed due to excessive temperature and reacted with water.[4][7] 2. Azo coupling side reaction: Insufficient acid can leave unreacted amine, which couples with the diazonium salt to form colored azo compounds.[4] | 1. Immediately lower the temperature: Check your cooling bath and slow down the reagent addition. 2. Increase acid concentration: Ensure the starting amine is fully protonated by using a sufficient excess of strong acid.[4] |
| Foaming or rapid gas evolution | 1. Nitrogen (N₂) evolution: This is a direct result of diazonium salt decomposition.[4] 2. Decomposition of nitrous acid: Adding the nitrite solution too quickly to a strongly acidic solution can cause this. | 1. Check and lower the temperature immediately. 2. Slow the rate of addition of the sodium nitrite solution. |
| The solid diazonium salt (if isolated) is explosive | 1. Inherent instability: Diazonium salts, particularly with nucleophilic counter-ions like chloride, are known to be explosive in their dry, solid state.[1][7] | 1. Do not isolate the diazonium salt unless necessary. Most synthetic procedures utilize the salt in its cold, aqueous solution immediately after formation.[1][3] 2. If isolation is required, use a stabilizing counter-ion: Prepare the tetrafluoroborate or tosylate salt, which are significantly more stable.[9][10] 3. Handle with extreme caution: When isolating even stabilized salts, work on a small scale and use appropriate safety measures like a blast shield.[11] |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition routes for an arenediazonium salt.
Caption: Decomposition pathways of arenediazonium salts.
Experimental Protocols
Protocol 1: Standard Diazotization of an Aromatic Amine
This protocol outlines a general procedure for the in situ preparation of an arenediazonium salt solution for immediate use in subsequent reactions.
Materials:
-
Primary aromatic amine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice-salt bath
Procedure:
-
Amine Solution Preparation: In a flask, dissolve the primary aromatic amine in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄). The molar ratio of acid to amine should be at least 2.5:1.[6] Gentle heating may be necessary to achieve complete dissolution.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the procedure.[4][6]
-
Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise and slowly to the cooled amine solution with vigorous stirring.
-
Temperature Monitoring: Ensure the rate of sodium nitrite addition is slow enough to prevent the internal temperature from rising above 5 °C.[6]
-
Confirmation of Diazotization (Optional): To confirm the presence of the diazonium salt, add a small aliquot of the reaction mixture to a cold, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye indicates success.[4]
-
Immediate Use: The resulting cold solution of the diazonium salt is unstable and should be used immediately for the subsequent coupling or substitution reaction.[5][6][7]
Protocol 2: Isolation of a Stabilized Diazonium Salt (as Tetrafluoroborate)
This protocol is for instances where an isolable, solid diazonium salt is required.
Materials:
-
Arenediazonium chloride solution (prepared as in Protocol 1)
-
Fluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Ice bath
-
Filtration apparatus
-
Ether (for washing)
Procedure:
-
Preparation: Prepare the arenediazonium chloride solution as described in Protocol 1, maintaining the temperature at 0-5 °C.
-
Precipitation: While still cold, add a chilled aqueous solution of fluoroboric acid or sodium tetrafluoroborate to the diazonium salt solution.
-
Isolation: The less soluble arenediazonium tetrafluoroborate will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold water, followed by cold ether, and then dry it carefully. Note: Even though this salt is more stable, it should still be handled with care and not subjected to heat or shock.[11]
Visualizing the Diazotization Workflow
The following diagram illustrates the critical steps and conditions for successful diazotization.
Sources
- 1. webassign.net [webassign.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 3-Amino-5-iodobenzoic Acid Production
Welcome to the dedicated technical support center for the synthesis and scale-up of 3-Amino-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: There are two primary synthetic routes for this compound. The choice for scale-up depends on factors like cost of starting materials, desired purity, and available equipment.
-
Direct Iodination of 3-Aminobenzoic Acid: This is a one-step process involving the direct electrophilic iodination of 3-aminobenzoic acid.[1] While seemingly straightforward, controlling regioselectivity to exclusively obtain the 5-iodo isomer can be challenging on a large scale. Over-iodination leading to di-iodinated byproducts is a common issue.
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: Scaling up this synthesis introduces several safety considerations that must be addressed:
-
Handling of Iodine: Iodine can cause skin and respiratory irritation. In a large-scale setting, the risk of exposure to iodine vapor or dust is increased. Proper ventilation and personal protective equipment (PPE) are crucial.
-
Use of Strong Acids and Oxidizers: Many synthetic protocols utilize strong acids like sulfuric acid and oxidizing agents.[7] The handling of large volumes of these corrosive and reactive materials requires careful planning, including appropriate reactor materials and emergency preparedness for spills.
-
Hydriodic Acid (HI): Some procedures may generate or use hydriodic acid, which is a corrosive and toxic substance.[8][9][10] Inhalation can cause severe respiratory irritation.[8]
-
Exothermic Reactions: Iodination reactions can be exothermic. Heat management is critical on a large scale to prevent runaway reactions. The reactor must have adequate cooling capacity, and a controlled rate of reagent addition is necessary.
Q3: What are the typical impurities encountered, and how do they impact the final product?
A3: The most common impurities include:
-
Isomers: Incomplete regioselectivity during direct iodination can lead to the formation of other iodo-isomers of 3-aminobenzoic acid.
-
Di-iodinated Byproducts: Over-iodination can produce 3-amino-2,5-diiodobenzoic acid or other di-iodinated species.[11]
-
Starting Materials: Unreacted 3-aminobenzoic acid or other precursors may remain in the final product.
-
Residual Solvents and Reagents: Solvents and reagents used in the reaction and purification steps may be present in trace amounts.
These impurities can affect the product's physical properties, reactivity in downstream applications, and, in the context of drug development, its pharmacological and toxicological profile.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the scale-up of this compound production.
Section 1: Iodination Reaction
Problem 1: Low Yield of this compound
-
Q: My yield has significantly dropped after moving from a 10g scale to a 1kg scale. What are the likely causes and solutions?
-
A: Probable Causes & Solutions:
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitator is appropriately sized and designed for the vessel's geometry and the reaction mass's viscosity. Verify that a vortex is being formed, indicating good mixing.
-
-
Inefficient Temperature Control: The larger volume may lead to poor heat dissipation, causing the temperature to rise and favor byproduct formation.
-
Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the iodinating agent to manage the exotherm.
-
-
Reagent Decomposition: Some iodinating agents can be unstable at elevated temperatures.
-
Solution: Maintain the recommended reaction temperature strictly. If possible, prepare the iodinating agent in situ or just before use.
-
-
-
Problem 2: High Levels of Di-iodinated Byproducts
-
Q: I am observing a significant amount of di-iodinated impurities in my crude product. How can I improve the selectivity for mono-iodination?
-
A: Probable Causes & Solutions:
-
Excess Iodinating Agent: Even a small excess of the iodinating agent can lead to over-iodination, especially with poor mixing.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Consider adding it portion-wise or via a syringe pump to maintain a low concentration throughout the reaction.
-
-
High Reaction Temperature: Higher temperatures can increase the rate of the second iodination.
-
Solution: Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity. Conduct small-scale experiments to find the optimal temperature for your scale.[1]
-
-
Incorrect pH: The pH of the reaction mixture can influence the reactivity of the starting material and the iodinating species.
-
Solution: Monitor and control the pH of the reaction mixture as per the established laboratory procedure.
-
-
-
| Parameter | Laboratory Scale (e.g., 50 mmol) | Pilot Scale (e.g., 5 mol) |
| Reaction Temperature | 50-85°C (easily controlled) | 50-85°C (requires efficient cooling) |
| Reagent Addition | Rapid or portion-wise | Slow, controlled addition |
| Mixing | Magnetic stirring | Mechanical overhead stirring |
| Typical Yield | 70-85% | 60-75% (initially, can be optimized) |
A comparative table of typical reaction parameters.
Section 2: Work-up and Isolation
Problem 3: Difficulty in Isolating the Product
-
Q: The product is not precipitating as expected during the work-up, or it's forming an oil. What should I do?
-
A: Probable Causes & Solutions:
-
Incorrect pH for Precipitation: this compound is amphoteric. Its solubility is highly dependent on pH.
-
Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. Use a calibrated pH meter and add the acid or base slowly with vigorous stirring.
-
-
Presence of Tarry Byproducts: Side reactions can produce tarry impurities that inhibit crystallization.
-
Solution: Before precipitation, consider performing a filtration step with activated carbon to remove some of the colored and tarry impurities. An extraction with an immiscible organic solvent might also help.
-
-
Supersaturation: The solution may be supersaturated.
-
Solution: Try seeding the solution with a small crystal of pure this compound. Scratching the inside of the vessel with a glass rod can also help induce crystallization.
-
-
-
Section 3: Purification
Problem 4: Inefficient Purification by Recrystallization
-
Q: Recrystallization is not effectively removing the di-iodinated impurity. What are my options?
-
A: Probable Causes & Solutions:
-
Similar Solubility Profiles: The desired product and the di-iodinated impurity may have very similar solubilities in the chosen solvent system.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find one that provides better differentiation in solubility.
-
Ammonium Salt Recrystallization: Convert the crude product to its ammonium salt, which may have different crystallization properties than the free acid, allowing for better separation from non-acidic or less acidic impurities.[12] After purification, the ammonium salt can be converted back to the free acid.[12]
-
Chromatography: While challenging and expensive on a large scale, column chromatography might be necessary if high purity is required and recrystallization fails.[13]
-
-
-
-
Visualizations
Workflow for Scaling Up this compound Production
Caption: A typical workflow for the scaled-up production of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in the iodination reaction.
References
-
Park, J., Seo, J. A., & Cheon, C. H. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
Park, J., Seo, J. A., & Cheon, C. H. (2018). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Retrieved from [Link]
-
Washington State University. (n.d.). Hydroiodic Acid Safety Data Sheet. Retrieved from [Link]
-
ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]
-
Omkar Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET HYDROIODIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Penta chemicals. (2022). Hydriodic acid 55-58% Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Bull. Chem. Soc. Ethiop. (2015). regioselective iodination of aryl amines using 1,4-dibenzyl-1,4. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
-
YouTube. (2023). OLIGO Bigger: Scale Up Manufacturing the Right Way. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Anthranilic acid, 5-iodo. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. byjus.com [byjus.com]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. omkarchemicals.com [omkarchemicals.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Coupling with 3-Amino-5-iodobenzoic Acid
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing 3-amino-5-iodobenzoic acid. This trifunctional substrate, while a valuable building block, presents a unique set of challenges due to the interplay of its amino, iodo, and carboxylic acid functionalities. This resource is designed to help you navigate these complexities and achieve successful coupling outcomes.
Troubleshooting Guide: Common Issues and Solutions
Low yields, incomplete conversion, and the formation of side products are common hurdles in the Suzuki coupling of this compound. The following section addresses these issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I resolve this?
A1: Low or no product formation is a frequent issue and can stem from several factors related to catalyst activity, reaction conditions, and the nature of your starting material.
Potential Cause 1: Palladium Catalyst Inactivity
The palladium catalyst is the heart of the Suzuki reaction, and its deactivation is a primary cause of failure.
-
Coordination Inhibition: The electron-donating amino group and the carboxylate group of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) species to inactive Pd(II).
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands. These ligands promote the desired catalytic cycle and can disfavor the inhibitory coordination of the substrate's functional groups. N-heterocyclic carbene (NHC) ligands are also an excellent alternative.
-
Use of Pre-catalysts: Utilize air- and moisture-stable palladium pre-catalysts (e.g., Buchwald or PEPPSI-type pre-catalysts) that generate the active Pd(0) species in situ. This ensures a clean and efficient initiation of the catalytic cycle.
-
Inert Atmosphere: Meticulously degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Potential Cause 2: Ineffective Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. An inappropriate base can lead to poor results.
-
Insufficient Strength or Solubility: The chosen base may not be strong enough to activate the boronic acid or may have poor solubility in the reaction solvent.
-
Incompatibility: The base might react with other functional groups on your substrates.
Recommended Solutions:
-
Base Screening: Screen a variety of inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often substrate-dependent.
-
Solvent Choice: Ensure your chosen solvent can at least partially solubilize the base. A mixture of an organic solvent (like dioxane, toluene, or DMF) with water can often improve the solubility and efficacy of inorganic bases.
Potential Cause 3: Poor Solubility of Starting Materials
This compound, being a zwitterionic compound, can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction rates.
Recommended Solutions:
-
Solvent Mixtures: Employ polar aprotic solvents like DMF, DMAc, or DMSO, or use a mixture of solvents such as dioxane/water or toluene/ethanol/water to improve the solubility of your starting material.
-
Protection Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to increase its solubility in organic solvents. The ester can be hydrolyzed post-coupling.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction that reduces the yield of your desired product and complicates purification.
Potential Cause 1: Presence of Oxygen
Traces of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, often mediated by palladium.
Recommended Solutions:
-
Rigorous Degassing: Thoroughly degas your reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
Potential Cause 2: High Catalyst Loading or Inefficient Catalyst
Using an excessive amount of palladium catalyst or a catalyst that is slow to enter the catalytic cycle can lead to an increased concentration of Pd(II) species that can facilitate homocoupling.
Recommended Solutions:
-
Optimize Catalyst Loading: Titrate the catalyst loading to the minimum effective amount (typically 1-5 mol%).
-
Use of Pre-catalysts: As mentioned before, pre-catalysts that rapidly generate the active Pd(0) species can minimize the concentration of Pd(II) available for homocoupling.
Potential Cause 3: Inappropriate Base or Solvent
Certain base and solvent combinations can favor the homocoupling pathway.
Recommended Solutions:
-
Reaction Condition Screening: Experiment with different bases and solvents. For instance, moving from a strong base to a milder one, or changing the solvent system, can sometimes suppress homocoupling.
Q3: My mass spectrometry analysis shows the presence of dehalogenated starting material (3-aminobenzoic acid). What causes this and how can I prevent it?
A3: Dehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to a loss of your electrophile.
Potential Cause 1: Source of Hydride
The hydride source for dehalogenation can be impurities in the reagents or solvents, or in some cases, the solvent itself (e.g., alcohols) or additives.
Recommended Solutions:
-
High-Purity Reagents: Use high-purity, dry solvents and reagents.
-
Choice of Base and Solvent: Be mindful of your choice of base and solvent. While often used, some alcohols can act as hydride donors. If dehalogenation is a major issue, consider switching to a non-protic solvent system.
Potential Cause 2: Inefficient Transmetalation
If the transmetalation step is slow, the arylpalladium(II) intermediate has a longer lifetime and may undergo side reactions like dehalogenation.
Recommended Solutions:
-
Optimize Base and Boronic Acid Equivalents: Ensure you are using an adequate amount of a suitable base to facilitate transmetalation. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help to drive the reaction towards cross-coupling.
Q4: I am also observing protodeboronation of my boronic acid. How can this be addressed?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your nucleophile and reduces the overall yield.
Potential Cause 1: Reaction Conditions
Protodeboronation can be catalyzed by acid, base, or metal salts and is often exacerbated by prolonged reaction times and high temperatures, especially in aqueous media.
Recommended Solutions:
-
Use of Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to protodeboronation.
-
Anhydrous Conditions: If feasible for your specific substrates, running the reaction under anhydrous conditions can minimize protodeboronation.
-
Optimize Reaction Time and Temperature: Monitor your reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a representative protocol and may require optimization for your specific boronic acid.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 3:1 mixture of dioxane:water) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and adjust the pH to acidic (pH 2-3) with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts |
| **Lig |
Technical Support Center: Cross-Coupling Reactions of Halogenated Benzoic Acids
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving halogenated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The inherent functionalities of halogenated benzoic acids—the coordinating carboxylate and the reactive halide—can often lead to a unique set of challenges and side reactions. This resource provides in-depth, field-tested insights and practical solutions to common issues encountered during these experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific problems you may be observing in your reactions. We delve into the causality behind these issues and provide actionable troubleshooting strategies.
Issue 1: Hydrodehalogenation - The Disappearing Halogen
Q1: I'm observing a significant amount of a byproduct that corresponds to the starting benzoic acid but without the halogen. What is this side reaction, and how can I prevent it?
A1: This common and often frustrating byproduct is the result of hydrodehalogenation , a side reaction where the halogen atom on your benzoic acid is replaced by a hydrogen atom.[1][2] This can significantly reduce the yield of your desired cross-coupled product.
The "Why": Understanding the Cause
Hydrodehalogenation can be promoted by several factors within your reaction setup:
-
Hydride Sources: The presence of trace amounts of water, alcohols (if used as a solvent), or even certain bases can act as a source of hydride ions (H⁻), which can lead to the undesired reduction of the aryl halide.[3][4]
-
Interrupted Catalytic Cycle: The palladium catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst. If the subsequent transmetalation step with your coupling partner is slow or inefficient, the resulting Ar-Pd(II)-X intermediate can be susceptible to side reactions, including hydrodehalogenation.[1]
-
Base and Solvent Choice: Protic solvents like alcohols can directly participate in the hydrodehalogenation pathway.[1][2] Some bases can also facilitate this side reaction.[1]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[1] | Minimizes the presence of protic species that can act as hydride sources. |
| Base | Employ non-nucleophilic, anhydrous bases like K₃PO₄ or Cs₂CO₃.[1] | These bases are less likely to contain or generate hydride species compared to hydroxides or alkoxides. |
| Ligand | Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] | These ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction. |
| Reagent Purity | Ensure all reagents, especially the base and solvent, are of high purity and anhydrous. | Impurities can be a hidden source of water or other species that promote hydrodehalogenation. |
Issue 2: Decarboxylation - Losing the Carboxylic Acid
Q2: My reaction is producing a significant amount of the coupled product, but it's missing the carboxylic acid group. Why is this happening?
A2: The loss of the carboxylic acid group is due to a side reaction called decarboxylation , where the -COOH group is replaced by a hydrogen atom, often at elevated temperatures.[5] While sometimes a desired transformation, in this context, it's an unwanted side reaction.
The "Why": Understanding the Cause
-
Thermal Instability: Benzoic acids, particularly those with certain substitution patterns, can be susceptible to decarboxylation at high temperatures.[6][7] The presence of a transition metal catalyst can sometimes facilitate this process.[5]
-
Reaction Conditions: Harsh reaction conditions, such as prolonged heating at high temperatures or the use of certain oxidants, can promote decarboxylation.[8]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Screen for the lowest effective temperature for your reaction. | Minimizes the thermal energy available to drive the decarboxylation reaction. |
| Reaction Time | Monitor the reaction progress closely and stop it as soon as the starting material is consumed. | Avoids prolonged heating that can lead to increased decarboxylation. |
| Catalyst System | In some cases, the choice of catalyst and ligand can influence the rate of decarboxylation. | Experiment with different palladium sources and ligands to find a system that favors the desired coupling over decarboxylation. |
Issue 3: Homocoupling - Unwanted Dimerization
Q3: I am observing byproducts that are dimers of my starting materials (e.g., biphenyl dicarboxylic acid from the aryl halide or a biaryl from the boronic acid in a Suzuki coupling). How can I minimize this homocoupling?
A3: The formation of these dimeric byproducts is due to homocoupling , a common side reaction in many cross-coupling reactions.[9][10] This can occur with either the halogenated benzoic acid or the coupling partner.
The "Why": Understanding the Cause
-
Oxygen Contamination: The presence of molecular oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[9] It can also lead to the oxidative homocoupling of other organometallic reagents.
-
Slow Transmetalation: If the transmetalation step is slow, the organometallic species can react with each other instead of with the palladium complex.
-
Catalyst Decomposition: The formation of palladium black (decomposed catalyst) can sometimes catalyze homocoupling reactions.[1]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[1][11] | Prevents oxygen from promoting homocoupling. |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid). | Can help to drive the desired cross-coupling reaction to completion and suppress homocoupling of the halogenated benzoic acid. |
| Slow Addition | In some cases, the slow addition of one of the coupling partners can minimize its concentration at any given time, thus reducing the rate of homocoupling.[11] | |
| Ligand Choice | The use of appropriate ligands can stabilize the palladium catalyst and accelerate the desired cross-coupling, thereby minimizing homocoupling.[1] |
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing common side reactions in the cross-coupling of halogenated benzoic acids.
Caption: A logical workflow for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of ortho-halogenated benzoic acids often more challenging than with meta- or para-substituted analogues?
A1: The ortho-carboxylate group can present a significant steric hindrance, which can slow down the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] Additionally, the carboxylate can act as a coordinating ligand to the palladium center, potentially deactivating the catalyst or altering its reactivity.[12]
Q2: What is the role of the ligand in these reactions, and how do I choose the right one?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the desired catalytic cycle.[13] For challenging substrates like halogenated benzoic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps, thereby improving yields and suppressing side reactions.[1][13]
Q3: Can I use aryl chlorides as substrates for these cross-coupling reactions?
A3: Aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.[1][14] However, with the development of modern catalyst systems, particularly those employing bulky, electron-rich ligands, the cross-coupling of aryl chlorides has become much more feasible.[15] You will likely need to use more forcing conditions (higher temperatures, longer reaction times) and a specialized catalyst system for aryl chlorides.[1]
Q4: My reaction mixture turns black. What does this indicate, and is it always a problem?
A4: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and precipitation of the palladium catalyst from the solution.[1][16] This is a sign of catalyst deactivation and will lead to a sluggish or incomplete reaction.[1] Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[11] While a slight darkening of the reaction mixture can be normal, the formation of a significant amount of black precipitate is a clear indication of a problem.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halogenated Benzoic Acid
This protocol provides a general starting point and should be optimized for your specific substrates.
Materials:
-
Halogenated benzoic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.1-1.2 eq. relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated benzoic acid, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Retrieved from [Link]
-
Chen, J., Chen, J.-H., & Yang, Z. (2012). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 14(17), 4580–4583. Retrieved from [Link]
-
Wang, D., & He, C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Decarboxylative cross-coupling. Retrieved from [Link]
-
Nguyen, T. T., Pham, T. Q., & Do, H. Q. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15829-15852. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9140-9162. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024, September 24). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2025, August 22). Practical Ligand-Enabled C-H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]
-
Mondal, B., & Modak, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5523-5561. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 48(4), 1053–1064. Retrieved from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(44), 9637-9641. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Retrieved from [Link]
-
Wikipedia. (2024, September 24). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidative Coupling Mechanisms: Current State of Understanding. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
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- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 16. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3-Amino-5-iodobenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Amino-5-iodobenzoic acid is not merely a quality control step; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical expertise. We will explore a primary stability-indicating HPLC-UV method, compare it with a powerful alternative using a different stationary phase, and contrast its overall performance with other analytical technologies.
The Criticality of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceuticals. Its molecular structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and an iodine atom, makes it susceptible to various impurities arising from its synthesis or degradation.
Potential Process-Related Impurities: The synthesis of this compound can introduce several related substances. For instance, a common synthetic route involves the nitration, iodination, and subsequent reduction of a benzoic acid precursor.[1] This process can lead to impurities such as:
-
Isomeric Impurities: Incomplete regioselectivity during iodination or other substitution reactions can result in isomers like 2-amino-5-iodobenzoic acid.
-
Starting Material Residues: Unreacted starting materials, such as 3-aminobenzoic acid or 3-nitrobenzoic acid.
-
Intermediates: Incompletely reacted intermediates, for example, 3-nitro-5-iodobenzoic acid if the reduction step is not driven to completion.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo species.
Potential Degradation Products: The functional groups on this compound make it susceptible to degradation under stress conditions such as light, heat, oxidation, and extreme pH. Potential degradation pathways include:
-
Oxidation: The amino group is prone to oxidation, which can form N-oxides or lead to colored degradation products.
-
Deiodination: Cleavage of the carbon-iodine bond can occur, particularly under reductive or photolytic stress, yielding 3-aminobenzoic acid.[2]
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost.
Given these potential impurities, a robust, stability-indicating analytical method is essential to ensure that all significant related substances and degradation products are effectively separated and quantified. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, making a validated purity method a regulatory necessity.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A well-designed reversed-phase HPLC method with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[3]
Method Rationale and Design
Stationary Phase Selection: C18 (Octadecylsilane)
A C18 column is the logical starting point for this analysis. The octadecylsilane stationary phase provides a nonpolar environment that retains the analyte and its potential impurities primarily through hydrophobic interactions with the benzene ring.[4] This mechanism is effective for separating compounds with varying degrees of polarity.
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to resolve impurities with a wide range of polarities.
-
Organic Modifier: Acetonitrile is an excellent choice due to its low UV cutoff, allowing for detection at lower wavelengths, and its good elution strength for aromatic compounds.
-
Aqueous Buffer: An acidic buffer, such as 0.1% formic acid in water, is crucial. This compound has both an acidic (carboxylic acid) and a basic (amino) functional group. Operating at a low pH (around 2.5-3.0) ensures that the carboxylic acid group is protonated (non-ionized) and the amino group is protonated (ionized). This consistent ionization state prevents peak tailing and improves retention of the main component and related acidic impurities.[5]
Detection Wavelength
The aromatic nature of this compound makes it suitable for UV detection. Based on the UV spectrum of the closely related 3-aminobenzoic acid, which shows absorption maxima around 226 nm and 272 nm, a detection wavelength of 230 nm is proposed.[6] This wavelength provides a good balance of sensitivity for the parent compound and a range of potential impurities that share the same basic chromophore, without being so low as to be susceptible to interference from common solvents.
Experimental Protocol: Method 1 (C18 Column)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)
-
Sample Concentration: 1.0 mg/mL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Study
To validate the stability-indicating nature of this method, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.
The chromatograms from these stressed samples should demonstrate that the degradation products are well-resolved from the main peak of this compound.
Alternative HPLC Approach: Phenyl-Hexyl Stationary Phase
While a C18 column is a robust choice, a Phenyl-Hexyl stationary phase offers an alternative selectivity that can be particularly advantageous for aromatic compounds.
Method Rationale and Design
Stationary Phase Selection: Phenyl-Hexyl
A Phenyl-Hexyl column has a six-carbon alkyl chain bonded to a phenyl group. This provides a different separation mechanism compared to a standard C18 column. In addition to hydrophobic interactions from the hexyl chain, it allows for π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte and its impurities.[7][8] This can lead to enhanced retention and different elution orders for aromatic isomers or compounds with electron-donating or electron-withdrawing groups, potentially resolving impurities that co-elute on a C18 column.[9]
Experimental Protocol: Method 2 (Phenyl-Hexyl Column)
The chromatographic conditions would be similar to Method 1, with the primary change being the column. Minor adjustments to the gradient profile may be necessary to optimize the separation.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: (To be optimized based on initial scouting runs)
-
Other parameters: Same as Method 1.
Performance Comparison of HPLC Methods
The choice between a C18 and a Phenyl-Hexyl column depends on the specific impurity profile of the this compound sample.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Phenyl-Hexyl offers a dual mechanism that can enhance selectivity for aromatic compounds.[7] |
| Selectivity for Isomers | Good | Potentially Excellent | π-π interactions can provide better resolution of positional isomers.[9] |
| Retention of Polar Impurities | Moderate | Potentially Improved | The phenyl group can offer different interactions with polar functional groups compared to a purely aliphatic C18 chain. |
| Robustness & Versatility | High (Industry Standard) | High | Both are widely used and robust stationary phases. |
| Expected Outcome | Good general-purpose method for a range of impurities. | May provide superior resolution for challenging aromatic impurities and isomers. | The choice depends on which method better separates the specific impurities present. |
Comparison with Other Analytical Technologies
While HPLC-UV is the primary technique for purity analysis, other methods offer complementary information and can be superior for specific applications.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust, precise, cost-effective, easily validated for quantitative analysis.[3] | Requires chromophores for detection; may not be able to identify unknown impurities without standards. | Routine quality control, purity assay, and quantification of known impurities. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information for peak identification, enabling characterization of unknown impurities; highly sensitive.[10] | More expensive instrumentation; quantitative response can be variable without appropriate standards. | Impurity identification, structural elucidation, and analysis of impurities lacking a UV chromophore. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection. | Excellent for analyzing residual solvents and volatile impurities.[11][12] | Not suitable for non-volatile compounds like this compound without derivatization; high temperatures can cause degradation. | Analysis of volatile organic impurities and residual solvents from the synthesis process. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, very small sample and reagent consumption, fast analysis times.[13] | Lower sensitivity and precision compared to HPLC for trace analysis; can be less robust. | Analysis of charged species, chiral separations, and as an orthogonal method to confirm purity. |
Visualizing the Workflow
Caption: HPLC purity analysis workflow for this compound.
Conclusion
The purity analysis of this compound is a critical task that demands a robust and well-validated analytical method. A reversed-phase HPLC-UV method using a C18 column provides a reliable and effective primary approach for routine quality control. However, for complex impurity profiles, particularly those containing challenging isomers, an alternative method using a Phenyl-Hexyl column should be considered for its orthogonal selectivity. The choice of the optimal method should be guided by a thorough understanding of the potential impurities and validated through forced degradation studies to ensure it is truly stability-indicating. For comprehensive impurity identification, coupling HPLC with mass spectrometry is invaluable, while techniques like GC-MS and CE serve important, albeit more specialized, roles in a complete analytical characterization.
References
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SIELC Technologies. (2018). Separation of 3,5-Diamino-2,4,6-triiodobenzoate on Newcrom R1 HPLC column.
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
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Journal of AOAC International. (2022). Impurity limits and GC-MS conditions of active ingredients, impurities, and internal standards.
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Gong, T., Tao, Y., & Zhang, X. (2017). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. Environmental Science & Technology.
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SIELC Technologies. (n.d.). Separation of 3-Amino-2,4,6-triiodobenzoic acid on Newcrom R1 HPLC column.
-
Journal of Chromatographic Science. (2013). Recent Advances in Enhancing the Sensitivity and Resolution of Capillary Electrophoresis.
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Water Research. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
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American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
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Journal of Chromatographic Science. (2013). Recent Advances in Enhancing the Sensitivity and Resolution of Capillary Electrophoresis.
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Environmental Science & Technology. (2017). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol.
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Google Patents. (n.d.). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Environmental Science & Technology. (2023). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
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Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
-
BLDpharm. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid.
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ACS Publications. (2017). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol.
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
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ResearchGate. (2014). The More and Less Common Approaches to Enhancing Sensitivity in Capillary Electrophoresis.
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
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Journal of Chromatography A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
-
Korea University. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
-
ScholarBank@NUS. (1994). Approaches to Enhance Selectivity and Sensitivity in Capillary Electrophoresis.
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development.
-
Electrophoresis. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Update.
-
Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
-
LCGC International. (2004). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
-
ResearchGate. (2002). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
-
ResearchGate. (2020). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
-
SIELC Technologies. (n.d.). Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column.
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
-
Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development.
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SciSpace. (2016). Hplc method development and validation: an overview.
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Clinical Chemistry. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
-
Arkat USA. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
-
Sigma-Aldrich. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid.
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-.
-
International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate.
-
LGC Standards. (n.d.). 2-Amino-5-iodobenzoic Acid.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Amino-5-iodobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. 3-Amino-5-iodobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, necessitates precise and accurate analytical methods to ensure product quality, safety, and efficacy.[1] The validation of these analytical methods is not merely a regulatory requirement but a scientific imperative that underpins the integrity of all data generated during the drug development lifecycle.
This guide provides a comparative analysis of principal analytical methodologies for the quantification and purity assessment of this compound. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and briefly touch upon supplementary techniques. The methodologies presented are rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework for developing and validating analytical procedures that are fit for their intended purpose.[2][3][4][5][6]
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Workhorse of Quality Control
HPLC-UV stands as the cornerstone of routine quality control for its robustness, cost-effectiveness, and reliability in quantifying APIs and their known impurities. The following is a detailed protocol for a stability-indicating HPLC-UV method, designed to separate this compound from its potential degradation products.
Experimental Protocol: Stability-Indicating HPLC-UV Method
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice, offering a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution is employed for optimal separation of the main component from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (v/v). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of 3-aminobenzoic acid, a wavelength of 230 nm is appropriate for sensitive detection.[7]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a target concentration of 0.1 mg/mL.
Method Validation Strategy (Based on ICH Q2(R2) Guidelines)
The validation of this HPLC-UV method would encompass the following parameters:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the target concentration should be analyzed.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Unveiling Potential Impurities
To establish the stability-indicating nature of the method, forced degradation studies are essential.[8] These studies expose the drug substance to various stress conditions to generate potential degradation products.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the HPLC-UV method to demonstrate that the degradation products are well-separated from the parent peak and from each other.
Visualization of the HPLC-UV Workflow
Caption: Workflow of the HPLC-UV analysis for this compound.
Pillar 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - For High Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, such as the quantification of low-level impurities or analysis in complex matrices, UPLC-MS/MS is the method of choice. The shorter analysis times and enhanced resolution of UPLC combined with the selectivity and sensitivity of mass spectrometry provide a powerful analytical tool.
Experimental Protocol: UPLC-MS/MS Method
1. UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for fast and efficient separations.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water (v/v). Formic acid is a volatile modifier suitable for MS detection.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid (v/v).
-
-
Gradient Program: A rapid gradient is employed for high-throughput analysis.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. The amino group on this compound is readily protonated.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 264.0 (corresponding to [M+H]⁺ of this compound)
-
Product Ion (Q3): A characteristic fragment ion would be selected after initial infusion and fragmentation experiments. For instance, a potential fragment could result from the loss of COOH (m/z 219.0).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation Considerations for UPLC-MS/MS
While the core validation parameters are the same as for HPLC-UV, UPLC-MS/MS requires additional considerations, particularly regarding matrix effects.
-
Matrix Effect: The potential for components of the sample matrix to suppress or enhance the ionization of the analyte. This is assessed by comparing the response of the analyte in a standard solution to its response in a sample matrix spiked at the same concentration.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and matrix effects.
Visualization of the UPLC-MS/MS Workflow
Caption: Workflow of the UPLC-MS/MS analysis for this compound.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the discussed techniques.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on both retention time and specific mass transitions. |
| Sensitivity | Moderate (typically µg/mL to ng/mL). | High (typically ng/mL to pg/mL). |
| Throughput | Moderate (run times of 15-30 minutes). | High (run times of 2-5 minutes). |
| Robustness | High, well-established technology. | Moderate, sensitive to matrix effects and instrument contamination. |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Application | Routine QC, assay, and purity testing of bulk drug and drug product. | Impurity profiling, metabolite identification, analysis in complex matrices. |
Supplementary Analytical Techniques
While HPLC and UPLC-MS/MS are the primary methods for quantitative analysis, other techniques can provide valuable supplementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or after derivatization of the non-volatile this compound. It offers excellent separation efficiency and structural information.
-
UV-Vis Spectroscopy: A simple and rapid technique for the determination of the concentration of pure this compound in solution. It is often used for dissolution testing and for initial concentration estimations. The UV spectrum of 3-aminobenzoic acid shows absorption maxima that can be utilized for quantification.[9]
Conclusion: A Risk-Based Approach to Method Selection and Validation
The validation of analytical methods for this compound is a critical activity that ensures the quality and reliability of data throughout the drug development process. The choice between HPLC-UV and UPLC-MS/MS should be based on a risk assessment of the analytical problem at hand. For routine quality control of the bulk drug substance, a well-validated, robust HPLC-UV method is often sufficient. For more demanding applications, such as the detection of trace-level genotoxic impurities or analysis in biological matrices, the superior sensitivity and specificity of UPLC-MS/MS are indispensable.
Ultimately, a comprehensive understanding of the chemical properties of this compound, coupled with a thorough and scientifically sound validation approach guided by ICH principles, will lead to the development of analytical methods that are truly fit for their intended purpose, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Harmonised Tripartite Guideline. Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- AMSbiopharma.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH.
- BenchChem. A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
- Journal of Pharmaceutical Sciences.
- SIELC Technologies.
- MedCrave online.
- SciSpace.
- BenchChem. This compound | 102153-73-1.
- SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid.
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A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chlorobenzoic Acids for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. Halogenated benzoic acids are fundamental building blocks, serving as versatile precursors for a multitude of chemical transformations. The choice between iodo-, bromo-, and chlorobenzoic acids is not arbitrary; it is a strategic decision dictated by the intended reaction, desired reactivity, and economic considerations. This guide provides an in-depth, objective comparison of the performance of these three halogenated benzoic acids in key synthetic reactions, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Underlying Principles: Electronic and Steric Effects of Halogens
The reactivity of iodo-, bromo-, and chlorobenzoic acids is governed by a delicate interplay of electronic and steric effects, which differ for each halogen.
Electronic Effects: Halogens exert a dual electronic influence on the benzene ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect, which decreases with increasing distance, stems from the electronegativity of the halogen (Cl > Br > I). This effect generally increases the acidity of the benzoic acid by stabilizing the conjugate base.[1][2] The resonance effect involves the donation of a lone pair of electrons from the halogen into the aromatic π-system.
Steric Effects: The size of the halogen atom (I > Br > Cl) plays a crucial role, particularly for ortho-substituted benzoic acids. This steric hindrance can force the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[3] This disruption of coplanarity can have significant consequences for reactivity and acidity.[1][3][4]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this context, the nature of the halogen on the benzoic acid has a profound and predictable impact on reactivity.
Reactivity Hierarchy: I > Br > Cl
The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is directly correlated to the carbon-halogen (C-X) bond dissociation energy (BDE).[5] The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions under milder conditions compared to their bromo and chloro counterparts.[5]
| Halobenzoic Acid | Relative Reactivity | Typical Reaction Conditions |
| Iodobenzoic Acid | Highest | Mild temperatures (often room temperature to 80°C), shorter reaction times, lower catalyst loadings. |
| Bromobenzoic Acid | Intermediate | Moderate temperatures (typically 80-100°C), longer reaction times than iodo derivatives. |
| Chlorobenzoic Acid | Lowest | Higher temperatures (>100°C), longer reaction times, and often requires more specialized and electron-rich phosphine ligands to facilitate oxidative addition. |
This table summarizes the general reactivity trends and conditions for Suzuki-Miyaura coupling reactions.
Experimental Insights:
While a direct side-by-side quantitative comparison under identical conditions is scarce in the literature, the general principles are consistently observed. For instance, the coupling of 4-aminobromobenzoic acid proceeds efficiently at 80-90°C, whereas the analogous 4-aminochlorobenzoic acid may necessitate temperatures of 100-120°C and potentially more sophisticated catalyst systems to achieve comparable results.[1] This requirement for more "forceful conditions" for chloro-substrates is a common theme in cross-coupling chemistry.
Protocol: A General Suzuki-Miyaura Coupling
Herein is a representative protocol for the Suzuki-Miyaura coupling of a halobenzoic acid. Note that conditions will require optimization based on the specific halogen and boronic acid partner.
Materials:
-
Halobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the halobenzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring. The temperature and duration will be dependent on the halogen (see table above).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography or recrystallization.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Fischer Esterification: The Dominance of Steric Hindrance
The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol and an acid catalyst. In this reaction, the electronic effects of the halogens are generally less significant than the steric hindrance they impose, especially when positioned ortho to the carboxylic acid group.
Reactivity Hierarchy (for ortho-isomers): Chloro > Bromo > Iodo
The rate of Fischer esterification is highly sensitive to steric bulk around the carboxylic acid. The larger the ortho-substituent, the more it hinders the approach of the alcohol nucleophile to the protonated carbonyl carbon.
| Halobenzoic Acid (ortho-substituted) | Relative Reactivity | Primary Influencing Factor |
| 2-Chlorobenzoic Acid | Highest | Smaller size of chlorine results in less steric hindrance. |
| 2-Bromobenzoic Acid | Intermediate | Intermediate size of bromine presents moderate steric hindrance. |
| 2-Iodobenzoic Acid | Lowest | The large size of iodine creates significant steric hindrance, slowing the reaction considerably. |
This table summarizes the expected reactivity trend for the Fischer esterification of ortho-halobenzoic acids.
The Ortho Effect and Acidity:
Interestingly, while large ortho-substituents hinder esterification, they can increase the acidity of the benzoic acid. [3]The steric strain between the halogen and the carboxylic acid forces the -COOH group out of the plane of the benzene ring. [2][3]This reduces resonance stabilization between the carboxyl group and the ring, making the proton more acidic. The pKa values for ortho-halobenzoic acids reflect this, with 2-iodobenzoic acid being a stronger acid than 2-bromobenzoic acid, which is stronger than 2-chlorobenzoic acid. [2] Protocol: A General Fischer Esterification
Materials:
-
Halobenzoic acid (1.0 eq)
-
Alcohol (often used as solvent, large excess)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the halobenzoic acid in an excess of the desired alcohol.
-
Carefully add the acid catalyst while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting carboxylic acid.
-
Once complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted acid.
-
Wash with brine, dry the organic layer, and concentrate to yield the crude ester.
-
Purify by distillation or chromatography if necessary.
Diagram: Fischer Esterification Workflow
Caption: A generalized workflow for a Fischer esterification reaction.
Conclusion: Strategic Selection for Synthetic Success
The choice between iodo-, bromo-, and chlorobenzoic acids is a critical parameter in synthetic design. For palladium-catalyzed cross-coupling reactions, the higher reactivity of iodobenzoic acids offers milder conditions and faster transformations, while the cost-effectiveness of chlorobenzoic acids may be advantageous for large-scale syntheses, provided the more forcing conditions are acceptable. In nucleophilic aromatic substitution, the trend is reversed, with chlorobenzoic acids exhibiting superior reactivity due to the stabilizing inductive effect of the halogen. Finally, in sterically sensitive reactions like Fischer esterification, the smaller size of chlorine leads to faster reaction rates compared to its larger halogen counterparts when in the ortho position. A thorough understanding of these reactivity principles, grounded in the electronic and steric properties of the halogens, is paramount for the strategic planning and successful execution of synthetic routes in research and development.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem.
- Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(16), 4037-4045.
- American Journal of Applied Science and Technology. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. American Journal of Applied Science and Technology.
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Wikipedia. (2023). Ortho effect. In Wikipedia. Retrieved from [Link]
- Faísca, P. N. R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4939.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
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Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- Joh, T., & Hagihara, N. (1967). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Nippon Kagaku Zasshi, 88(7), 786-790.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
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A Senior Application Scientist’s Guide to Suzuki Coupling: 3-Amino-5-iodobenzoic Acid vs. 3-Amino-5-bromobenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Choice of a Halogen in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern medicinal chemistry, prized for its reliability in constructing carbon-carbon bonds to form essential biaryl scaffolds.[1][2][3] The choice of starting materials, particularly the aryl halide, is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of two common building blocks: 3-amino-5-iodobenzoic acid and 3-amino-5-bromobenzoic acid . While structurally similar, the seemingly minor substitution of iodine for bromine has profound implications for their performance in Suzuki coupling. We will dissect the mechanistic underpinnings of their reactivity, present comparative data derived from established chemical principles, and offer detailed protocols to empower researchers to make the most informed choice for their specific application.
Part 1: The Mechanistic Heart of Reactivity - The Suzuki Catalytic Cycle
To understand the performance difference between our two substrates, we must first examine the mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical, often rate-determining, step is Oxidative Addition .[4] In this phase, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide. The efficiency of this step is directly governed by the strength of that C-X bond.
The relative reactivity of aryl halides in oxidative addition follows a well-established trend based on bond dissociation energies: I > OTf > Br >> Cl .[4][5][6] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond, making it more susceptible to cleavage by the electron-rich Pd(0) catalyst.
Caption: Aryl iodides undergo faster oxidative addition than aryl bromides.
This fundamental difference is the primary driver behind the performance variations observed in laboratory settings.
Part 2: Performance Comparison in Practice
Based on the mechanistic principles, we can anticipate how each substrate will perform under typical Suzuki coupling conditions. The higher reactivity of the C-I bond generally allows for milder conditions, faster reactions, and often lower catalyst loadings.
| Parameter | This compound (Aryl Iodide) | 3-Amino-5-bromobenzoic acid (Aryl Bromide) | Rationale & Justification |
| Reaction Temperature | Room Temperature to Moderate Heat (e.g., 50-80 °C) | Moderate to High Heat (e.g., 80-110 °C) | The weaker C-I bond requires less thermal energy to facilitate oxidative addition.[4][6] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 4-24 hours) | The faster rate of oxidative addition for the aryl iodide leads to quicker consumption of starting material.[7] |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | Due to its higher reactivity, the aryl iodide can often achieve full conversion with less catalyst before catalyst degradation occurs. |
| Predicted Yield | Generally High | High, but may require optimization | Both can give high yields, but the aryl bromide is more prone to incomplete conversion or side reactions under forcing conditions. |
| Cost-Effectiveness | Higher Substrate Cost | Lower Substrate Cost | Aryl iodides are typically more expensive than the corresponding bromides, a key factor for large-scale synthesis.[8] |
| Functional Group Tolerance | Excellent | Very Good | Milder conditions used for the aryl iodide are more forgiving for sensitive functional groups on the coupling partner. |
An Important Caveat: The Low-Temperature Anomaly While the I > Br reactivity trend holds true in most cases, researchers should be aware of a documented anomaly. Studies using traditional Pd/PPh₃ catalyst systems have surprisingly shown that at lower temperatures (~50 °C), aryl iodides can be less reactive than their bromide counterparts.[9] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the presence of excess phosphine ligand.[9] For reactions that must be run at low temperatures with this specific catalyst system, an aryl bromide may paradoxically be the better choice.
Part 3: A Validated Experimental Protocol
This general protocol can be adapted for either substrate. Specific recommendations for each are included in the notes. This procedure is designed as a self-validating system for typical Suzuki-Miyaura couplings.
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Materials:
-
3-Amino-5-halobenzoic acid (Iodo or Bromo, 1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), see notes)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)[10]
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-amino-5-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[2]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/Water 4:1) via syringe.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, allow the mixture to cool to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL).
-
Acidification: Separate the aqueous layer and carefully adjust its pH to ~2-3 with 1M HCl. The product, being a carboxylic acid, should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then a small amount of cold diethyl ether to remove nonpolar impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.[10]
Adaptation Notes:
-
For this compound:
-
Catalyst: Pd(PPh₃)₄ (2-3 mol%) is often sufficient.
-
Temperature: Start at 80 °C. The reaction is often complete within 4 hours.
-
-
For 3-Amino-5-bromobenzoic acid:
-
Catalyst: A more robust catalyst like PdCl₂(dppf) (3-5 mol%) may be required.[1]
-
Temperature: A higher temperature of 90-100 °C is typically necessary. Expect reaction times of 8-16 hours.
-
Part 4: Strategic Selection - Which Substrate is Right for Your Project?
The choice between the iodo- and bromo- starting material is a strategic decision balancing reactivity, cost, and project goals.
Choose this compound When:
-
Speed is critical: You need to synthesize analogs quickly.
-
Mild conditions are necessary: Your boronic acid or other parts of your molecule contain sensitive functional groups that would not tolerate high temperatures.
-
You are working on a small, discovery scale: The higher cost of the starting material is negligible compared to the value of the final compound and the time saved.
Choose 3-Amino-5-bromobenzoic Acid When:
-
Cost is a primary driver: You are planning a large-scale synthesis or working within a tight budget.[8]
-
The reaction conditions are robust: Your coupling partners are stable to higher temperatures and longer reaction times.
-
You are performing a one-off synthesis: The potential need for extra optimization is less of a concern than the upfront material cost.
Conclusion
While both this compound and 3-amino-5-bromobenzoic acid are viable substrates for Suzuki-Miyaura coupling, they are not interchangeable. The superior reactivity of the aryl iodide, rooted in the weaker Carbon-Iodine bond, translates to faster reactions under milder conditions, making it the preferred choice for delicate substrates and rapid library synthesis. Conversely, the economic advantage of the aryl bromide makes it a compelling option for large-scale campaigns and robust synthetic routes. By understanding the fundamental mechanistic differences and practical implications outlined in this guide, researchers can strategically select the optimal building block to accelerate their research and development efforts.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018-05-23). Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). Available from: [Link]
-
Organometallics. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. (2002-10-01). Available from: [Link]
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09). Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]
-
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022-06-13). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. (2017-11-17). Available from: [Link]
-
National Institutes of Health (NIH). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025-08-06). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. (2018-07-17). Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 3-Amino-5-iodobenzoic Acid in Synthesis
Introduction: The Role and Challenges of a Key Building Block
3-Amino-5-iodobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its three functional groups: the amino group, the carboxylic acid, and the iodine atom. The carbon-iodine bond is especially valuable for its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing the carbon skeletons of many modern drugs.
However, reliance on this compound is not without its challenges. Iodine-containing reagents are often significantly more expensive and can have lower stability compared to their bromine or chlorine counterparts. For process chemists and drug development professionals focused on scale-up and cost-efficiency, these factors necessitate a thorough evaluation of viable alternatives. This guide provides an in-depth comparison of alternative reagents, supported by experimental data and strategic insights to aid in the selection of the optimal building block for your synthetic goals.
Reactivity Profile of this compound
The primary synthetic utility of this compound lies in its C-I bond. In a typical palladium-catalyzed cross-coupling cycle, the oxidative addition of the C-I bond to a Pd(0) complex is the rate-determining step. The bond dissociation energy of a C-I bond on an aromatic ring is significantly lower than that of C-Br and C-Cl bonds, leading to faster reaction kinetics. This allows for milder reaction conditions (lower temperatures, less reactive catalysts) and often results in higher yields, especially for challenging or sterically hindered substrates.
The amino and carboxylic acid groups are meta-directing and deactivating, which influences the regioselectivity of any further electrophilic aromatic substitution reactions.[1] In many multi-step syntheses, these groups may require protection to prevent unwanted side reactions during coupling or subsequent transformations.[2]
Primary Alternatives: The Halogen Analogs
The most direct alternatives to this compound are its corresponding bromine and chlorine analogs: 3-Amino-5-bromobenzoic acid and 3-Amino-5-chlorobenzoic acid. These compounds maintain the same core structure and functional group arrangement, with the key difference being the halogen atom.
3-Amino-5-bromobenzoic Acid
This compound is arguably the most common and practical alternative. It represents a well-balanced compromise between reactivity and cost. While the C-Br bond is stronger than the C-I bond, it is still readily activated by a wide range of palladium catalysts. It is widely used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[3][4]
3-Amino-5-chlorobenzoic Acid
As the most economical of the three, 3-Amino-5-chlorobenzoic acid is an attractive option for large-scale industrial synthesis. However, its utility is hampered by the high bond energy of the C-Cl bond, which makes oxidative addition the most challenging. Historically, aryl chlorides were considered poor substrates for cross-coupling. However, significant advances in catalyst technology, particularly the development of electron-rich, bulky phosphine ligands (e.g., Buchwald and Fu ligands), have made the coupling of aryl chlorides much more feasible, albeit often requiring higher catalyst loadings, higher temperatures, and longer reaction times.[5][6]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds.[7][8][9] The performance of the three halogenated aminobenzoic acids in this reaction provides a clear framework for comparison.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Quantitative Data Summary
The following table summarizes typical experimental outcomes for the Suzuki coupling of the three reagents with phenylboronic acid. Conditions are representative and may require optimization for specific substrates.
| Reagent | Halogen (X) | Relative Cost | Typical Catalyst/Ligand | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | I | High | Pd(PPh₃)₄ | 80-90 | 2-6 | >90% |
| 3-Amino-5-bromobenzoic acid | Br | Medium | Pd(dppf)Cl₂ | 90-110 | 6-18 | 80-95% |
| 3-Amino-5-chlorobenzoic acid | Cl | Low | Pd₂(dba)₃ + SPhos/XPhos | 110-130 | 12-24 | 70-90% |
Note: Relative cost is a general market indicator. Catalyst systems for C-Cl coupling are often more expensive, which can offset the lower cost of the starting material.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative starting point. The choice of catalyst, ligand, base, and solvent must be optimized based on the specific aryl halide used.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the 3-Amino-5-halobenzoic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (1-10 mol%).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
-
Reaction Execution: Heat the mixture to the desired temperature (see table above) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 3-amino-5-arylbenzoic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Ligand: Bulky, electron-rich ligands (like SPhos for aryl chlorides) accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species.
Strategic Considerations for Reagent Selection
The choice between iodo-, bromo-, and chloro-analogs is a strategic decision that depends on the stage of research and development.
Caption: Decision workflow for selecting the appropriate reagent.
-
For Discovery and Early-Stage Research: When the primary goal is to quickly synthesize a target molecule to establish a proof-of-concept or for biological testing, This compound is often the superior choice. Its high reactivity ensures a greater chance of success with a wider range of coupling partners and under milder conditions, saving valuable research time.
-
For Process Development and Scale-Up: As a project moves towards large-scale synthesis, cost becomes a critical driver. 3-Amino-5-bromobenzoic acid offers a robust and reliable starting point with a favorable balance of cost and reactivity.[3] It is often the "go-to" reagent in industrial settings. If cost-of-goods is the absolute primary concern, a thorough investigation into using 3-Amino-5-chlorobenzoic acid is warranted. This requires dedicated process optimization to identify a suitable catalyst system and conditions that provide an acceptable yield and purity profile without incurring prohibitive catalyst costs.
Conclusion
While this compound is an excellent reagent for its high reactivity in cross-coupling reactions, its halogen analogs, 3-Amino-5-bromobenzoic acid and 3-Amino-5-chlorobenzoic acid, are powerful and economically advantageous alternatives. The choice of reagent is not merely a substitution but a strategic decision. For rapid synthesis and challenging transformations in a research setting, the iodo-compound remains the gold standard. For scalable, cost-effective manufacturing, the bromo- and chloro-analogs are indispensable, with the bromo-compound providing a reliable balance and the chloro-compound offering the lowest material cost at the expense of more demanding reaction conditions. A careful evaluation of project goals, timelines, and budget will empower researchers and developers to select the most appropriate building block for their synthetic endeavors.
References
- Park, J., Seo, J. A., & Cheon, C. H. (2022). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure.
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Lapi, S. E., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]
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Various Authors. (2015). What can be possible alternative reagent in following mechanism? ResearchGate. [Link]
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Park, J., Seo, J. A., & Cheon, C. H. (2022). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society. [Link]
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Park, J., Seo, J. A., & Cheon, C. H. (2022). Synthesis of 3-Amino-2-iodo-5-halobenzoates 9. ResearchGate. [Link]
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- Google Patents. (2019).
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Ware, A. C., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
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Ware, A. C., et al. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]
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Sharma, K., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
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Gorgani, L. G., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes for 3-Amino-5-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-5-iodobenzoic acid is a valuable building block in the pharmaceutical industry, and its synthesis can be approached through several routes. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, supported by experimental data and a thorough cost-effectiveness analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction to this compound and its Synthetic Challenges
This compound is a substituted aromatic compound whose structure incorporates an amino group, a carboxylic acid group, and an iodine atom. This trifunctional nature makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The primary challenge in its synthesis lies in achieving the desired regioselectivity of the functional groups on the benzene ring in a high-yielding and cost-effective manner. This guide will focus on two principal synthetic strategies: a direct, one-step iodination and a more controlled, multi-step approach.
Route 1: Direct Iodination of 3-Aminobenzoic Acid
This approach is predicated on the direct electrophilic substitution of an iodine atom onto the commercially available starting material, 3-aminobenzoic acid. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the amino group (-NH₂) and the carboxylic acid group (-COOH). The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. Their combined influence favors the introduction of the electrophile at the C5 position, which is ortho to the amino group and meta to the carboxylic acid group.
Experimental Protocol: Direct Iodination
A plausible experimental protocol for the direct iodination of 3-aminobenzoic acid is as follows:
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 3-aminobenzoic acid, a suitable solvent such as acetic acid, and molecular iodine (I₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Oxidizing Agent: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), is added portion-wise to the stirred mixture. The oxidizing agent is crucial for the in-situ generation of a more potent electrophilic iodine species.[1][2]
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 50°C to 85°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the crude product is precipitated by the addition of water. The solid is collected by filtration, washed with water to remove any unreacted starting materials and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Workflow for the direct iodination of 3-aminobenzoic acid.
Route 2: Multi-step Synthesis via a Nitrated Intermediate
This strategy offers greater control over the regiochemistry of the final product by introducing the functional groups in a stepwise manner. A common variation of this route begins with the nitration of a benzoic acid derivative, followed by a Sandmeyer reaction to introduce the iodine atom, and finally, the reduction of the nitro group to the desired amine. This multi-step process, while more complex, can lead to higher purity of the desired isomer.[3][4]
Experimental Protocol: Multi-step Synthesis
A representative protocol for the multi-step synthesis is outlined below:
Step 1: Nitration of 3-Aminobenzoic Acid
-
Reaction Setup: 3-Aminobenzoic acid is dissolved in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.
-
Nitrating Mixture: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.
-
Addition: The nitrating mixture is added dropwise to the solution of 3-aminobenzoic acid, maintaining a low temperature (0-5°C) to control the reaction and minimize side products.
-
Workup: After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then poured onto ice to precipitate the nitrated product. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Sandmeyer Reaction to Introduce Iodine
-
Diazotization: The nitrated aminobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is then added slowly to form the diazonium salt.[5][6]
-
Iodination: A solution of potassium iodide (KI) or sodium iodide (NaI) is added to the diazonium salt solution. The mixture is then gently warmed to facilitate the displacement of the diazonium group by iodide, leading to the formation of the iodo-nitrobenzoic acid.[7]
-
Workup: The product is isolated by filtration or extraction and purified.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: The iodo-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reducing Agent: A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, is added to the solution.[8]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reduction of the nitro group to an amino group is complete.
-
Workup and Purification: The reaction is worked up by neutralizing the acid and extracting the product. The final product, this compound, is then purified by recrystallization or chromatography.
Caption: Workflow for the multi-step synthesis of this compound.
Cost-Effectiveness Analysis
The choice between these two synthetic routes in an industrial or research setting is heavily influenced by their overall cost-effectiveness. This analysis considers not only the price of raw materials but also factors such as reaction yield, purification costs, and safety and environmental considerations.
Raw Material Cost Comparison
The following table provides an estimated cost comparison for the key reagents in each route, based on currently available market prices. These prices are for illustrative purposes and can vary based on supplier, purity, and quantity.
| Reagent | Route 1 (Direct Iodination) | Route 2 (Multi-step) | Estimated Cost (USD/kg) |
| 3-Aminobenzoic Acid | ✓ | ✓ | 124-495[6][9] |
| Molecular Iodine (I₂) | ✓ | Varies | |
| Hydrogen Peroxide (H₂O₂) | ✓ | Varies | |
| Iodic Acid (HIO₃) | ✓ | Varies | |
| Sodium Nitrite (NaNO₂) | ✓ | 86-894[10][11][12] | |
| Potassium Iodide (KI) | ✓ | 11-28[1][13] | |
| Sodium Iodide (NaI) | ✓ | 25-267[2][4][14] | |
| Tin(II) Chloride (SnCl₂) | ✓ | 141-268[7][15] | |
| Strong Acids (H₂SO₄, HCl) | ✓ | ✓ | Varies |
| Solvents (Acetic Acid, Ethanol) | ✓ | ✓ | Varies |
Yield and Process Complexity
-
Direct Iodination: This route is attractive due to its single-step nature, which can translate to lower labor costs and faster production times. However, direct iodination of activated aromatic rings can sometimes lead to the formation of di- and tri-iodinated byproducts, which can complicate purification and reduce the overall yield of the desired mono-iodinated product.[16] The reported yields for similar direct iodination reactions can vary significantly depending on the specific conditions and substrate.
-
Multi-step Synthesis: While this route involves more synthetic steps, each step is generally a well-established and high-yielding transformation. The Sandmeyer reaction, for instance, is a robust method for introducing halogens onto an aromatic ring.[5][6] The reduction of a nitro group is also typically a high-yielding process.[8] The increased control over regioselectivity in this route can lead to a purer crude product, potentially simplifying purification and improving the overall isolated yield. A study on a similar multi-step synthesis of 3-amino-5-halo-2-iodobenzoates reported good yields on a 50 mmol scale, demonstrating its practical applicability.[3][4]
Caption: A logical flow diagram comparing the cost-effectiveness of the two synthetic routes.
Safety and Environmental Considerations
-
Direct Iodination: The use of strong oxidizing agents like hydrogen peroxide and iodic acid requires careful handling and control of reaction conditions to prevent runaway reactions. Iodine itself is a hazardous substance.[17]
-
Multi-step Synthesis: This route involves several hazardous reagents and intermediates. Nitration reactions with concentrated nitric and sulfuric acids are highly exothermic and require strict temperature control. Diazonium salts formed during the Sandmeyer reaction can be explosive if isolated in a dry state, although they are generally stable in solution at low temperatures. The use of tin(II) chloride for the reduction of the nitro group also requires appropriate handling. Environmentally, the generation of waste streams containing nitroaromatic compounds and heavy metals (from the tin reduction) needs to be carefully managed.[10]
Conclusion and Recommendations
The choice between the direct and multi-step synthesis of this compound depends on the specific priorities of the researcher or organization.
-
For rapid, small-scale synthesis where a slightly lower yield and more involved purification can be tolerated, the direct iodination route offers a faster and more straightforward approach. The lower number of steps can be advantageous for quick access to the material for initial screening or proof-of-concept studies.
-
For larger-scale production where high purity and consistent, high yields are critical, the multi-step synthesis is the more prudent choice. The greater control over regioselectivity and potentially simpler purification of the final product can lead to a more robust and economically viable process in the long run, despite the higher initial investment in time and labor.
Ultimately, a thorough process optimization and cost analysis, taking into account local reagent costs, labor, and waste disposal, should be conducted before scaling up either synthesis.
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A Comparative Guide to Aromatic Iodination: The Sandmeyer Reaction vs. Modern Alternatives
Aryl iodides are indispensable intermediates in modern organic synthesis.[1][2] Their unique reactivity, particularly in forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, makes them highly valuable in pharmaceutical and materials science research.[3][4] The classic Sandmeyer reaction has long been a reliable method for introducing iodine onto an aromatic ring. However, a host of alternative methods have since been developed, each with its own distinct advantages and applications. This guide provides a detailed comparison of the Sandmeyer reaction with key alternatives—electrophilic iodination and metal-catalyzed iodination—offering field-proven insights to help researchers select the optimal method for their specific synthetic challenge.
The Sandmeyer Reaction: A Classic Transformed
First discovered in 1884, the Sandmeyer reaction is a powerful transformation that converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] For iodination, this reaction is particularly notable because it often proceeds efficiently without the need for the copper(I) catalyst typically required for chlorination or bromination.[7][8]
Mechanism and Core Principles
The process begins with the diazotization of an aromatic amine, typically using sodium nitrite (NaNO₂) in the presence of a strong mineral acid at low temperatures (0–5 °C) to form a metastable arenediazonium salt. This intermediate is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt, leading to the formation of an aryl radical, liberation of nitrogen gas (N₂), and ultimately, the desired aryl iodide.[6][7][8]
Caption: Mechanism of the Sandmeyer reaction for aryl iodide synthesis.
Advantages and Limitations
Advantages:
-
Broad Substrate Scope: Tolerant of a wide array of electron-donating and electron-withdrawing groups on the aromatic ring.[7][8]
-
Excellent Regiocontrol: The position of the iodine is predetermined by the position of the amine group on the starting material.
-
Reliability: It is a well-established, high-yielding reaction for many substrates.[7]
Limitations:
-
Harsh Conditions: Requires strongly acidic conditions and low temperatures.
-
Safety Concerns: Arenediazonium salts are thermally unstable and can be explosive if isolated.[9][10][11][12][13] They are almost always generated and used in situ.
-
Multi-step Process: Requires preparation of the aniline precursor, which may add steps to a synthetic sequence (e.g., nitration followed by reduction).[1]
Alternative Methods: Direct Aromatic Iodination
Direct methods that avoid the generation of diazonium salts offer significant advantages in terms of operational simplicity and safety. The two most prominent alternatives are electrophilic iodination and metal-catalyzed iodination.
Electrophilic Aromatic Iodination
This method involves the direct substitution of a hydrogen atom on an aromatic ring with an electrophilic iodine species ("I⁺"). It is a classic example of Electrophilic Aromatic Substitution (SEAr).[3][4][14]
Mechanism and Core Principles
Unlike other halogens, molecular iodine (I₂) is a weak electrophile and does not typically react directly with aromatic rings.[15][16] The reaction requires an activating agent, usually an oxidant, to generate a more potent electrophilic iodine species.[15][17] Common systems include I₂ in the presence of nitric acid, hydrogen peroxide, or copper salts.[15][17] Other popular reagents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH), often activated by a catalytic amount of a strong acid like trifluoroacetic acid.[1][16][18][19] The generated electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity.
Caption: Generalized mechanism for Electrophilic Aromatic Iodination.
Advantages and Limitations
Advantages:
-
Operational Simplicity: Often a one-step process performed under milder conditions than the Sandmeyer reaction.
-
Safety: Avoids the use of potentially explosive diazonium intermediates.
-
Direct C-H Functionalization: Directly converts a C-H bond to a C-I bond.
Limitations:
-
Substrate Scope: Generally restricted to electron-rich aromatic and heteroaromatic systems. Deactivated arenes often require harsh conditions and strong oxidants.[3][4][20]
-
Regioselectivity Issues: The position of iodination is directed by the existing substituents on the ring. This often leads to mixtures of ortho and para isomers, which can be difficult to separate.[21]
-
Over-iodination: Electron-rich substrates can undergo multiple iodinations, reducing the yield of the desired mono-iodinated product.[1]
Metal-Catalyzed Iodination
Transition metal catalysis, particularly with palladium (Pd) and copper (Cu), has emerged as a powerful tool for C-H functionalization, including iodination. These methods can offer unique reactivity and selectivity profiles.
Mechanism and Core Principles
The mechanisms are diverse and depend on the metal and reaction conditions. A common pathway for palladium-catalyzed reactions involves the oxidative addition of a Pd(0) species to an aryl halide or triflate, followed by reductive elimination to form the C-I bond.[22][23][24][25] More advanced methods achieve direct C-H activation. For instance, copper-catalyzed methods can involve an initial iodination of one coupling partner, followed by a copper-mediated arylation of a C-H bond on the second partner.[26] Some modern approaches even use light-enabled palladium catalysis to transfer an iodine atom from an aryl iodide to a C(sp³)–H bond.[27]
Caption: General workflow for metal-catalyzed aromatic iodination.
Advantages and Limitations
Advantages:
-
High Selectivity: Directing groups can be used to achieve excellent regioselectivity, often at positions inaccessible by SEAr.[28][29]
-
Functional Group Tolerance: Many modern catalytic systems operate under mild conditions, tolerating a wide range of sensitive functional groups.[28][29]
-
Broader Scope: Can often be applied to both electron-rich and electron-deficient arenes.
Limitations:
-
Catalyst Cost and Sensitivity: Palladium and specialized ligands can be expensive. Catalysts can also be sensitive to air and moisture.
-
Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can be time-consuming.
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern in pharmaceutical applications and requires thorough purification.
Comparative Analysis and Data
The choice of iodination method is dictated by the specific substrate, desired regiochemistry, and practical considerations like scale, cost, and safety.
| Feature | Sandmeyer Reaction | Electrophilic Iodination | Metal-Catalyzed Iodination |
| Starting Material | Primary Aromatic Amine | Activated or Neutral Arene | Arene, Aryl Halide, Aryl Triflate |
| Regioselectivity | Excellent (defined by amine position) | Governed by directing groups; often gives isomer mixtures | Excellent (can be controlled by directing groups) |
| Substrate Scope | Very Broad (EDG & EWG tolerant)[8] | Primarily electron-rich arenes[3] | Broad (tunable for EDG & EWG) |
| Functional Group Tolerance | Moderate (intolerant to strong acid) | Good (but sensitive to strong oxidants) | Excellent (often very mild conditions)[29] |
| Key Reagents | NaNO₂, Mineral Acid, KI | I₂, Oxidant (e.g., HNO₃) or NIS, Acid Catalyst | Pd/Cu Catalyst, Ligand, Base, Iodine Source |
| Reaction Conditions | Low Temperature (0-5 °C), Strong Acid | Mild to moderate temperatures | Often mild, but can require elevated temperatures |
| Primary Safety Hazard | Unstable/explosive diazonium salts[12][13] | Strong oxidants, corrosive acids | Expensive/toxic metals, pyrophoric reagents |
| Typical Yields | Good to Excellent (60-90%) | Variable (40-95%), depends on selectivity[20] | Good to Excellent (70-95%)[28][30] |
Experimental Protocols
Protocol 1: Sandmeyer Iodination of 4-Bromoaniline
Causality: This protocol uses a classic diazotization followed by iodide displacement. The low temperature is critical to prevent the premature decomposition of the diazonium salt, ensuring it is available to react with the iodide.[7]
-
Diazotization: In a 250 mL flask, dissolve 4-bromoaniline (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (2.8 eq).[8]
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0–5 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (KI, 4.0 eq) in a minimal amount of deionized water.
-
Add the KI solution dropwise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.[8]
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.[8]
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-iodobenzene.
Protocol 2: Electrophilic Iodination of Anisole
Causality: Anisole is an activated, electron-rich arene, making it an ideal substrate for SEAr. N-Iodosuccinimide (NIS) is used as an easy-to-handle electrophilic iodine source, and a catalytic amount of trifluoroacetic acid (TFA) is used to activate the NIS, increasing its electrophilicity for a rapid and regioselective reaction.
-
Setup: To a solution of anisole (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask, add N-Iodosuccinimide (NIS, 1.1 eq).
-
Stir the mixture at room temperature.
-
Add trifluoroacetic acid (TFA, 0.1 eq) dropwise to the solution.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Wash the solution sequentially with 10% aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield primarily 4-iodoanisole.
Conclusion
The Sandmeyer reaction remains a robust and highly reliable method for synthesizing aryl iodides, particularly when precise regiochemical control is paramount and the necessary aniline precursor is readily available. However, its operational complexity and the inherent safety risks of diazonium salts have driven the development of powerful alternatives.
For electron-rich systems where operational simplicity is desired, electrophilic iodination is often the method of choice, despite potential challenges with regioselectivity. For complex molecules with sensitive functional groups or when non-classical regioselectivity is required, metal-catalyzed iodination offers unparalleled precision and mildness, albeit at a higher initial cost and with greater optimization requirements. The modern synthetic chemist is thus equipped with a versatile toolkit, and the optimal choice depends on a careful, case-by-case analysis of the substrate, desired product, and practical laboratory constraints.
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- 22. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides [organic-chemistry.org]
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- 25. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Performance of 3-Amino-5-iodobenzoic Acid in Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of versatile building blocks is a critical determinant of synthetic efficiency and molecular complexity. 3-Amino-5-iodobenzoic acid, a trifunctional arene, stands out as a highly valuable scaffold. Its unique arrangement of an amino group, a carboxylic acid, and a strategically positioned iodine atom offers a powerful platform for molecular elaboration. The carbon-iodine bond, being the most reactive among the halogens in many catalytic cycles, designates this molecule as a premier substrate for a variety of cross-coupling reactions.
This guide provides an in-depth, objective comparison of the performance of this compound in several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will explore the inherent reactivity advantages conferred by the iodine substituent over its bromo- and chloro-analogs, supported by established chemical principles and representative experimental data. Furthermore, we will delve into the practical application of this building block in the synthesis of high-value compounds, such as PARP (poly(ADP-ribose) polymerase) inhibitors, to illustrate its significance in drug discovery.
The Reactivity Hierarchy of Aryl Halides: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The facility of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the common aryl halides, leading to a well-established reactivity trend[1]:
I > Br > Cl >> F
This inherent reactivity advantage means that aryl iodides, such as this compound, typically react faster, require lower catalyst loadings, and can be coupled under milder conditions (e.g., lower temperatures) compared to their bromo- and chloro- counterparts. This is a crucial consideration in the synthesis of complex, functionalized molecules where harsh reaction conditions could lead to degradation or unwanted side reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound is best demonstrated by its performance in a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[2] Given the reactivity hierarchy, this compound is an excellent substrate for this transformation, generally providing high yields of biaryl products under relatively mild conditions.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 3-Amino-5-bromobenzoic Acid | 3-Amino-5-chlorobenzoic Acid |
| Reactivity | High | Moderate | Low |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% | >5 mol% with specialized ligands |
| Typical Temperature | Room Temperature to 80 °C | 80-110 °C | >100 °C |
| Reaction Time | 1-12 hours | 12-24 hours | 24-48 hours |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃) often suffice | More electron-rich, bulky ligands (e.g., SPhos, XPhos) may be needed | Highly active, specialized ligands are generally required |
| Expected Yield | Excellent | Good to Excellent | Moderate to Good |
Objective: To synthesize 3-amino-5-phenylbenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-wise workflow for the Suzuki-Miyaura coupling.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3] The higher reactivity of the C-I bond in this compound allows for more efficient coupling, often with lower catalyst loading and at lower temperatures compared to its bromo- and chloro-analogs.
Comparative Performance in Heck Reaction
| Feature | This compound | 3-Amino-5-bromobenzoic Acid | 3-Amino-5-chlorobenzoic Acid |
| Reactivity | High | Moderate | Very Low |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Requires highly active catalyst systems |
| Typical Temperature | 80-120 °C | 100-140 °C | >140 °C or with microwave irradiation |
| Reaction Time | 6-18 hours | 18-36 hours | >48 hours |
| Base | Organic bases (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃) | Typically stronger bases required | Strong bases and specialized conditions |
| Expected Yield | Good to Excellent | Moderate to Good | Low to Moderate |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4] this compound is an ideal substrate for this reaction, readily coupling with a variety of alkynes under mild conditions to produce valuable alkynylated aromatic compounds.
Comparative Performance in Sonogashira Coupling
| Feature | This compound | 3-Amino-5-bromobenzoic Acid | 3-Amino-5-chlorobenzoic Acid |
| Reactivity | High | Moderate | Low |
| Catalyst System | Pd/Cu co-catalysis is standard | Pd/Cu co-catalysis | Requires more active catalyst systems, sometimes copper-free |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C | >100 °C or with specialized ligands |
| Reaction Time | 2-12 hours | 12-24 hours | >24 hours |
| Base | Amine bases (e.g., Et₃N, piperidine) | Amine bases, often stronger bases needed | Stronger bases and more forcing conditions |
| Expected Yield | Excellent | Good | Poor to Moderate |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[5][6] The high reactivity of this compound makes it a suitable substrate, although the presence of the amino group on the substrate itself can sometimes lead to self-coupling or catalyst inhibition. Careful selection of ligands is crucial to achieve high yields.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 3-Amino-5-bromobenzoic Acid | 3-Amino-5-chlorobenzoic Acid |
| Reactivity | High | Moderate | Low |
| Catalyst System | Pd precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | Similar to iodo-analog, but may require higher catalyst loading | Requires highly active, specialized catalyst systems |
| Typical Temperature | 80-110 °C | 90-120 °C | >110 °C |
| Reaction Time | 8-24 hours | 12-36 hours | >36 hours |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Strong, non-nucleophilic bases | Stronger bases often necessary |
| Expected Yield | Good to Excellent | Good | Moderate |
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application in Drug Discovery: Synthesis of PARP Inhibitors
The utility of this compound and its derivatives is prominently featured in the synthesis of several PARP inhibitors, a class of targeted cancer therapies. For instance, derivatives of 3-amino-5-halobenzoic acid are key intermediates in the synthesis of Rucaparib and Pamiparib, which are used to treat certain types of ovarian and other cancers.[7] The synthesis of these complex molecules often involves a Heck or Suzuki-type reaction where the halogenated benzoic acid derivative is a crucial building block. The high reactivity of iodo-substituted precursors can be advantageous in these multi-step syntheses, potentially leading to higher overall yields.
Conclusion
This compound is a highly versatile and reactive building block for a range of catalytic systems, particularly palladium-catalyzed cross-coupling reactions. Its performance is consistently superior to its bromo- and chloro-analogs, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an invaluable tool for researchers and scientists in drug development and materials science, enabling the efficient synthesis of complex molecular architectures. The choice of the iodo-substituent is a strategic one that can significantly enhance the efficiency and success of a synthetic campaign.
References
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem Technical Support Team.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- BenchChem. (2025).
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Chemistry LibreTexts. (2023).
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Park, J., Seo, J.-A., & Cheon, C.-H. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Zhang, Y., & Li, C. (2020). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 10(72), 44366-44388.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed carbonylation reactions. Chemical Society Reviews, 40(10), 5049-5067.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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A Comparative Guide to Quantitative Purity Analysis of 3-Amino-5-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 3-Amino-5-iodobenzoic acid, a key building block in the synthesis of various pharmaceuticals, is no exception. Ensuring its purity is paramount for the desired reaction outcomes and the quality of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound purity: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR).
The Critical Role of Purity in Synthesis
This compound serves as a versatile intermediate in organic synthesis, largely due to the reactivity of its functional groups: the amino group, the carboxylic acid, and the iodine substituent.[1] Potential impurities, which can arise from the synthetic route, may include starting materials, isomers (e.g., 2-amino-5-iodobenzoic acid), or byproducts of side reactions.[2][3] These impurities can interfere with subsequent reactions, leading to lower yields, impure products, and complications in downstream processes. Therefore, a reliable and accurate analytical method for purity determination is not just a quality control measure, but a critical component of successful drug development.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired throughput. The following table provides a comparative overview of the most common techniques for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection. | Measurement of the potential difference during the reaction with a titrant to determine the equivalence point. | Measurement of the absorbance of light at a specific wavelength, which is proportional to the concentration. | The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[4] |
| Specificity | High. Can separate the main component from its impurities, providing a detailed impurity profile. | Moderate. Titrates the total acidic or basic content, so it is not specific if acidic or basic impurities are present. | Low. Any compound that absorbs at the selected wavelength will interfere.[5] | High. Provides structural information and can distinguish between different compounds based on their unique NMR spectra. |
| Sensitivity | High (typically in the µg/mL to ng/mL range).[6] | Moderate (typically in the mg/mL range). | Moderate (typically in the µg/mL range).[7] | Moderate to high, depending on the magnetic field strength and acquisition time. |
| Precision | High (RSD < 2% is achievable with a validated method).[8] | Very High (RSD < 0.5% is achievable).[9] | Moderate (RSD can be < 5%). | High (RSD < 1% is achievable).[10] |
| Quantification | Relative (area percent) or absolute (with a certified reference standard). | Absolute. | Absolute (with a standard curve). | Absolute (with a certified internal standard).[11] |
| Advantages | - High specificity and sensitivity.- Provides a detailed impurity profile.- Widely available technique. | - Simple, rapid, and cost-effective.- High precision.- An absolute method not requiring a reference standard of the analyte. | - Simple and fast.- Inexpensive instrumentation. | - High specificity and structural information.- An absolute method.- Non-destructive.[11] |
| Limitations | - Requires a reference standard for absolute quantification.- Method development can be time-consuming. | - Not specific for the analyte if acidic or basic impurities are present.- Less sensitive than HPLC or UV-Vis. | - Low specificity.- Prone to interference from other UV-absorbing compounds. | - Lower sensitivity compared to HPLC.- Requires specialized instrumentation and expertise.- Higher cost per sample. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is suitable.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase before use. The use of an acidified mobile phase helps to ensure good peak shape for the carboxylic acid.[12]
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[13]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks, or by comparing the peak area of the sample to that of the reference standard for an absolute quantification.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for the assay of acidic or basic substances. For this compound, both the carboxylic acid and the amino group can be titrated. A non-aqueous titration is often preferred for weakly acidic or basic organic compounds.[14]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for potentiometric titration of this compound.
Detailed Protocol (for the carboxylic acid function):
-
Titrant Preparation: Prepare a 0.1 M solution of sodium hydroxide in methanol. Standardize the titrant against a primary standard such as benzoic acid.[15]
-
Sample Preparation: Accurately weigh about 200 mg of the this compound sample and dissolve it in a suitable solvent, such as a mixture of methanol and water or dimethylformamide (DMF).[16]
-
Titration: Immerse a combined pH electrode or a suitable indicator and reference electrode pair into the sample solution. Titrate the solution with the standardized 0.1 M methanolic sodium hydroxide, recording the potential (mV) or pH after each addition of the titrant.
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection of the titration curve (the first derivative of the curve).
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed at the equivalence point.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Detailed Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the UV region of interest (e.g., methanol or ethanol).
-
Determination of λmax: Prepare a dilute solution of this compound and scan its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit strong absorption in the UV region.[17]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the this compound sample of a concentration that falls within the range of the standard curve. Measure its absorbance at the λmax.
-
Calculation: Determine the concentration of the sample solution from the calibration curve and calculate the purity of the sample based on the initial weight.
Quantitative NMR (qNMR)
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[18]
Detailed Protocol:
-
Internal Standard Selection: Choose a suitable internal standard that has a known purity, is stable, does not react with the sample, and has a signal that is well-resolved from the signals of this compound (e.g., maleic acid or 1,4-dinitrobenzene).[11]
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the this compound can be calculated using the following formula:[4]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound is a critical decision in the drug development process. HPLC offers the most detailed information, providing both purity data and an impurity profile, making it the method of choice for comprehensive quality control. Potentiometric titration is a highly precise and cost-effective method for assay determination, particularly when specific impurity information is not required. UV-Vis spectrophotometry is a simple and rapid screening tool, but its lack of specificity is a significant drawback. qNMR stands out as a powerful primary method for absolute quantification without the need for a specific reference standard, offering high accuracy and structural confirmation. Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Spectrophotometric determination of some aromatic amines. Talanta, 47(4), 883-90.
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 108(1285), 460-6.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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This compound | 102153-73-1. Benchchem.
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies.
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Quantitative NMR methods for purity determination. Patsnap Eureka.
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Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
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QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository.
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(PDF) DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION. ResearchGate.
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Separation of 3-Amino-2,4,6-triiodobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
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Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Semantic Scholar.
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Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure.
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How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate.
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Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate.
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Aminobenzoic Acid. USP.
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Comparison of titration and HPLC quantification of acid content in kombucha. ResearchGate.
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Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI.
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(PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate.
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Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9. ResearchGate.
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Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. Google Patents.
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Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Repositório Alice - Embrapa.
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Notes on Types of Non-Aqueous Titration and their Significance. Unacademy.
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Which one is better between assay by HPLC or assay by titration? Quora.
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NON AQUEOUS TITRATIONS. PHARMD GURU.
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Non aqueous titration. pharmrecord.com.
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This compound | 102153-73-1. Benchchem.
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Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed.
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Semester –I UNIT 2(b): Non-aqueous Titration. H.N. Shukla Institute of Pharmaceutical Education and Research.
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HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.
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Titer determination in potentiometry. Metrohm.
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Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
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Reversed phase chromatography. Shodex | HPLC columns.
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Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch.
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Non Aqueous Acid-Base Titration. Saraswati Institute of Pharmaceutical Sciences.
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Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.
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2-Amino-5-iodobenzoic acid 97 5326-47-6. Sigma-Aldrich.
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Comparison of methods for determination of para-aminobenzoic acid (PABA). National Institutes of Health.
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A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. Benchchem.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Amino-5-iodobenzoic Acid
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a profound commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-5-iodobenzoic acid, grounded in regulatory compliance and best practices for laboratory safety. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the 3-amino isomer was not identified, data for the closely related compound 2-Amino-5-iodobenzoic acid provides a strong basis for hazard assessment.
Based on available data for its isomer, this compound should be treated as a hazardous substance.[1][2][3] It is classified as a halogenated organic compound due to the presence of iodine on the aromatic ring.[4][5] This classification is the single most important factor determining its disposal pathway.
Table 1: Hazard Profile based on 2-Amino-5-iodobenzoic acid
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[6] |
Given these hazards, this compound waste must be managed as regulated hazardous waste.[7][8] Under no circumstances should it be disposed of in the regular trash or discharged into the sewer system.[9]
The Core Principle: Segregation of Halogenated Waste
The foundational principle for managing this waste stream is strict segregation. Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen iodide).[10]
Causality: Co-mingling halogenated waste with non-halogenated organic solvents significantly increases disposal costs and complexity.[11] A few grams of an iodinated compound can render an entire 20-liter drum of solvent waste as "halogenated," subjecting the entire volume to the most stringent and expensive disposal process.
Disposal Decision Workflow
Caption: Workflow for proper segregation and disposal of this compound waste.
On-Site Waste Accumulation & Handling Protocol
This protocol details the immediate steps to be taken within the laboratory for waste accumulation.
Step 1: Container Selection
-
Primary Mandate: The container must be chemically compatible with the waste and have a secure, leak-proof closure.[9]
-
Solid Waste: For solid this compound or contaminated items (e.g., weighing paper, gloves, silica gel), use a high-density polyethylene (HDPE) container or a securely sealable bag placed inside a rigid outer container.[12]
-
Liquid Waste: For solutions, use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department, typically an HDPE carboy.[11] Never use metal containers for acidic waste.[13]
Table 2: Waste Container Selection Guide
| Waste Form | Recommended Container | Unsuitable Container | Rationale |
|---|---|---|---|
| Solid | HDPE wide-mouth jar; Lined cardboard box for contaminated labware. | Unlined metal cans; Open beakers. | Prevents corrosion and ensures containment. |
| Liquid | HDPE or Polypropylene Carboy; Glass bottle (if required by EHS). | Metal cans; Soda bottles; Unapproved containers. | Chemical compatibility and prevention of leaks/spills.[9][13] |
Step 2: Labeling
-
Immediate Action: Affix a "Hazardous Waste" tag to the container before the first drop or gram of waste is added.[7][11]
-
Required Information: Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages. Check all applicable hazard boxes on the tag (e.g., Toxic).[11] An incomplete label can result in the refusal of waste pickup.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][11]
-
Segregation: Keep the container segregated from incompatible materials. As a substituted benzoic acid and amine, it should be stored away from strong oxidizing agents and strong bases.[14][15]
-
Containment: The container must be kept within a secondary containment system, such as a spill tray, to contain any potential leaks.[13]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7][11] Evaporation is not an acceptable method of disposal.[8]
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is crucial.
Step 1: Assess the Situation
-
Determine the size of the spill. Is it a small, manageable amount or a large spill that requires external assistance?
-
Alert personnel in the immediate area.
Step 2: Spill Cleanup
-
Personal Protective Equipment (PPE): At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.[12]
-
Small Spills (Solid): For small spills of the solid powder, do not dry sweep. Moisten the material with a damp paper towel or use a HEPA-filter vacuum to avoid generating dust.[16]
-
Containment: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed bag or container.[8][11]
-
Labeling: Label the bag as "Hazardous Waste" with the chemical name and dispose of it in the designated solid waste container.
Spill Response Logic
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- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uakron.edu [uakron.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. danielshealth.com [danielshealth.com]
- 10. researchgate.net [researchgate.net]
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- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. nipissingu.ca [nipissingu.ca]
- 15. carlroth.com [carlroth.com]
- 16. nj.gov [nj.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 3-Amino-5-iodobenzoic Acid
As laboratory professionals, our commitment to scientific advancement is paralleled by our dedication to safety. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 3-Amino-5-iodobenzoic acid. Understanding the rationale behind each piece of equipment is crucial for fostering a culture of safety and ensuring the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid compound that presents several potential hazards upon exposure. According to safety data sheets, it is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1][2]. The primary routes of exposure are inhalation of dust, skin contact, and eye contact[1][3]. Therefore, a comprehensive PPE strategy is essential to mitigate these risks.
Core Principles of Protection: A Multi-layered Approach
The selection of PPE is not a one-size-fits-all solution. It should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.
Direct contact of this compound with the eyes can cause serious irritation[1][2].
-
Chemical Safety Goggles: These are mandatory whenever handling the solid compound or its solutions. They provide a seal around the eyes, protecting against dust particles and splashes[4].
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when transferring large quantities of the substance or when it is in a solution that may splash[4][5]. A face shield provides a broader barrier of protection for the entire face[4].
This compound is known to cause skin irritation[1][2]. Prolonged or repeated contact can lead to dermatitis[6].
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this compound, offering good protection against solid particulates and splashes of solutions. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned.
-
Impervious Gown: For procedures with a higher risk of significant contamination, an impervious gown that closes in the back should be considered to provide a greater barrier of protection[7].
Inhalation of this compound dust can lead to respiratory tract irritation[1][2][6].
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or using a chemical fume hood, especially when handling the powder[8][9].
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during activities that may generate significant dust, a NIOSH-approved respirator is necessary[4]. A filtering facepiece respirator (e.g., N95) may be adequate for low-level dust exposure. For higher potential exposures, a half-mask or full-face respirator with appropriate cartridges should be used[2].
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Eye/Face | Chemical Safety Goggles | Protects against dust and splashes, preventing serious eye irritation. |
| Face Shield (in addition to goggles) | Provides full-face protection during high-splash potential tasks. | |
| Skin/Body | Nitrile Gloves | Prevents skin irritation and dermatitis from direct contact. |
| Laboratory Coat | Protects skin and clothing from contamination. | |
| Respiratory | Use of a Chemical Fume Hood | Minimizes inhalation of dust, preventing respiratory tract irritation. |
| NIOSH-approved Respirator (if needed) | Provides protection when engineering controls are insufficient or during dust-generating procedures. |
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal, emphasizing the integration of PPE at each stage.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for pickup by a licensed waste disposal service[1][2][3]. Avoid releasing the chemical into the environment.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Always have a safety shower and eyewash station readily accessible in the work area.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). Selection of Personal Protective Equipment. Retrieved from [Link]
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). Material Safety Data Sheet: 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. lobachemie.com [lobachemie.com]
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- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
